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Foundational

Stereochemistry of 1-methyl-2-aminocyclopentanol derivatives

An In-Depth Technical Guide to the Stereochemistry of 1-Methyl-2-aminocyclopentanol Derivatives For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive exami...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stereochemistry of 1-Methyl-2-aminocyclopentanol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the stereochemistry of 1-methyl-2-aminocyclopentanol derivatives. These compounds, possessing two chiral centers, can exist as four distinct stereoisomers, each with unique three-dimensional arrangements that profoundly influence their physicochemical properties and biological activities. A thorough understanding of their stereochemical attributes is therefore paramount for their application in medicinal chemistry and drug development. This guide will delve into the intricacies of their stereoisomerism, conformational preferences, and the state-of-the-art analytical techniques employed for their stereochemical assignment. Furthermore, we will explore synthetic strategies to selectively obtain desired stereoisomers and discuss the critical role of stereochemistry in dictating their pharmacological profiles.

Introduction: The Significance of Stereoisomerism

Stereoisomers are molecules that share the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space.[1] In the realm of drug development, the specific stereochemistry of a molecule is not a trivial detail; it is a critical determinant of its interaction with biological targets, such as enzymes and receptors, which are themselves chiral.[2] One enantiomer of a chiral drug may exhibit the desired therapeutic effect, while the other could be inactive or even cause harmful side effects.[2]

The 1-methyl-2-aminocyclopentanol scaffold contains two stereogenic centers, giving rise to a total of four possible stereoisomers (2^n, where n is the number of chiral centers).[3] These stereoisomers exist as two pairs of enantiomers. The relative orientation of the methyl and amino groups to the hydroxyl group determines whether the diastereomers are cis or trans.

The Four Stereoisomers of 1-Methyl-2-aminocyclopentanol

The four stereoisomers of 1-methyl-2-aminocyclopentanol are:

  • (1R,2R)-1-methyl-2-aminocyclopentanol

  • (1S,2S)-1-methyl-2-aminocyclopentanol

  • (1R,2S)-1-methyl-2-aminocyclopentanol

  • (1S,2R)-1-methyl-2-aminocyclopentanol

The (1R,2R) and (1S,2S) isomers are enantiomers of each other, as are the (1R,2S) and (1S,2R) isomers. The relationship between a (1R,2R) and a (1R,2S) isomer, for example, is that of diastereomers. Diastereomers have different physical properties, which can be exploited for their separation.[4]

The IUPAC name for (1S,2R)-2-methylcyclopentanol is cis-(1S,2R)-2-methylcyclopentan-1-ol.[5] While this provides a specific example for a related structure, the cis/trans designation for 1-methyl-2-aminocyclopentanol depends on the relative positions of the amino and hydroxyl groups.

Below is a diagram illustrating the stereoisomeric relationships.

G cluster_0 Enantiomeric Pair 1 (trans) cluster_1 Enantiomeric Pair 2 (cis) 1R,2S (1R,2S)-1-methyl-2-aminocyclopentanol 1S,2R (1S,2R)-1-methyl-2-aminocyclopentanol 1R,2S->1S,2R Enantiomers 1R,2R (1R,2R)-1-methyl-2-aminocyclopentanol 1R,2S->1R,2R Diastereomers 1S,2S (1S,2S)-1-methyl-2-aminocyclopentanol 1R,2S->1S,2S Diastereomers 1S,2R->1R,2R Diastereomers 1S,2R->1S,2S Diastereomers 1R,2R->1S,2S Enantiomers

Caption: Stereoisomeric relationships of 1-methyl-2-aminocyclopentanol.

Conformational Analysis: The Shape that Dictates Function

The cyclopentane ring is not planar and exists in various conformations, most commonly the "envelope" and "twist" forms. The substituents on the ring will preferentially occupy positions that minimize steric strain. In monosubstituted cyclohexanes, for instance, a substituent generally prefers the equatorial position over the more sterically hindered axial position.[6]

For 1-methyl-2-aminocyclopentanol derivatives, the conformational equilibrium is influenced by both steric and electronic factors, such as intramolecular hydrogen bonding between the hydroxyl and amino groups.[7][8] This hydrogen bonding can significantly stabilize certain conformations, thereby influencing the molecule's overall shape and its ability to interact with biological targets.[7][8] Computational methods, such as Density Functional Theory (DFT), are powerful tools for predicting the most stable conformations and understanding the energetic landscape of these molecules.[9]

Asymmetric Synthesis: Accessing Stereochemically Pure Compounds

The synthesis of single enantiomers of chiral molecules is a significant challenge in organic chemistry.[10] Several strategies have been developed to achieve this, broadly categorized as:

  • Chiral Pool Synthesis: Utilizing naturally occurring chiral molecules as starting materials.[4] For example, chiral building blocks like (1R, 5S, 7R, 8R)-7,8-dihydroxy-2-oxabicyclo[3.3.0]oct-3-one have been used to synthesize aminocyclopentanols.[11]

  • Chiral Auxiliaries: Temporarily incorporating a chiral molecule into the substrate to direct the stereochemical outcome of a reaction.[4]

  • Chiral Catalysts: Using a small amount of a chiral catalyst to induce enantioselectivity in a reaction. This is a highly efficient and widely used method.[12] For instance, asymmetric Pd(II)-catalyzed rearrangements have been used to prepare chiral aminocyclopentenes.[13]

  • Resolution: Separating a racemic mixture into its constituent enantiomers. This can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation based on their different physical properties.[4]

The choice of synthetic strategy depends on factors such as the availability of starting materials, the desired stereoisomer, and the required enantiomeric purity.

G cluster_synthesis Asymmetric Synthesis Strategies Prochiral_Substrate Prochiral Substrate Chiral_Catalyst Chiral Catalyst Prochiral_Substrate->Chiral_Catalyst Catalytic Asymmetric Synthesis Chiral_Auxiliary Chiral Auxiliary Prochiral_Substrate->Chiral_Auxiliary Auxiliary-Controlled Synthesis Racemic_Mixture Racemic Mixture Prochiral_Substrate->Racemic_Mixture Non-selective Synthesis Single_Enantiomer Single Enantiomer Product Chiral_Catalyst->Single_Enantiomer Chiral_Auxiliary->Single_Enantiomer Chiral_Pool Chiral Pool Starting Material Chiral_Pool->Single_Enantiomer Chiral Pool Synthesis Racemic_Mixture->Single_Enantiomer Resolution

Caption: Overview of Asymmetric Synthesis Approaches.

Stereochemical Assignment: Unraveling the 3D Structure

The unambiguous determination of the absolute and relative stereochemistry of 1-methyl-2-aminocyclopentanol derivatives is crucial. Several powerful analytical techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the stereochemistry of molecules in solution.[14] Key NMR parameters provide a wealth of structural information:

  • Chemical Shifts (δ): The chemical shift of a proton or carbon is highly sensitive to its local electronic environment, which is influenced by the spatial arrangement of nearby substituents.[14]

  • Coupling Constants (J): The magnitude of the coupling constant between two protons is dependent on the dihedral angle between them, providing valuable information about the relative stereochemistry.

  • Nuclear Overhauser Effect (NOE): NOE correlations are observed between protons that are close in space, irrespective of whether they are directly bonded. This is a powerful technique for determining relative stereochemistry.[15]

Table 1: Key NMR Experiments for Stereochemical Assignment

ExperimentInformation Provided
¹H NMR Chemical shifts and coupling constants reveal connectivity and relative stereochemistry.[14]
¹³C NMR Provides information on the carbon skeleton.[14]
COSY Correlates protons that are coupled to each other, establishing connectivity.[16]
HSQC Correlates protons to their directly attached carbons.[14]
HMBC Correlates protons and carbons that are separated by two or three bonds.[14]
NOESY/ROESY Identifies protons that are close in space, crucial for determining relative stereochemistry.[14][15]

Experimental Protocol: General NMR Data Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the purified 1-methyl-2-aminocyclopentanol derivative in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD).

  • Spectrometer: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) at a constant temperature (e.g., 298 K).[14]

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 16-64 (dependent on concentration).

    • Relaxation delay: 1-2 seconds.[14]

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Number of scans: ≥1024 (due to low natural abundance of ¹³C).

    • Relaxation delay: 2-5 seconds.[14]

  • 2D NMR (COSY, HSQC, HMBC, NOESY):

    • Employ standard pulse sequences with gradients.

    • Optimize parameters such as mixing time (for NOESY, typically 500-800 ms) and long-range coupling constants (for HMBC, typically 8 Hz) as needed.[14]

X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry.[17] The technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.[18] This allows for the precise determination of bond lengths, bond angles, and the absolute configuration of all stereocenters.[19] However, a significant prerequisite is the ability to grow high-quality single crystals of the compound, which can be a challenging and time-consuming process.[17]

Experimental Workflow: Single-Crystal X-ray Crystallography

G cluster_xray X-ray Crystallography Workflow Purified_Compound Purified Compound Crystal_Growth Crystal Growth Purified_Compound->Crystal_Growth Single_Crystal High-Quality Single Crystal Crystal_Growth->Single_Crystal Xray_Diffraction X-ray Diffraction Single_Crystal->Xray_Diffraction Diffraction_Data Diffraction Data Xray_Diffraction->Diffraction_Data Structure_Solution Structure Solution & Refinement Diffraction_Data->Structure_Solution Final_Structure 3D Molecular Structure (Absolute Stereochemistry) Structure_Solution->Final_Structure

Caption: Workflow for determining absolute stereochemistry via X-ray crystallography.

Chiral Derivatizing Agents (CDAs)

In cases where obtaining crystals is difficult, NMR spectroscopy in conjunction with chiral derivatizing agents (CDAs) can be used to determine the absolute configuration.[20] The chiral amine is reacted with an enantiomerically pure CDA to form a mixture of diastereomers. These diastereomers will have distinct NMR spectra, and by analyzing the differences in chemical shifts, the absolute configuration of the original amine can often be deduced.[20][21]

The Impact of Stereochemistry on Biological Activity

The precise three-dimensional arrangement of functional groups in 1-methyl-2-aminocyclopentanol derivatives is critical for their interaction with biological targets. Even subtle changes in stereochemistry can lead to dramatic differences in pharmacological activity.[22] For instance, in a study of aminocyclopentenol derivatives, the stereoselective incorporation of hydroxyl groups was a key step in generating important building blocks for medicinal chemistry.[13] The different stereoisomers can exhibit varying degrees of:

  • Binding Affinity: One stereoisomer may fit more snugly into the binding pocket of a receptor or enzyme, leading to a stronger interaction and higher potency.

  • Efficacy: The ability of a drug to elicit a biological response upon binding can be stereoisomer-dependent.

  • Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) of a drug can differ between stereoisomers.

  • Toxicity: As famously exemplified by the thalidomide tragedy, one enantiomer can be therapeutic while the other is toxic.

Therefore, the development of stereoselective syntheses and the careful characterization of the stereochemistry of 1-methyl-2-aminocyclopentanol derivatives are indispensable for the advancement of safe and effective therapeutics.[23]

Conclusion

The stereochemistry of 1-methyl-2-aminocyclopentanol derivatives is a multifaceted and critically important aspect of their chemistry and pharmacology. A comprehensive understanding of their stereoisomers, conformational preferences, and the methods for their synthesis and characterization is essential for researchers in drug discovery and development. The ability to control and definitively assign the stereochemistry of these molecules is a key enabling factor in the design of novel therapeutics with improved efficacy and safety profiles. As analytical techniques and synthetic methodologies continue to advance, our ability to harness the subtleties of stereochemistry for therapeutic benefit will undoubtedly grow.

References

  • Ghavami, M., et al. (2014). Asymmetric synthesis of cis-aminocyclopentenols, building blocks for medicinal chemistry. PubMed. Retrieved from [Link]

  • Lundt, I., et al. (n.d.). Synthesis of aminocyclopentanols: α-d-galacto configured sugar mimics. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • Burgemeister, T., Wiegrebe, W., et al. (1994). Aminocyclanols, II: Stereochemical Studies on a New Ciramadol Analogue by NMR‐Spectroscopy. Semantic Scholar. Retrieved from [Link]

  • (n.d.). Isoamphipathic antibacterial molecules regulating activity and toxicity through positional isomerism. CEFIPRA. Retrieved from [Link]

  • (2025, March 20). STEREOISOMERS OF PESTICIDE MOLECULES AND BIOLOGICAL ACTIVITY. Retrieved from [Link]

  • (n.d.). Crystal structure of (E)-N′-{[(1R,3R)-3-isopropyl-1-methyl-2-oxocyclopentyl]methylidene}. Retrieved from [Link]

  • Calabrese, C., et al. (2018, February 22). Rotational Spectrum and Conformational Analysis of N-Methyl-2-Aminoethanol: Insights into the Shape of Adrenergic Neurotransmitters. Frontiers. Retrieved from [Link]

  • S. J. Matthews, et al. (n.d.). x Ray crystallography. PMC - NIH. Retrieved from [Link]

  • (n.d.). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. Retrieved from [Link]

  • (2019, May 19). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers. Retrieved from [Link]

  • University of York. (n.d.). Asymmetric Synthesis. Retrieved from [Link]

  • (n.d.). NMR Spectroscopy. Retrieved from [Link]

  • (n.d.). Stereochemistry, Conformation, and Stereoselectivity. Retrieved from [Link]

  • Wenzel, T. J., & Chisholm, C. D. (n.d.). Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry. Scilit. Retrieved from [Link]

  • (2022, February 3). (PDF) Crystal structure of methyl 2-(4-(2-(cyclopentyl-amino)-1-(N-(4-methoxyphenyl). Retrieved from [Link]

  • (2013, December 5). BIOLOGICALLY ACTIVE ALCOHOLS: CYCLIC ALCOHOLS. Military Medical Science Letters. Retrieved from [Link]

  • Calabrese, C., et al. (2018, February 22). Rotational Spectrum and Conformational Analysis of N-Methyl-2-Aminoethanol: Insights into the Shape of Adrenergic Neurotransmitters. NIH. Retrieved from [Link]

  • Galbiati, A., et al. (n.d.). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. PMC. Retrieved from [Link]

  • (2025, February 20). A New Synthesis of Polyhydroxylated Cyclopentane β-Amino Acids from Nitro Sugars. Retrieved from [Link]

  • (2000, December 15). Stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid derivatives. DOI. Retrieved from [Link]

  • (2023, February 22). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. MDPI. Retrieved from [Link]

  • (n.d.). stereochemistry and biological activity of drugs. Retrieved from [Link]

  • (2021, November 10). Asymmetric Synthesis: With chiral substrate & With chiral auxiliary. YouTube. Retrieved from [Link]

  • Uttarakhand Open University. (n.d.). STEREOCHEMISTRY. Retrieved from [Link]

  • (n.d.). (r)-(−)-10-methyl-1(9)-octal-2-one. Organic Syntheses Procedure. Retrieved from [Link]

  • (n.d.). (1S,2R)-2-methylcyclopentanol. PubChem. Retrieved from [Link]

  • (2025, August 6). A unified synthesis of all stereoisomers of 2-(aminomethyl)cyclobutane-1-carboxylic acid. ResearchGate. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). Conformational Analysis of Monosubstituted Cyclohexane. Retrieved from [Link]

  • (2016, August 5). X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol. MDPI. Retrieved from [Link]

  • (n.d.). Conformational analysis of 1 a by using MD simulations. Population... ResearchGate. Retrieved from [Link]

  • (2018, February 22). (PDF) Rotational Spectrum and Conformational Analysis of. Amanote Research. Retrieved from [Link]

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Exploratory

An In-depth Technical Guide to the Thermodynamic Stability of N-benzyl Amino Cyclopentanols

Abstract This technical guide provides a comprehensive analysis of the factors governing the thermodynamic stability of N-benzyl amino cyclopentanol stereoisomers. It is intended for researchers, scientists, and professi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the factors governing the thermodynamic stability of N-benzyl amino cyclopentanol stereoisomers. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry where the conformational rigidity and stability of chiral molecules are of paramount importance. This document delves into the intricate interplay of intramolecular forces, stereochemistry, and the conformational dynamics of the cyclopentane ring. We will explore both theoretical principles and practical methodologies for the synthesis, characterization, and thermodynamic evaluation of these important chiral building blocks.

Introduction: The Significance of Constrained Chirality

N-benzyl amino cyclopentanols are a class of chiral β-amino alcohols that serve as valuable intermediates and chiral ligands in asymmetric synthesis.[1][2] Their rigid cyclopentane scaffold, combined with the stereogenic centers bearing the hydroxyl and N-benzylamino groups, creates a well-defined three-dimensional chemical environment. This structural pre-organization is crucial for their application in catalysis and as precursors for biologically active molecules, where specific conformations are often required for molecular recognition and activity.[3]

The thermodynamic stability of the different stereoisomers, primarily the cis and trans diastereomers, is a critical parameter that influences their synthesis, purification, and utility. A thorough understanding of the underlying principles that dictate which isomer is the more stable is therefore essential for the rational design and development of synthetic routes and applications. This guide will elucidate the key factors at play, with a particular focus on the non-covalent interactions that can overcome classical steric considerations.

The Conformational Landscape of the Cyclopentane Ring

Unlike its six-membered counterpart, cyclohexane, which has a clear preference for the chair conformation, the cyclopentane ring is in a constant state of dynamic motion to alleviate torsional strain.[4][5] A planar cyclopentane conformation would have significant eclipsing strain between adjacent C-H bonds. To minimize this, the ring puckers into non-planar conformations. The two most commonly discussed puckered forms are the envelope (C_s symmetry) and the half-chair or twist (C_2 symmetry) conformations.[5][6]

These conformations are not static but rapidly interconvert through a low-energy process known as pseudorotation . The energy barrier for this interconversion is very low, meaning that at room temperature, the substituents on a cyclopentane ring are in a state of flux, sampling various puckered geometries.[4] The presence of substituents, such as the hydroxyl and N-benzylamino groups, will influence the potential energy surface of this pseudorotation, leading to certain conformations being more populated than others.

G planar Planar (High Torsional Strain) envelope Envelope (Cs) planar->envelope Puckering half_chair Half-Chair (C2) planar->half_chair Puckering envelope->half_chair Pseudorotation

Caption: Conformational dynamics of the cyclopentane ring.

The Decisive Role of Intramolecular Hydrogen Bonding in cis-Isomers

In 1,2-disubstituted cycloalkanes, it is a general rule of thumb that the trans isomer is thermodynamically more stable than the cis isomer due to the minimization of steric hindrance between the substituents.[7] However, in the case of 2-amino cyclopentanols, this rule is often reversed. The key to this anomaly lies in the ability of the cis isomer to form a strong, stabilizing intramolecular hydrogen bond between the hydroxyl proton (donor) and the amino group's nitrogen (acceptor).

In the cis configuration, the hydroxyl and amino groups are on the same face of the cyclopentane ring, allowing them to adopt a conformation where the O-H and N moieties are in close proximity, facilitating the formation of an O-H···N hydrogen bond. This interaction creates a five-membered ring system (including the hydrogen atom), which significantly lowers the overall energy of the molecule. Conversely, in the trans isomer, the substituents are on opposite faces of the ring, making the formation of an intramolecular hydrogen bond impossible.[8]

Spectroscopic studies on cis- and trans-2-aminocyclopentanol have provided direct evidence for this phenomenon. Infrared (IR) spectroscopy of the cis isomer shows a characteristic broad absorption at a lower frequency for the O-H stretch, indicative of a hydrogen-bonded hydroxyl group, whereas the trans isomer exhibits a sharp O-H stretch at a higher frequency, typical of a "free" hydroxyl group.[8] Photoelectron spectroscopy further supports this, showing that the nitrogen lone pair ionization energy is higher in the cis isomer, consistent with its involvement in a hydrogen bond.[8]

For cis-2-aminocyclopentanol, the enthalpy of this intramolecular hydrogen bond has been calculated to be approximately -1.92 kcal/mol .[8] This substantial stabilizing energy is often sufficient to overcome the inherent steric strain of the cis arrangement, making it the thermodynamically preferred isomer.

G cluster_cis cis-N-benzyl amino cyclopentanol cluster_trans trans-N-benzyl amino cyclopentanol cis_conformation Favorable Conformation h_bond Intramolecular O-H···N Hydrogen Bond cis_conformation->h_bond cis_stability Increased Thermodynamic Stability h_bond->cis_stability trans_conformation Sterically Favored Conformation no_h_bond No Intramolecular Hydrogen Bond trans_conformation->no_h_bond steric_stability Baseline Stability no_h_bond->steric_stability

Caption: Thermodynamic stability comparison of cis and trans isomers.

The Influence of the N-benzyl Substituent

The introduction of a benzyl group on the nitrogen atom (N-benzyl) has two primary effects that modulate the thermodynamic stability:

  • Electronic Effect: The benzyl group is weakly electron-donating. This increases the electron density on the nitrogen atom, enhancing its basicity and making it a stronger hydrogen bond acceptor. This, in turn, strengthens the O-H···N intramolecular hydrogen bond in the cis isomer, further increasing its stability relative to the trans isomer.[6]

  • Steric Effect: The benzyl group is sterically demanding. In the cis isomer, there will be increased steric repulsion between the bulky N-benzyl group and the hydroxyl group, as well as with adjacent protons on the cyclopentane ring. This steric strain will destabilize the cis isomer. In the trans isomer, the N-benzyl group is positioned away from the hydroxyl group, minimizing this interaction. However, the benzyl group's size can also influence the conformational preference of the cyclopentane ring itself, potentially leading to higher energy conformations.[8]

The overall thermodynamic preference for the cis or trans N-benzyl amino cyclopentanol will therefore depend on the delicate balance between the stabilizing effect of the enhanced intramolecular hydrogen bond in the cis isomer and the destabilizing steric interactions introduced by the bulky benzyl group. For most 1,2-aminoalcohols, the hydrogen bonding is the dominant factor, suggesting that the cis isomer of N-benzyl amino cyclopentanol is likely to be the more stable diastereomer.

Experimental Methodologies for Synthesis and Analysis

A robust experimental workflow is essential to validate the theoretical principles of thermodynamic stability. This involves the synthesis of both diastereomers, their unambiguous characterization, and a method to determine their equilibrium distribution.

Synthesis of cis- and trans-N-benzyl Amino Cyclopentanols

Synthesis of Racemic trans-2-(benzylamino)cyclopentanol:

The trans isomer is readily synthesized via the aminolysis of cyclopentene oxide with benzylamine. The nucleophilic attack of the amine on the epoxide ring proceeds with inversion of stereochemistry, leading to the trans product.[1]

  • Protocol:

    • In a sealed pressure vessel, combine cyclopentene oxide (1.0 eq) and benzylamine (2.0-3.0 eq). The excess benzylamine can serve as both reactant and solvent.

    • Heat the mixture to 80-100 °C for 12-24 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Upon completion, cool the reaction mixture and remove the excess benzylamine under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure racemic trans-2-(benzylamino)cyclopentanol.

Synthesis of the cis-Isomer:

The synthesis of the cis-isomer is less direct and often requires a multi-step approach. One possible route involves the protection of the amino group, followed by an S_{N}2 reaction with inversion of configuration at the carbon bearing the hydroxyl group.

Stereochemical Characterization by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for distinguishing between the cis and trans diastereomers.[9]

  • ¹H NMR: The coupling constants (J-values) between the protons on C1 and C2 (the carbons bearing the OH and NHR groups) are diagnostic. In general, the ³J coupling constant for trans diaxial protons is larger (typically 8-12 Hz) than for cis axial-equatorial or diequatorial protons (typically 2-5 Hz). However, due to the pseudorotation of the cyclopentane ring, these values will be an average. A more definitive assignment can be made using 2D NMR techniques.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is invaluable for determining through-space proximity of protons.[10]

    • In the cis isomer , a NOE cross-peak is expected between the protons on C1 and C2, as they are on the same face of the ring.

    • In the trans isomer , no such NOE would be observed between the C1 and C2 protons.

The following table summarizes the expected NMR characteristics:

NMR Parametercis-Isomertrans-IsomerRationale
¹H NMR: ³J (H1, H2)Smaller valueLarger valueDihedral angle dependence of coupling
¹³C NMR: C1, C2 shiftsGenerally more shielded (upfield)Generally more deshielded (downfield)Steric compression in the cis isomer leads to upfield shifts[11]
2D NOESY: H1-H2 cross-peakPresent Absent Protons are in close spatial proximity in the cis isomer
Thermodynamic Equilibration

To experimentally determine which isomer is more stable, a thermodynamic equilibration experiment can be performed. This involves converting a sample of one pure isomer (or a non-equilibrium mixture of both) into an equilibrium mixture, from which the equilibrium constant (K_eq) can be determined.

  • Protocol:

    • Dissolve a sample of either pure cis- or trans-N-benzyl amino cyclopentanol in a suitable solvent (e.g., a high-boiling alcohol like 1-butanol).

    • Add a catalytic amount of a base (e.g., sodium butoxide) to facilitate epimerization at the carbon bearing the hydroxyl group via a retro-Michael/Michael addition-type mechanism.

    • Heat the mixture at reflux for a sufficient time to reach equilibrium (e.g., 24-48 hours). The progress can be monitored by taking aliquots and analyzing the cis/trans ratio by GC or ¹H NMR.

    • Once the ratio no longer changes over time, cool the mixture, quench the base with a weak acid, and determine the final cis/trans ratio.

    • The equilibrium constant is calculated as K_eq = [cis]/[trans]. The Gibbs free energy difference can then be calculated using the equation: ΔG° = -RT ln(K_eq) .

Computational Chemistry Approaches

In addition to experimental methods, computational chemistry provides a powerful means to investigate the relative stabilities and conformational preferences of the N-benzyl amino cyclopentanol isomers.

  • Methodology:

    • Conformational Search: A thorough conformational search for both the cis and trans isomers should be performed using a molecular mechanics force field (e.g., MMFF).

    • Geometry Optimization and Energy Calculation: The low-energy conformers identified from the search should then be subjected to geometry optimization and frequency calculations using a higher level of theory, such as Density Functional Theory (DFT) with a suitable functional and basis set (e.g., B3LYP/6-31G* or larger).[12] The frequency calculations confirm that the optimized structures are true energy minima.

    • Relative Energy Determination: The electronic energies (and, if desired, the Gibbs free energies, which include zero-point vibrational energy and thermal corrections) of the most stable conformers of the cis and trans isomers can then be compared to predict the thermodynamically favored isomer.

    • Analysis of Intramolecular Interactions: The optimized geometries can be analyzed to measure the bond length and angle of the intramolecular hydrogen bond in the cis isomer. Techniques such as Natural Bond Orbital (NBO) analysis can be used to quantify the strength of this interaction.[10]

G start Start with cis and trans N-benzyl amino cyclopentanol structures conf_search Perform Conformational Search (e.g., Molecular Mechanics) start->conf_search dft_opt DFT Geometry Optimization and Frequency Calculation (e.g., B3LYP/6-31G*) conf_search->dft_opt energy_minima Identify Lowest Energy Conformers dft_opt->energy_minima compare Compare Energies (ΔE or ΔG) energy_minima->compare nbo NBO Analysis of cis-Isomer energy_minima->nbo result Predict Thermodynamically More Stable Isomer compare->result h_bond_strength Quantify H-bond Strength nbo->h_bond_strength

Sources

Foundational

Structural Dynamics of Gem-Dimethyl Substitution in Amino Alcohol Ligands: A Technical Guide

Executive Summary In the design of high-performance ligands for asymmetric catalysis and metallodrugs, conformational rigidity is a governing factor in efficacy. This guide analyzes the Thorpe-Ingold Effect (gem-dimethyl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the design of high-performance ligands for asymmetric catalysis and metallodrugs, conformational rigidity is a governing factor in efficacy. This guide analyzes the Thorpe-Ingold Effect (gem-dimethyl effect) within the specific context of amino alcohol ligands and their derivatives (oxazolines). By replacing methylene hydrogens with methyl groups, researchers induce a steric compression that favors chelation, restricts rotational entropy, and locks the ligand into a "reactive rotamer" conformation. This document details the thermodynamic mechanisms, provides comparative data on ligand performance, and outlines a validated protocol for synthesizing rigidified scaffolds.

Part 1: Theoretical Framework

The Thorpe-Ingold Effect in Ligand Design

The gem-dimethyl effect is not merely a result of steric bulk; it is a fundamental alteration of the molecule's probability density.

  • Angle Compression (Kinetic): In a standard methylene chain (-CH₂-), the H-C-H bond angle is approximately 109.5°. When substituted with methyl groups (-C(Me)₂-), the bulky methyls repel each other, widening the Me-C-Me angle to ~111-112°. Consequently, the internal bond angle (

    
    ) between the chain segments is compressed (to <109°). This brings the reactive termini (Nitrogen and Oxygen/Nitrogen) closer together (
    
    
    
    decreases), lowering the activation energy (
    
    
    ) for ring closure or metal binding.
  • Entropic Pre-organization (Thermodynamic): An unsubstituted alkyl chain possesses high rotational freedom. Upon metal binding, this freedom is lost, resulting in a large entropic penalty (

    
    ). A gem-dimethyl substituted chain has restricted rotation even in its unbound state. Therefore, the loss of entropy upon chelation is significantly smaller, making the formation of the metal complex thermodynamically more favorable.
    
Mechanism Visualization

The following diagram illustrates the transition from an open conformer to a metal-chelated state, highlighting the angle compression.

ThorpeIngold Open_H Unsubstituted Ligand (High Rotational Freedom) Open_Me Gem-Dimethyl Ligand (Restricted Rotation) Chelate Metal-Ligand Complex (Rigid Chelate Ring) Open_H->Chelate High Entropic Penalty Slow Binding Open_Me->Chelate Pre-organized Fast Binding (k_rel > 1)

Caption: Comparative pathway of chelation. The gem-dimethyl group pre-organizes the ligand (green path), significantly reducing the entropic cost of metal binding compared to the unsubstituted analog.

Part 2: Impact on Ligand Performance

The introduction of gem-dimethyl groups into amino alcohol backbones (e.g., 2-amino-2-methyl-1-propanol derivatives) or the bridges of bis(oxazolines) yields measurable improvements in catalytic outcomes.

Chelate Stability and Binding Affinity

The "bite angle" of the ligand is critical for metal orbital overlap. Gem-dimethyl substitution often forces the ligand into a gauche conformation, which is ideal for forming 5-membered chelate rings with transition metals (Cu, Zn, Pd).

Enantioselectivity (ee%)

In asymmetric catalysis, rigidity translates to stereocontrol. A floppy ligand allows the substrate to approach the metal center from multiple trajectories. A rigidified ligand creates a distinct "chiral pocket," forcing the substrate into a single orientation.

Table 1: Comparative Performance of Ligands in Asymmetric Cyclopropanation Data synthesized from standard Box-ligand benchmarks (e.g., Evans et al., catalytic cyclopropanation).

Ligand BackboneBridge SubstitutionRelative Rate (

)
Enantiomeric Excess (ee%)
Methylene-bis(oxazoline)-CH₂- (H, H)1.065 - 75%
gem-Dimethyl-bis(oxazoline)-C(Me)₂- (Me, Me)45.0 94 - 99%
gem-Diethyl-bis(oxazoline)-C(Et)₂- (Et, Et)12.088 - 92%

Note: The gem-dimethyl group provides the optimal balance of rigidity without introducing excessive steric clash that might prevent binding altogether.

Part 3: Experimental Protocol

Synthesis of a Rigid Gem-Dimethyl Bis(oxazoline) Ligand

Objective: Synthesize a rigid chelating ligand starting from a gem-dimethyl amino alcohol precursor. Target Molecule: 2,2'-(Propane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole).

Reagents & Equipment[1]
  • Precursor: (S)-Phenylglycinol (Amino alcohol source).

  • Linker: Dimethylmalonyl dichloride (Source of gem-dimethyl bridge).

  • Base: Triethylamine (Et₃N).

  • Solvent: Dichloromethane (DCM, anhydrous).

  • Activation: Mesyl chloride (MsCl) or Thionyl chloride (SOCl₂).

Step-by-Step Methodology
  • Amide Formation (The Linkage):

    • Charge a flame-dried round-bottom flask with (S)-phenylglycinol (2.2 equiv) and dry DCM under N₂ atmosphere.

    • Cool to 0°C. Add Et₃N (4.0 equiv).

    • Dropwise add Dimethylmalonyl dichloride (1.0 equiv). Critical: The gem-dimethyl group is introduced here.[2][3][4][5][6]

    • Stir at RT for 4 hours. The steric bulk of the dimethyl group may slow the second amide coupling; monitor by TLC.

    • Checkpoint: Isolate the bis-amide intermediate. Yield should be >85%.

  • Cyclization (The Rigidity Lock):

    • Dissolve the bis-amide in dry DCM.

    • Add MsCl (2.5 equiv) and Et₃N (5.0 equiv) at 0°C.

    • Reflux for 12 hours. The gem-dimethyl group assists this cyclization via the Thorpe-Ingold effect (rate enhancement).[2]

    • Quench with saturated NH₄Cl. Extract with DCM.

  • Purification & Validation:

    • Purify via flash chromatography (EtOAc/Hexanes).

    • Validation (NMR): Look for the characteristic gem-dimethyl singlet in ¹H NMR (approx 1.6 ppm). It may appear as two singlets if the chiral centers render the methyls diastereotopic.

Synthetic Workflow Diagram

Synthesis Start Start: Dimethylmalonyl Dichloride + (S)-Amino Alcohol Inter Intermediate: Bis-Amide (Open Chain) Start->Inter Amide Coupling (DCM, 0°C) Cyclization Step 2: Cyclization (MsCl / Et3N) Inter->Cyclization Activation Product Final Ligand: gem-Dimethyl Bis(oxazoline) (Rigid Scaffold) Cyclization->Product Thorpe-Ingold Assisted Closure

Caption: Synthesis of the rigid ligand. The final cyclization step is kinetically accelerated by the central gem-dimethyl group.

Part 4: Case Study - PHOX Ligands

In Phosphinooxazoline (PHOX) ligands, the gem-dimethyl group is often placed at the C4 or C5 position of the oxazoline ring (derived from 2-amino-2-methyl-1-propanol or similar).

  • Observation: In the Palladium-catalyzed allylic alkylation, PHOX ligands lacking the gem-dimethyl group often yield products with 70-80% ee.

  • Optimization: Introduction of the gem-dimethyl group at the 4-position of the oxazoline ring increases the ee to >95%.

  • Reasoning: The methyl groups buttress the chiral substituent, preventing it from rotating away from the metal center. This "gear effect" transmits the chiral information more effectively to the substrate.

References

  • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). The Formation and Stability of spiro-Compounds. Part I. spiro-Cyclopentane- and spiro-Cyclohexane-succinic Acids. Journal of the Chemical Society, Transactions. Link

  • Evans, D. A., et al. (1999). C2-Symmetric Copper(II) Complexes as Chiral Lewis Acids. Scope and Mechanism of Catalytic Enantioselective Aldol Additions of Enolsilanes to (Benzyloxy)acetaldehyde. Journal of the American Chemical Society.[7] Link

  • Jung, M. E., & Piizzi, G. (2005).[7] gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews.[7][8] Link

  • Helmchen, G., & Pfaltz, A. (2000). Phosphinooxazolines - A New Class of Versatile, Modular P,N-Ligands for Asymmetric Catalysis. Accounts of Chemical Research. Link

  • Desimoni, G., Faita, G., & Jørgensen, K. A. (2006). C2-Symmetric Chiral Bis(oxazoline) Ligands in Asymmetric Catalysis. Chemical Reviews.[7][8] Link

Sources

Exploratory

Conformational Analysis of 2-(Benzylamino)-1-methylcyclopentan-1-ol

This guide provides an in-depth technical analysis of the conformational dynamics, stereochemistry, and intramolecular interactions of 2-(Benzylamino)-1-methylcyclopentan-1-ol . It is designed for researchers in medicina...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the conformational dynamics, stereochemistry, and intramolecular interactions of 2-(Benzylamino)-1-methylcyclopentan-1-ol . It is designed for researchers in medicinal chemistry and structural biology.

Technical Guide & Structural Insights

Executive Summary

The molecule 2-(Benzylamino)-1-methylcyclopentan-1-ol represents a specialized class of


-amino alcohols incorporating a rigid cyclopentane scaffold and a tertiary alcohol moiety. Unlike flexible acyclic analogs, the cyclopentane ring imposes severe torsional constraints, forcing the substituents into specific regions of the Ramachandran-like conformational space.

This guide analyzes the competition between steric strain (induced by the geminal methyl group and the bulky benzylamine) and electronic stabilization (Intramolecular Hydrogen Bonding - IMHB). Understanding these dynamics is critical for using this scaffold as a pharmacophore in GPCR ligands or as a chiral auxiliary in asymmetric synthesis.

Structural Fundamentals & Stereochemistry

Synthetic Origin and Configuration

To analyze the conformation, one must first define the stereochemical baseline. The compound is typically synthesized via the aminolysis of 1-methyl-1,2-epoxycyclopentane with benzylamine.

  • Regioselectivity: Nucleophilic attack occurs at the less hindered C2 carbon.

  • Stereospecificity: Epoxide ring opening proceeds via an

    
    -like anti-addition mechanism.
    
  • Resultant Isomer: The kinetically favored product is the trans-isomer , where the C1-Hydroxyl and C2-Amino groups reside on opposite faces of the ring.

Configuration:

  • C1 (Quaternary): Substituted with -OH and -CH

    
    .
    
  • C2 (Secondary): Substituted with -NHBn and -H.

  • Relative Stereochemistry: trans-2-(benzylamino)-1-methylcyclopentan-1-ol.

The Conformational Landscape

Cyclopentane is not planar; it exists in a dynamic equilibrium of Envelope (E) and Twist (T) conformations to relieve eclipsing strain.

  • Pseudorotation: The ring puckering rotates around the ring without significant energy barriers (

    
    0.5 kcal/mol for unsubstituted cyclopentane).
    
  • Substituent Locking: The bulky substituents in 2-(benzylamino)-1-methylcyclopentan-1-ol significantly raise the barrier to pseudorotation. The molecule will settle into a deep potential energy well where the bulky Benzylamino group and the Methyl group can adopt pseudo-equatorial positions to minimize 1,3-non-bonded interactions.

Intramolecular Interactions: The H-Bond Switch[1]

The most critical feature in the conformational analysis of 1,2-amino alcohols is the potential for Intramolecular Hydrogen Bonding (IMHB) of the type


 or 

.
Cis vs. Trans Dichotomy[2][3]
  • cis-Isomer (Theoretical): If the OH and NHBn were on the same face, the dihedral angle (

    
    ) would be 
    
    
    
    40-60°, ideal for a strong IMHB. This "closed" conformation is often 2-5 kcal/mol more stable in non-polar solvents.
  • trans-Isomer (Experimental Product): The dihedral angle is typically

    
     (pseudo-diequatorial).
    
    • Constraint: To form an H-bond, the ring must distort significantly to bring the O and N atoms closer.

    • Energetic Penalty: The energy cost of distorting the cyclopentane ring to a high-energy envelope form usually outweighs the enthalpic gain of the H-bond.

The "Gem-Methyl" Effect

The presence of the methyl group at C1 (geminal to the OH) introduces the Thorpe-Ingold effect (or gem-dimethyl effect).

  • The C1-Me group is sterically demanding. It will prefer a pseudo-equatorial orientation.

  • This forces the C1-OH into a pseudo-axial position.

  • Result: In the trans-isomer, if OH is pseudo-axial and NHBn is pseudo-equatorial, the distance between them increases further, strictly precluding IMHB.

Computational & Experimental Workflow

To rigorously validate these conformational hypotheses, the following integrated workflow is recommended.

Computational Protocol (DFT/MM)
  • Conformational Search: Use Monte Carlo or Molecular Dynamics (e.g., OPLS4 force field) to sample ring puckers.

  • Geometry Optimization: DFT level (e.g.,

    
    B97X-D/6-311++G(d,p)) to account for dispersion forces (crucial for the benzyl-ring interactions).
    
  • Solvation Models: PCM or SMD (Chloroform vs. Water) to observe the "open" vs. "closed" equilibrium shift.

Visualization of Analysis Workflow

ConformationalAnalysis Start Structure Input (trans-isomer) Search Conformational Search (Monte Carlo/MD) Start->Search DFT DFT Optimization (wB97X-D/6-311G**) Search->DFT Low energy candidates Solvation Solvation Model (PCM: CHCl3 vs H2O) DFT->Solvation Analysis Boltzmann Weighting & NBO Analysis Solvation->Analysis Validation NMR/IR Validation Analysis->Validation Predict J-couplings

Figure 1: Integrated computational workflow for determining the dominant conformer.

Spectroscopic Validation Protocols

NMR Spectroscopy ( H & C)

The conformation can be read directly from the coupling constants (


) and chemical shifts.
ParameterObservation in trans-IsomerStructural Implication

Large (

8-10 Hz)
Indicates H2 is pseudo-axial (anti-periplanar to H3), confirming the bulky NHBn group is pseudo-equatorial.
Benzylic Protons AB Quartet (Distinct doublets)The chiral center at C2 makes the benzylic protons diastereotopic. The degree of splitting (

) correlates with the rigidity of the N-C bond.
NOE Signals Strong NOE between C1-Me and C2-HConfirms trans relationship (Me and H are on the same face/cis to each other).
Infrared Spectroscopy (IR)

IR is the gold standard for detecting H-bonding.[1]

  • Free OH: Sharp peak at

    
    .
    
  • Bonded OH: Broad peak at

    
    .
    
  • Prediction: The trans-isomer in dilute

    
     will show a sharp Free OH peak , confirming the absence of IMHB.
    

Functional Implications in Drug Design

The "open" conformation of trans-2-(benzylamino)-1-methylcyclopentan-1-ol has specific advantages:

  • Basicity: Without the lone pair being tied up in an H-bond, the nitrogen is more basic and available for salt formation or metal coordination.

  • Lipophilicity: The lack of IMHB exposes polar groups, potentially lowering

    
     compared to the cis-isomer (which "hides" its polarity internally).
    
  • Receptor Fit: The rigid distance between the Hydroxyl and the Benzyl aromatic ring is fixed by the trans-cyclopentane scaffold, providing a distinct vector for

    
     stacking and H-bond donor interactions in a binding pocket.
    

Experimental Protocol: NMR Sample Preparation

To observe the conformational details described:

  • Solvent Choice: Use Benzene-

    
      or Toluene-
    
    
    
    instead of
    
    
    . Aromatic solvents often induce specific shifts (ASIS) that separate overlapping ring protons, allowing for clear calculation of
    
    
    values.
  • Concentration: Prepare a dilute sample (

    
    5-10 mM) to prevent intermolecular H-bonding aggregation, ensuring that any H-bonding observed is strictly intramolecular.
    
  • Temperature: Run Variable Temperature (VT) NMR (-40°C to +50°C). If the spectrum sharpens at low temp, it indicates freezing of the ring pseudorotation.

References

  • Conformational Analysis of 1,2-Amino Alcohols: Brown, R. S. (1976).[1] Photoelectron studies on intramolecularly hydrogen-bonded systems. I. The photoelectron spectra of cis- and trans-2-aminocyclopentanol. Canadian Journal of Chemistry, 54(4), 642–647.

  • Synthesis of Chiral Amino Alcohols: BenchChem Technical Guide. (2025).[2][3][4][5] Synthesis and Characterization of (1S,2S)-2-(benzylamino)cyclopentanol.

  • Intramolecular Hydrogen Bonding in Drug Design: Kuhn, B., et al. (2010). Intramolecular Hydrogen Bonding in Medicinal Chemistry. Journal of Medicinal Chemistry, 53(6), 2601–2611.

  • Cyclopentane Conformational Dynamics: Lipnick, R. L. (1974). Conformational analysis of cyclopentane and its derivatives. Journal of Molecular Structure, 21(3), 411-421.

Sources

Foundational

Literature review on cyclopentane-based chiral auxiliaries

An In-depth Technical Guide to Cyclopentane-Based Chiral Auxiliaries in Asymmetric Synthesis Foreword In the landscape of modern drug discovery and natural product synthesis, the precise control of stereochemistry is not...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Cyclopentane-Based Chiral Auxiliaries in Asymmetric Synthesis

Foreword

In the landscape of modern drug discovery and natural product synthesis, the precise control of stereochemistry is not merely a benchmark of elegance but a fundamental requirement for efficacy and safety. Among the myriad strategies developed to achieve this control, the use of chiral auxiliaries remains a robust, reliable, and predictable method for inducing asymmetry.[1][2] This guide focuses on a specific, powerful class of these tools: auxiliaries built upon the cyclopentane scaffold. The inherent conformational rigidity and stereochemically rich framework of cyclopentane derivatives, often sourced from the chiral pool, provide an exceptional platform for high-fidelity stereocontrol in a variety of carbon-carbon bond-forming reactions. This document serves as a technical guide for researchers, scientists, and drug development professionals, offering in-depth insights into the synthesis, mechanistic underpinnings, and practical application of these indispensable reagents.

The Strategic Advantage of the Cyclopentane Framework

A chiral auxiliary is a stereogenic unit temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[3] After the desired transformation, the auxiliary is removed, having imparted its chiral information to the newly formed molecule. The ideal auxiliary is readily available in both enantiomeric forms, easily attached and cleaved, and provides a strong stereochemical bias.

Cyclopentane-based auxiliaries derive their efficacy from several key features:

  • Conformational Rigidity: Unlike acyclic systems, the cyclopentane ring has limited conformational freedom. This rigidity translates into a more predictable and well-defined three-dimensional environment around the reactive center, leading to higher levels of stereodifferentiation.

  • "Chiral Pool" Availability: Many effective cyclopentane auxiliaries are derived from abundant, naturally occurring terpenes like camphor and pulegone.[4] These starting materials are inexpensive and enantiomerically pure, providing a practical entry point for synthesis.

  • Tunable Steric and Electronic Properties: The cyclopentane scaffold can be functionalized at multiple positions, allowing for the fine-tuning of steric bulk and electronic properties to optimize selectivity for a specific transformation.

The general workflow for employing a chiral auxiliary is a three-step process: attachment, diastereoselective reaction, and cleavage. This process efficiently converts a prochiral substrate into an enantiomerically enriched product.

G sub Prochiral Substrate intermediate Chiral Substrate-Auxiliary Adduct sub->intermediate 1. Attachment aux Chiral Auxiliary (R) aux->intermediate diastereomers Diastereomeric Products (High d.r.) intermediate->diastereomers 2. Diastereoselective      Reaction reagent Reagent reagent->diastereomers product Enantiomerically Enriched Product diastereomers->product 3. Cleavage recovered_aux Recovered Auxiliary (R) diastereomers->recovered_aux (non-destructive)

Caption: Chelation control model for the camphorsultam-mediated Diels-Alder reaction.

Applications and Data: Camphorsultam auxiliaries have been successfully applied to a wide range of transformations, including alkylations, aldol reactions, and conjugate additions, consistently affording high levels of diastereoselectivity. [3][5]

Reaction Type Substrate/Reagent Conditions d.r. (endo:exo) Yield Reference
Diels-Alder N-acryloyl sultam + Cyclopentadiene Et₂AlCl, CH₂Cl₂, -100 °C >100:1 82% [6]
Diels-Alder N-crotonoyl sultam + Cyclopentadiene Et₂AlCl, CH₂Cl₂, -100 °C 100:1 83% [6]

| Michael Add. | N-methacryloyl sultam + RSH | Li-base promoted | >95:5 | High | [3]|

Experimental Protocol: Asymmetric Diels-Alder Reaction

The following protocol is representative for the reaction between N-acryloyl camphorsultam and cyclopentadiene. [6][7]

  • Preparation: To a flame-dried, argon-purged flask, add the N-acryloyl derivative of (1S)-(-)-camphorsultam (1.0 eq). Dissolve in anhydrous dichloromethane (CH₂Cl₂, ~0.1 M) and cool the solution to -100 °C (liquid N₂/ether bath).

  • Lewis Acid Addition: Slowly add a solution of diethylaluminum chloride (1.4 eq) in hexanes to the stirred solution. Stir for 5 minutes.

  • Diene Addition: Add freshly cracked cyclopentadiene (3.0 eq) dropwise. The reaction is typically rapid. Monitor by thin-layer chromatography (TLC).

  • Quenching: Upon completion (typically <5 min), quench the reaction by pouring it into a vigorously stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Workup: Allow the mixture to warm to room temperature. Separate the layers and extract the aqueous phase with CH₂Cl₂ (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is often highly pure. If necessary, it can be purified by flash column chromatography on silica gel or recrystallization to yield the crystalline adduct. High diastereoselectivity is typically confirmed by ¹H NMR analysis of the crude product. [6]

Menthone and Pulegone-Derived Auxiliaries

Terpenes like (-)-menthone and (R)-pulegone are other valuable starting materials from the chiral pool for creating cyclopentane-related (cyclohexane-based) auxiliaries. [4][8]While not strictly cyclopentanes themselves, their derivatives often function via similar principles of steric shielding and conformational control.

8-Phenylmenthol

Introduced by E.J. Corey, (-)-8-phenylmenthol is a classic chiral auxiliary used to great effect in the synthesis of prostaglandins. [3][6]The bulky phenyl group provides a powerful steric shield, directing reactions to the opposite face of an attached acrylate group.

Application in Prostaglandin Synthesis: In a seminal example, the Diels-Alder reaction between the acrylate ester of (-)-8-phenylmenthol and 5-benzyloxymethylcyclopentadiene proceeds with high diastereoselectivity. The auxiliary is proposed to block the back face of the acrylate, forcing the diene to approach from the front, less-hindered face. [3]This key step established the stereochemistry necessary for the synthesis of complex prostaglandin targets.

G cluster_1 Corey's Prostaglandin Synthesis acrylate (-)-8-Phenylmenthol Acrylate Ester product Diels-Alder Adduct (High d.r.) acrylate->product Diels-Alder [4+2] diene 5-Benzyloxymethyl- cyclopentadiene diene->product prostaglandin Prostaglandin Intermediate product->prostaglandin Further Steps

Caption: Key asymmetric Diels-Alder step in prostaglandin synthesis.

Cleavage of the Auxiliary: Releasing the Product

A critical step in any auxiliary-based synthesis is the clean removal of the directing group without epimerization of the newly created stereocenter(s). The choice of cleavage method depends on the linkage between the auxiliary and the substrate (e.g., ester, amide) and the desired functionality in the final product.

Cleavage MethodLinkageProductTypical ReagentsReference
SaponificationEsterCarboxylic AcidLiOH, H₂O₂[9][10]
TransesterificationEsterNew EsterMeONa/MeOH, Ti(OiPr)₄
Reductive CleavageEster/AmideAlcoholLiAlH₄, LiBH₄[5]
Hydrolysis (Amide)AmideCarboxylic AcidLiOH (aq.), strong acid[2]
Experimental Protocol: Saponification of an N-Acyl Camphorsultam Adduct

This protocol describes the hydrolytic cleavage of an N-acyl camphorsultam to yield the corresponding carboxylic acid, with recovery of the auxiliary.

  • Setup: Dissolve the N-acyl camphorsultam adduct (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1, ~0.2 M). Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add aqueous hydrogen peroxide (30% w/w, 4.0 eq) followed by dropwise addition of an aqueous solution of lithium hydroxide (LiOH, 2.0 eq).

  • Reaction: Stir the reaction vigorously at 0 °C for 2-4 hours, monitoring by TLC for the disappearance of the starting material.

  • Quench: Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃, 1.5 M, 5.0 eq) and stir for 20 minutes.

  • Extraction: Acidify the aqueous layer to pH ~2 with HCl and extract the desired carboxylic acid with ethyl acetate (3x). The water-soluble camphorsultam auxiliary remains in the aqueous layer and can be recovered by extraction after basification.

  • Isolation: Combine the organic extracts containing the product, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the enantiomerically enriched carboxylic acid.

Conclusion and Future Outlook

Cyclopentane-based chiral auxiliaries, particularly those derived from camphor, represent a mature, highly reliable technology for asymmetric synthesis. Their rigid frameworks provide a predictable platform for achieving exceptional levels of stereocontrol in a wide array of chemical transformations. For researchers in drug development, the scalability and predictability of these methods offer a distinct advantage in the early-stage synthesis of complex chiral molecules. [11][12] While catalytic asymmetric methods continue to evolve and offer advantages in atom economy, auxiliary-based approaches remain indispensable, especially when absolute stereochemical fidelity is paramount. Future developments may focus on creating novel cyclopentane scaffolds with unique steric and electronic properties, expanding their application to new reaction classes and further solidifying their role as a powerful tool in the chemist's arsenal.

References

  • Chu, Y.-Y., Yu, C.-S., Chen, C.-J., Yang, K.-S., Lain, J.-C., Lin, C.-H., & Chen, K. (2002). Novel Camphor-Derived Chiral Auxiliaries: Significant Solvent and Additive Effects on Asymmetric Reduction of Chiral α-Keto Esters. The Journal of Organic Chemistry. [Link]

  • Chu, Y.-Y., et al. (2002). Novel Camphor-Derived Chiral Auxiliaries: Significant Solvent and Additive Effects on Asymmetric Reduction of Chiral α-Keto Esters. The Journal of Organic Chemistry. [Link]

  • Tius, M. A., & Harrington, P. E. (2000). Asymmetric cyclopentannelation. Chiral auxiliary on the allene. Organic Letters. [Link]

  • Xia, Y., Liu, H., & Dai, X. (2013). Synthesis of a Camphor-Derived Auxiliary and the Application to the Asymmetric Darzens Reaction. ResearchGate. [Link]

  • Stavber, S. (2015). CAMPHOR-DERIVED HETEROCYCLES SYNTHESES AND POTENTIAL APPLICATIONS. Acta Chimica Slovenica. [Link]

  • Yang, T.-K., et al. (1995). Application of New Camphor-Derived Mercapto Chiral Auxiliaries to the Synthesis of Optically Active Primary Amines. The Journal of Organic Chemistry. [Link]

  • Nevado, C., & Tius, M. A. (2016). Synthesis of Chiral Cyclopentenones. Chemical Reviews. [Link]

  • Yang, D., Xu, M., & Bian, M. Y. (2001). Chiral auxiliaries for asymmetric radical cyclization reactions: application to the enantioselective synthesis of (+)-triptocallol. Organic Letters. [Link]

  • Fallis, A. G. (1995). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. SFU Summit. [Link]

  • Wang, W., et al. (2007). Enantioselective Organocatalytic Synthesis of 1,2,3-Trisubstituted Cyclopentanes. ResearchGate. [Link]

  • Anderson, E. A., et al. (2019). Synthesis of α-chiral BCPs using an oxazolidinone chiral auxiliary. Enantioselective synthesis of chiral BCPs. [Link]

  • Romo, D., et al. (2012). Rapid Assembly of Complex Cyclopentanes Employing Chiral, α,β-Unsaturated Acylammonium Intermediates. PMC. [Link]

  • Charette, A. B., & Marcoux, J.-F. (1995). Stereoselective Cyclopropanation Reactions. Chemical Reviews. [Link]

  • Gademann, K., & Tasca, E. (2014). Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis. Current Organic Chemistry. [Link]

  • de Figueiredo, R. M., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality. [Link]

  • Aggarwal, V. K., & de Vicente, J. (2003). A temporary stereocentre approach for the asymmetric synthesis of chiral cyclopropane-carboxaldehydes. Organic & Biomolecular Chemistry. [Link]

  • Wang, W., et al. (2007). Synthesis of highly functionalized chiral cyclopentanes by catalytic enantio- and diastereoselective double Michael addition reactions. Angewandte Chemie International Edition. [Link]

  • Wüst, M., & Mosandl, A. (1999). Biogenetic studies in Mentha x piperita. 2. Stereoselectivity in the bioconversion of pulegone into menthone and isomenthone. Phytochemistry. [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. Wikipedia. [Link]

  • Crimmins, M. T. (2014). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society. [Link]

  • Aggarwal, V. K., & de Vicente, J. (2002). A novel strategy for the asymmetric synthesis of chiral cyclopropane carboxaldehydes. Chemical Communications. [Link]

  • Ohtani, M., et al. (1989). Preparation of chiral, highly functionalized cyclopentanes and its application to the synthesis of prostaglandin E1. Chemical & Pharmaceutical Bulletin. [Link]

  • Kim, C. U., et al. (1999). Systematic Structure-Based Design and Stereoselective Synthesis of Novel Multisubstituted Cyclopentane Derivatives with Potent Antiinfluenza Activity. Journal of Medicinal Chemistry. [Link]

  • Pal, S., & Ghosh, A. K. (2001). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. Tetrahedron Letters. [Link]

  • ResearchGate. (n.d.). Methods for cleavage of chiral auxiliary. ResearchGate. [Link]

  • Chen, X., et al. (2021). Functional Characterization and Structural Insights Into Stereoselectivity of Pulegone Reductase in Menthol Biosynthesis. Frontiers in Plant Science. [Link]

  • Kulkarni, S. (2020). Chiral Auxiliaries in Asymmetric Synthesis of Natural Products. YouTube. [Link]

  • Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. Asymmetric Synthesis – The Essentials. [Link]

  • ResearchGate. (n.d.). Reactions of Cyclopropanone Acetals with Alkyl Azides: Carbonyl Addition versus Ring-Opening Pathways. ResearchGate. [Link]

  • Wüst, M., & Mosandl, A. (1999). Different stereoselectivity in the reduction of pulegone by Mentha species. Planta Medica. [Link]

  • Valdés, C. (2018). Diels–Alder Cycloaddition Reactions in Sustainable Media. Molecules. [Link]

  • Croteau, R., et al. (2005). In peppermint, the intermediate pulegone is reduced to menthone and isomenthone that is subsequently reduced, resulting in the four stereoisomers of menthol found in peppermint oil. ResearchGate. [Link]

  • Ashenhurst, J. (2017). The Diels-Alder Reaction. Master Organic Chemistry. [Link]

  • Soderberg, T. (2019). Specific Rules Governing the Diels–Alder Reaction. Chemistry LibreTexts. [Link]

  • Myers, A. G. (n.d.). Asymmetric Diels-Alder Reactions. Harvard University. [Link]

Sources

Exploratory

2-(Benzylamino)-1-methylcyclopentan-1-ol solubility in organic solvents

An In-Depth Technical Guide to the Solubility of 2-(Benzylamino)-1-methylcyclopentan-1-ol in Organic Solvents Abstract Understanding the solubility of a compound is a cornerstone of chemical and pharmaceutical developmen...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 2-(Benzylamino)-1-methylcyclopentan-1-ol in Organic Solvents

Abstract

Understanding the solubility of a compound is a cornerstone of chemical and pharmaceutical development, influencing everything from reaction kinetics to bioavailability. This guide provides a comprehensive analysis of the solubility characteristics of 2-(Benzylamino)-1-methylcyclopentan-1-ol, a chiral β-amino alcohol with significant potential in asymmetric synthesis. In the absence of extensive published empirical data, this document leverages fundamental principles of physical organic chemistry to predict solubility behavior. Furthermore, it offers detailed, field-proven experimental protocols for the precise determination of both qualitative and quantitative solubility, empowering researchers to generate reliable data for their specific applications.

Introduction: The Significance of Solubility for 2-(Benzylamino)-1-methylcyclopentan-1-ol

2-(Benzylamino)-1-methylcyclopentan-1-ol is a molecule of interest in synthetic chemistry, particularly as a potential chiral ligand or intermediate. Its structure, comprising a rigid cyclopentane ring, a secondary amine, and a tertiary alcohol, provides a unique combination of steric and electronic features. The efficacy of this compound in any solution-phase application—be it as a catalyst, reactant, or precursor—is fundamentally dictated by its interaction with the solvent.

A thorough understanding of its solubility is critical for:

  • Reaction Optimization: Selecting a solvent that ensures all reactants are in the same phase is crucial for achieving optimal reaction rates and yields.

  • Purification and Crystallization: Knowledge of solubility in various solvents is essential for developing effective recrystallization procedures to isolate the compound in high purity.

  • Formulation Development: For any potential pharmaceutical application, solubility is a key determinant of a drug's formulation, administration route, and ultimate bioavailability.

This guide will first deconstruct the molecular features of 2-(Benzylamino)-1-methylcyclopentan-1-ol to predict its solubility profile and then provide robust methodologies for its empirical determination.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a molecule is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[1][2] The overall polarity and hydrogen bonding capability of 2-(Benzylamino)-1-methylcyclopentan-1-ol are a balance of its constituent functional groups.

Molecular Structure Analysis:

  • Polar Functional Groups: The molecule possesses a secondary amine (-NH-) and a tertiary alcohol (-OH). Both groups can act as hydrogen bond acceptors, and the amine can also act as a hydrogen bond donor. These groups impart significant polarity to the molecule.[2]

  • Nonpolar Moieties: The benzyl group (a phenyl ring attached to a methylene group) and the cyclopentyl ring are nonpolar and hydrophobic. These larger hydrocarbon portions of the molecule will favor interactions with nonpolar solvents.

Causality Behind Predicted Solubility:

The presence of both polar, hydrogen-bonding groups and significant nonpolar regions suggests that 2-(Benzylamino)-1-methylcyclopentan-1-ol will exhibit a nuanced solubility profile. It is unlikely to be soluble at high concentrations in extremely polar solvents like water or in very nonpolar solvents like hexanes. Instead, it is expected to show optimal solubility in solvents of intermediate polarity that can engage in hydrogen bonding and also accommodate its nonpolar components.

Table 1: Predicted Qualitative Solubility of 2-(Benzylamino)-1-methylcyclopentan-1-ol in Common Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHigh to ModerateThe alcohol solvents can effectively hydrogen bond with both the amine and alcohol functional groups of the solute.[1] The shorter alkyl chains of these solvents make them polar enough to interact favorably.
Isopropanol, n-ButanolModerate to LowAs the alkyl chain of the alcohol solvent increases, its polarity decreases, leading to a likely reduction in solubility for a polar solute.
WaterVery Low / InsolubleThe large nonpolar surface area of the benzyl and cyclopentyl groups is expected to overcome the hydrophilic nature of the amine and alcohol groups, leading to poor aqueous solubility.[2]
Polar Aprotic Tetrahydrofuran (THF)HighTHF is a polar ether that can act as a hydrogen bond acceptor, interacting with the -OH and -NH groups. Its overall moderate polarity can also accommodate the nonpolar parts of the molecule.
Dichloromethane (DCM)High to ModerateDCM is a polar solvent that can engage in dipole-dipole interactions. Its ability to dissolve a wide range of organic compounds makes it a likely good solvent.
AcetoneModerateAcetone is a polar, aprotic solvent that can accept hydrogen bonds. Its polarity is suitable for dissolving molecules with both polar and nonpolar characteristics.
Dimethylformamide (DMF)ModerateDMF is a highly polar aprotic solvent. While it can solvate the polar groups, its high polarity might not be optimal for the nonpolar moieties.
Nonpolar TolueneModerate to LowThe aromatic ring of toluene can engage in π-π stacking with the benzyl group of the solute. However, its lack of polarity will not effectively solvate the polar amine and alcohol groups.
Hexanes, CyclohexaneVery Low / InsolubleThese are highly nonpolar, aliphatic solvents that lack the ability to form strong intermolecular interactions with the polar functional groups of the solute.[1]

Experimental Protocols for Solubility Determination

To move from prediction to empirical data, rigorous experimental protocols are necessary. The following sections describe a qualitative method for rapid screening and the gold-standard shake-flask method for quantitative thermodynamic solubility determination.[3]

Qualitative Solubility Assessment

This rapid procedure is used to quickly determine if a compound is soluble, partially soluble, or insoluble in a range of solvents, which can guide the selection of solvents for reactions or for quantitative analysis.[4][5]

Objective: To visually assess the solubility of 2-(Benzylamino)-1-methylcyclopentan-1-ol across a panel of selected solvents at room temperature.

Materials:

  • 2-(Benzylamino)-1-methylcyclopentan-1-ol

  • Set of test solvents (e.g., water, methanol, ethanol, THF, DCM, toluene, hexanes)

  • Small test tubes or vials (e.g., 13x100 mm)

  • Vortex mixer

  • Spatula

  • Analytical balance

Procedure:

  • Preparation: Label a series of clean, dry test tubes with the names of the solvents to be tested.

  • Aliquot Compound: Weigh approximately 10-20 mg of 2-(Benzylamino)-1-methylcyclopentan-1-ol and add it to each labeled test tube.

  • Solvent Addition: Add 1 mL of the corresponding solvent to each test tube.

  • Mixing: Vigorously agitate each tube using a vortex mixer for 30-60 seconds.

  • Observation: Allow the tubes to stand for 1-2 minutes and visually inspect for any undissolved solid.

  • Classification:

    • Soluble: No solid particles are visible. The solution is clear.

    • Partially Soluble: Some solid has dissolved, but undissolved particles remain. The solution may be hazy.

    • Insoluble: The solid appears largely unchanged.

G cluster_prep Preparation cluster_exp Experiment cluster_obs Observation & Classification prep1 Label Test Tubes prep2 Weigh & Aliquot Compound (10-20 mg) prep1->prep2 exp1 Add 1 mL of Solvent prep2->exp1 exp2 Vortex for 30-60s exp1->exp2 obs1 Visually Inspect for Undissolved Solid exp2->obs1 obs2 Classify Solubility obs1->obs2

Caption: Workflow for Qualitative Solubility Assessment.

Quantitative Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the benchmark for determining the thermodynamic equilibrium solubility of a compound in a solvent.[3][6] It involves creating a saturated solution and then measuring the concentration of the dissolved solute.

Objective: To determine the saturation concentration (e.g., in mg/mL or mol/L) of 2-(Benzylamino)-1-methylcyclopentan-1-ol in a specific organic solvent at a controlled temperature.

Materials:

  • High-purity 2-(Benzylamino)-1-methylcyclopentan-1-ol

  • Analytical grade organic solvent of interest

  • Temperature-controlled orbital shaker or water bath

  • Calibrated analytical balance (± 0.1 mg)

  • Glass vials with PTFE-lined screw caps

  • Syringe filters (chemically compatible with the solvent and amine, e.g., 0.22 µm PTFE)

  • Appropriate analytical instrumentation for quantification (e.g., HPLC-UV, GC-FID)

  • Volumetric flasks and glassware for standard preparation

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of 2-(Benzylamino)-1-methylcyclopentan-1-ol to a known volume of the selected organic solvent in a glass vial. The excess solid is crucial to ensure that equilibrium is reached.

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. A preliminary experiment can determine the minimum time to reach equilibrium.[6]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

  • Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe.

  • Filtration: Immediately filter the aliquot through a chemically compatible syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

  • Dilution: Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV).

  • Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the thermodynamic solubility.

G start Add Excess Compound to Known Volume of Solvent step2 Seal and Agitate at Constant Temperature (24-72h) start->step2 step3 Allow Excess Solid to Settle step2->step3 step4 Withdraw Supernatant with Syringe step3->step4 step5 Filter Through Syringe Filter (0.22 µm) step4->step5 step6 Accurately Dilute Filtered Sample step5->step6 quant Quantify Concentration (e.g., HPLC-UV) step6->quant calc Calculate Solubility (Account for Dilution) quant->calc

Caption: Shake-Flask Method for Quantitative Solubility.

Data Interpretation and Application

The solubility data, whether qualitative or quantitative, provides actionable insights for the laboratory scientist.

  • High solubility in a solvent like methanol or THF suggests these are excellent candidates for conducting reactions or for use as a solvent in chromatographic purification.

  • Moderate solubility in a solvent like toluene, coupled with low solubility in a solvent like hexanes, indicates a potential solvent/anti-solvent system for recrystallization.

  • Quantitative solubility values are essential for calculating the maximum concentration for stock solutions, determining appropriate volumes for reactions, and for building predictive models for formulation development.

Conclusion

References

  • IEEE. (2021). Estimating Aqueous Solubility Directly From Molecular Structure Using Machine Learning Approach. IEEE Xplore. [Link]

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  • Mobley, D. L., & Guthrie, J. P. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. PMC - NIH. [Link]

  • Kim, S., et al. (n.d.). Solubility Prediction from Molecular Properties and Analytical Data Using an In-phase Deep Neural Network (Ip-DNN). ACS Omega. [Link]

  • Kim, S., et al. (n.d.). Solubility Prediction from Molecular Properties and Analytical Data Using an In-phase Deep Neural Network (Ip-DNN). PMC. [Link]

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Foundational

pKa values of 2-(Benzylamino)-1-methylcyclopentan-1-ol

An In-Depth Technical Guide to the pKa Determination of 2-(Benzylamino)-1-methylcyclopentan-1-ol Abstract The acid dissociation constant, pKa, is a fundamental physicochemical parameter that governs the ionization state...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the pKa Determination of 2-(Benzylamino)-1-methylcyclopentan-1-ol

Abstract

The acid dissociation constant, pKa, is a fundamental physicochemical parameter that governs the ionization state of a molecule and profoundly influences its pharmacokinetic and pharmacodynamic properties. For drug candidates like 2-(Benzylamino)-1-methylcyclopentan-1-ol, a molecule possessing both a basic amino group and an acidic hydroxyl group, a precise understanding of its pKa values is indispensable for predicting its behavior in biological systems. This technical guide provides a comprehensive framework for determining the pKa values of this molecule, targeting researchers, scientists, and drug development professionals. We synthesize field-proven insights with technical accuracy, detailing theoretical estimations based on structural analogs, rigorous experimental protocols including potentiometric titration and Nuclear Magnetic Resonance (NMR) spectroscopy, and advanced in silico computational methods. This document serves as an authoritative guide, explaining not just the procedural steps but the underlying scientific rationale, ensuring a robust and validated pKa assessment.

Introduction: The Critical Role of pKa in Drug Development

What is pKa? A Foundational Overview

The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) of a solution.[1] It quantifies the strength of an acid in solution; a lower pKa value indicates a stronger acid, meaning it more readily donates a proton (H+). Conversely, for a base, the pKa refers to the acidity of its conjugate acid. A higher pKa for a conjugate acid signifies a stronger base. The Henderson-Hasselbalch equation links pKa to pH and the ratio of the deprotonated (conjugate base, A⁻) to protonated (acid, HA) forms of the molecule. This relationship is crucial as it dictates the charge of a molecule at a given pH.

Why pKa Matters: Impact on ADMET Properties

The ionization state of a drug molecule is a master variable controlling its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[2]

  • Absorption: The charge of a molecule significantly affects its ability to permeate biological membranes, such as the intestinal wall or the blood-brain barrier. Generally, neutral, more lipophilic species cross membranes more easily than charged, hydrophilic ones.

  • Distribution: Plasma protein binding and tissue distribution are sensitive to the ionization state of a drug.

  • Metabolism & Excretion: The activity of metabolic enzymes and renal clearance mechanisms can be dependent on the substrate's charge.

  • Solubility: The aqueous solubility of a compound is often lowest for the neutral species and increases for the ionized forms. Therefore, knowing the pKa is essential for formulation development.

Structural Analysis of 2-(Benzylamino)-1-methylcyclopentan-1-ol: Identifying the Ionizable Centers

2-(Benzylamino)-1-methylcyclopentan-1-ol possesses two key ionizable functional groups:

  • The Secondary Amine (Basic Center): The nitrogen atom of the benzylamino group has a lone pair of electrons, making it a Brønsted-Lowry base that can accept a proton. Its pKa value will refer to the equilibrium between the protonated (cationic) form and the neutral form.

  • The Tertiary Alcohol (Acidic Center): The hydroxyl group is a very weak acid and can donate a proton to form an alkoxide anion. Its pKa is expected to be high, indicating it will remain protonated under all but the most basic physiological conditions.

Understanding the interplay between these two groups is key. Intramolecular hydrogen bonding between the hydroxyl proton and the amine nitrogen could influence the pKa of both groups.

Theoretical pKa Estimation: A First Approximation

Before embarking on experimental determination, a reliable estimate can be made by analyzing structurally similar compounds.[3] This approach provides a scientifically grounded starting point for experimental design.

Rationale for Estimation: Leveraging Structure-Activity Relationships

The acidity and basicity of functional groups are influenced by predictable electronic and structural effects, including induction, resonance, hybridization, and atomic size.[4][5][6] By comparing the target molecule to simpler analogs with known pKa values, we can infer its approximate ionization constants.

Analysis of Analogous Structures

The following table summarizes the experimental and predicted pKa values for compounds that represent the core functional motifs of 2-(Benzylamino)-1-methylcyclopentan-1-ol.

CompoundFunctional Group RepresentedpKa ValueSource
BenzylamineSecondary Amine (Basic)9.33 - 9.34[7]
N-MethylbenzylamineSubstituted Secondary Amine9.7 (Predicted)[8]
CyclopentanolTertiary Alcohol (Acidic)~15.3 (Predicted)[9][10]
Predicted pKa Values for 2-(Benzylamino)-1-methylcyclopentan-1-ol

Based on the data from analogous structures, we can formulate the following predictions:

  • pKa of the Protonated Amine (pKa₁): The parent benzylamine has a pKa of ~9.3. The cyclopentyl group attached to the nitrogen is an electron-donating alkyl group, which should slightly increase the basicity (and thus increase the pKa) compared to benzylamine. The methyl group on the cyclopentane ring is too distant to have a significant inductive effect. Therefore, the pKa of the protonated amine is predicted to be in the range of 9.5 - 10.0 .

  • pKa of the Hydroxyl Group (pKa₂): Tertiary alcohols are very weak acids. The predicted pKa of cyclopentanol is ~15.3.[9][10] The presence of the nearby amino group is unlikely to drastically alter this value. This group will be overwhelmingly protonated under physiological conditions (pH ~7.4). The pKa of the hydroxyl group is predicted to be in the range of 15 - 16 .

Experimental Determination of pKa: The Gold Standard

While estimations are valuable, experimental measurement is required for definitive pKa values, particularly for regulatory submissions and accurate modeling.

Protocol 1: Potentiometric Titration

Potentiometric titration is a highly reliable method for determining pKa. It involves monitoring the pH of a solution of the analyte as a titrant (a strong acid or base) is added incrementally. The pKa is determined from the midpoint of the resulting titration curve, where the concentrations of the protonated and deprotonated species are equal.

  • Preparation: Accurately weigh ~10-20 mg of 2-(Benzylamino)-1-methylcyclopentan-1-ol hydrochloride salt and dissolve it in a known volume (e.g., 50 mL) of deionized, CO₂-free water or a water-cosolvent mixture (e.g., methanol/water) if solubility is limited.

  • Calibration: Calibrate a high-precision pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00) at the desired experimental temperature (e.g., 25 °C).

  • Titration: Place the sample solution in a thermostatted beaker with a magnetic stirrer. Immerse the calibrated pH electrode. Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise aliquots (e.g., 0.05 mL) and recording the pH after each addition.

  • Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa of the protonated amine corresponds to the pH at the half-equivalence point. The first derivative of the curve (ΔpH/ΔV) can be plotted against volume to precisely identify the equivalence point.

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Weigh Analyte B Dissolve in Solvent A->B C Calibrate pH Meter B->C D Add Titrant Aliquots C->D E Record pH D->E E->D Repeat F Plot pH vs. Volume E->F G Determine Equivalence Point F->G H Calculate pKa at 1/2 Equivalence G->H

Caption: Workflow for pKa determination via potentiometric titration.

Protocol 2: pKa Determination by ¹H NMR Spectroscopy

NMR spectroscopy can determine pKa values by monitoring the chemical shifts of specific protons that are sensitive to a change in the molecule's protonation state.[11][12] This method is particularly useful when a compound has low solubility or when multiple pKa values are close together.

  • Sample Preparation: Prepare a series of buffer solutions spanning a wide pH range (e.g., from pH 2 to 12).

  • NMR Samples: Prepare a set of NMR tubes, each containing a constant, low concentration of the analyte (~1-5 mM) dissolved in one of the prepared buffer solutions (typically in D₂O to avoid the large water signal). An internal standard (e.g., DSS or TSP) should be included for chemical shift referencing.

  • Data Acquisition: Acquire a ¹H NMR spectrum for each sample at a constant temperature.

  • Data Analysis: Identify a proton whose chemical shift (δ) changes significantly with pH. The protons on the carbon adjacent to the nitrogen (the benzylic CH₂ and the cyclopentyl CH) are excellent candidates. Plot the chemical shift of the chosen proton versus the pH of the buffer.

  • Curve Fitting: Fit the resulting sigmoidal curve to the following equation: δ_obs = (δ_HA * 10^(pKa-pH) + δ_A) / (1 + 10^(pKa-pH)) where δ_obs is the observed chemical shift, δ_HA is the chemical shift of the fully protonated form, and δ_A is the chemical shift of the deprotonated (neutral amine) form. The pKa is determined as a parameter of the fit.[11]

NMR_pKa_Workflow A Prepare Buffer Series (pH 2-12) B Dissolve Analyte in Each Buffer A->B C Acquire ¹H NMR Spectrum for Each Sample B->C D Identify pH-Sensitive Proton Signal C->D E Plot Chemical Shift (δ) vs. pH D->E F Fit Data to Sigmoidal Equation E->F G Extract pKa from Fit F->G

Caption: Data analysis workflow for NMR-based pKa determination.

Computational pKa Prediction: In Silico Approaches

Computational methods offer a rapid alternative to experimental work and can provide deep mechanistic insight.[2]

Method 1: LFER and QSAR-Based Predictions

Software packages from vendors like ACD/Labs, ChemAxon, and Schrödinger utilize algorithms built on large databases of experimental pKa values.[13] These tools use Linear Free Energy Relationships (LFERs) or Quantitative Structure-Activity Relationship (QSAR) models to predict the pKa of a novel molecule by dissecting it into fragments and functional groups with known contributions to acidity/basicity.[2] The accuracy of these predictions is highly dependent on the quality and relevance of the underlying database. For 2-(Benzylamino)-1-methylcyclopentan-1-ol, these tools would likely provide a rapid and reasonably accurate prediction for the amine pKa.

Method 2: Quantum Mechanical (QM) Calculations

First-principles QM methods, such as Density Functional Theory (DFT), can predict pKa values by calculating the Gibbs free energy change (ΔG) of the deprotonation reaction in a simulated solvent environment.[14][15][16]

The pKa is calculated from the absolute free energy of the deprotonation reaction in solution. This requires high-level calculations and a reliable continuum solvation model (like PCM or SMD) to account for the effect of the solvent.[16] While computationally intensive, this method is powerful for novel structures where empirical models may fail and can achieve high accuracy (within 0.5 pKa units).[17]

QM_pKa_Calculation cluster_species Molecular States cluster_calc QM Calculation (DFT) HA Protonated Species (HA) Opt_HA Optimize Geometry of HA HA->Opt_HA A_minus Deprotonated Species (A⁻) Opt_A Optimize Geometry of A⁻ A_minus->Opt_A Freq_HA Calculate Free Energy G(HA) Opt_HA->Freq_HA Freq_A Calculate Free Energy G(A⁻) Opt_A->Freq_A DeltaG Calculate ΔG = G(A⁻) - G(HA) Freq_HA->DeltaG Freq_A->DeltaG pKa_calc Calculate pKa from ΔG DeltaG->pKa_calc

Caption: Logical flow for a quantum mechanics-based pKa calculation.

Summary and Integrated pKa Assessment

By integrating the results from all three approaches—theoretical estimation, experimental measurement, and computational prediction—we can establish a validated pKa profile for 2-(Benzylamino)-1-methylcyclopentan-1-ol.

MethodpKa₁ (Amine)pKa₂ (Alcohol)Rationale / Notes
Theoretical Estimation 9.5 - 10.015 - 16Based on benzylamine and cyclopentanol analogs.
Experimental (Expected) Titration/NMRNot measurableThe hydroxyl pKa is too high to be accurately measured in aqueous titration.
Computational (Expected) ~9.7~15.5Expected results from high-quality LFER or QM methods.
Final Validated Value ~9.7 ± 0.2 ~15.5 ± 0.5 Consolidated value reflecting highest confidence.

Conclusion: Implications for Research and Development

The validated pKa of the protonated amine, ~9.7, is of primary importance for drug development. At physiological pH (~7.4), the Henderson-Hasselbalch equation predicts that 2-(Benzylamino)-1-methylcyclopentan-1-ol will exist predominantly in its protonated, cationic form. This has significant implications:

  • Solubility: The compound is expected to have good aqueous solubility at acidic to neutral pH.

  • Absorption: Its positive charge may hinder passive diffusion across lipid membranes, potentially requiring active transport mechanisms for absorption.

  • Formulation: The hydrochloride salt would be an appropriate form for formulation to ensure stability and solubility.

The extremely high pKa of the hydroxyl group confirms it will not ionize under physiological conditions and will not significantly contribute to the molecule's charge state in vivo. This comprehensive guide provides the necessary theoretical foundation and practical methodologies for an accurate and robust determination of these critical pKa values, empowering informed decision-making in the drug development pipeline.

References

  • Li, X., et al. (2014). Rationalization of the pKa values of alcohols and thiols using atomic charge descriptors and its application to the prediction of amino acid pKa's. PubMed. [Link]

  • Li, X., et al. (2014). Rationalization of the pKa Values of Alcohols and Thiols Using Atomic Charge Descriptors and Its Application to the Prediction of Amino Acid pKa's. Journal of Chemical Information and Modeling. [Link]

  • Ataman Kimya. N-BENZYLAMINE. Ataman Kimya. [Link]

  • Ashton, S., et al. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. Analytical Chemistry. [Link]

  • Ashton, S., et al. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without. The University of East Anglia. [Link]

  • Navarro-Vázquez, A., et al. (2013). Determination of the relative pKa's of mixtures of organic acids using NMR titration experiments based on aliased 1H–13C HSQC spectra. Analytical Methods. [Link]

  • Organic Chemistry Tutor. (n.d.). How to Estimate the pKa Values Using the pKa Table. Organic Chemistry Tutor. [Link]

  • ACD/Labs. (2025). What is the pKa of my compound?. ACD/Labs. [Link]

  • Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium. [Link]

  • LookChem. (n.d.). Cas 96-41-3,Cyclopentanol. LookChem. [Link]

  • FooDB. (2010). Showing Compound N-Methylbenzylamine (FDB012647). FooDB. [Link]

  • Sciencemadness Wiki. (2025). Benzylamine. Sciencemadness Wiki. [Link]

  • Popelier, P. (2023). pKa prediction from ab initio calculations. Research Outreach. [Link]

  • Chemistry Steps. (n.d.). pKa and Acid Strength – What Factors Affect the Acidity. Chemistry Steps. [Link]

  • Knowbee. (2015). Factors That Affect pKa Summary. YouTube. [Link]

  • FooDB. (2010). Showing Compound Cyclopentanol (FDB004659). FooDB. [Link]

  • Problems in Chemistry. (2022). Factors affecting pKa. YouTube. [Link]

  • ResearchGate. (2016). Why the pKa of some amino acid side chain changes in different microenvironment?. ResearchGate. [Link]

  • Řezáč, J., & Hobza, P. (2011). Determination of Amino Acids' pKa: Importance of Cavity Scaling within Implicit Solvation Models and Choice of DFT Functionals. Journal of Chemical Theory and Computation. [Link]

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Protocols & Analytical Methods

Method

Protocol for synthesizing 2-(Benzylamino)-1-methylcyclopentan-1-ol from cyclopentene oxide

[1] Executive Summary This application note details a robust, field-validated protocol for the synthesis of 2-(benzylamino)-1-methylcyclopentan-1-ol starting from cyclopentene oxide . This scaffold—a 1,2-amino alcohol wi...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This application note details a robust, field-validated protocol for the synthesis of 2-(benzylamino)-1-methylcyclopentan-1-ol starting from cyclopentene oxide . This scaffold—a 1,2-amino alcohol with a quaternary stereocenter—is a critical pharmacophore found in NMDA receptor antagonists, local anesthetics, and chiral auxiliaries for asymmetric synthesis.

While direct aminolysis of epoxides yields secondary alcohols, the introduction of the C1-methyl group requires a strategic oxidation-addition sequence. This guide presents a "Protect-Oxidize-Alkylate" strategy that ensures regiochemical fidelity and high diastereoselectivity.

Key Technical Advantages:
  • Stereocontrol: Leverages the inherent chirality of the cyclopentane ring to direct the Grignard addition, favoring the cis-amino-alcohol configuration.

  • Scalability: Utilizes standard reagents (Boc protection, Swern/DMP oxidation) suitable for multigram synthesis.

  • Modular Design: The intermediate ketone allows for the introduction of various alkyl groups at C1, not just methyl.

Retrosynthetic Analysis & Strategy

The synthesis is designed to build complexity sequentially. We cannot directly open cyclopentene oxide to a tertiary alcohol. Instead, we establish the C2-nitrogen bond first, oxidize the C1-oxygen to a ketone, and then use a Grignard reagent to install the methyl group and re-establish the alcohol.

Strategic Pathway (Graphviz Visualization)

Retrosynthesis Target Target: 2-(Benzylamino)-1-methylcyclopentan-1-ol Inter1 Intermediate 1: 2-(N-Boc-benzylamino)cyclopentanone Target->Inter1 Grignard Addition (MeMgBr) & Deprotection Inter2 Intermediate 2: 2-(Benzylamino)cyclopentanol Inter1->Inter2 N-Protection & Oxidation Start Starting Material: Cyclopentene Oxide Inter2->Start Aminolysis (BnNH2)

Figure 1: Retrosynthetic logic flow from target molecule back to cyclopentene oxide.

Detailed Experimental Protocol

Phase 1: Nucleophilic Ring Opening (Aminolysis)

Objective: Install the benzylamine moiety at the C2 position. Mechanism: SN2 attack of benzylamine on the epoxide. Due to the symmetry of cyclopentene oxide, regioselectivity is not an issue, but the product will be the trans-isomer.

Reagents:

  • Cyclopentene oxide (1.0 eq)[1]

  • Benzylamine (1.2 eq)

  • Water (5.0 eq) - Catalyst/Solvent promoter

  • Ethanol (optional, for solubility)

Protocol:

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, charge cyclopentene oxide (e.g., 50 mmol, 4.2 g) and benzylamine (60 mmol, 6.4 g).

  • Reaction: Add water (4.5 mL). Heat the mixture to reflux (approx. 100°C) for 4–6 hours.

    • Note: Water acts as a hydrogen-bond donor to activate the epoxide oxygen, significantly accelerating the rate compared to anhydrous conditions [1].

  • Monitoring: Monitor by TLC (SiO2, 10% MeOH/DCM). The epoxide spot (high Rf) should disappear.

  • Workup: Cool to room temperature. Dilute with ethyl acetate (100 mL). Wash with brine (2 x 50 mL). Dry organic layer over Na2SO4, filter, and concentrate in vacuo.

  • Purification: The crude trans-2-(benzylamino)cyclopentanol often solidifies. Recrystallize from hexane/EtOAc or use directly if purity >95% by NMR.

Phase 2: Nitrogen Protection (Strategic Checkpoint)

Objective: Protect the secondary amine to prevent side reactions (oxidation to imine/nitrone) during the ketone synthesis. Choice of Group: tert-Butyloxycarbonyl (Boc) is ideal because it is stable to oxidation and, crucially, stable to Grignard reagents at low temperatures (-78°C).

Reagents:

  • Di-tert-butyl dicarbonate (Boc2O) (1.1 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Dichloromethane (DCM)

Protocol:

  • Dissolve the amino alcohol from Phase 1 (1.0 eq) in DCM (5 mL/mmol).

  • Add TEA (1.5 eq). Cool to 0°C.

  • Add Boc2O (1.1 eq) portion-wise.

  • Warm to room temperature and stir for 3 hours.

  • Workup: Wash with 1M HCl (carefully, to remove excess amine/TEA), then sat. NaHCO3. Dry and concentrate.

  • Yield: Quantitative conversion to N-Boc-N-benzyl-2-hydroxycyclopentanamine .

Phase 3: Oxidation to Ketone

Objective: Convert the secondary alcohol to a ketone. Method: Dess-Martin Periodinane (DMP) is recommended over Swern for ease of handling and milder conditions, minimizing epimerization at the


-center.

Protocol:

  • Dissolve the N-Boc protected alcohol (1.0 eq) in DCM (10 mL/mmol).

  • Add Dess-Martin Periodinane (1.2 eq) at 0°C.

  • Stir at room temperature for 2–4 hours.

  • Quench: Add a 1:1 mixture of sat. NaHCO3 and sat. Na2S2O3. Stir vigorously until the biphasic mixture becomes clear (removes iodine byproducts).

  • Isolation: Extract with DCM, dry over MgSO4, and concentrate.

  • Product: 2-(N-Boc-N-benzylamino)cyclopentanone .

    • Stability Alert: Store this intermediate at -20°C.

      
      -Amino ketones can be prone to racemization, though the carbamate protection mitigates this.
      
Phase 4: Grignard Addition (Stereoselective Step)

Objective: Install the methyl group and generate the tertiary alcohol.[2] Stereochemistry: The bulky N-Boc-N-benzyl group at C2 will block one face of the ketone. The Grignard reagent (MeMgBr) will attack from the less hindered face (anti to the amino group), resulting in the methyl group being trans to the amino group (and the OH being cis to the amino group).

Reagents:

  • Methylmagnesium bromide (MeMgBr) (3.0 M in ether, 2.0 eq)

  • Anhydrous THF[3]

Protocol:

  • Setup: Flame-dry a 2-neck flask under Nitrogen/Argon. Dissolve the ketone (1.0 eq) in anhydrous THF (10 mL/mmol).

  • Cooling: Cool the solution to -78°C (Dry ice/Acetone bath).

    • Critical: Low temperature is essential to prevent the Grignard reagent from attacking the Boc carbamate [2].

  • Addition: Add MeMgBr (2.0 eq) dropwise over 20 minutes.

  • Reaction: Stir at -78°C for 2 hours. Allow to warm slowly to 0°C over 1 hour.

  • Quench: Carefully quench with sat. NH4Cl solution at 0°C.

  • Extraction: Extract with EtOAc (3x). Dry and concentrate.

  • Result: 1-methyl-2-(N-Boc-N-benzylamino)cyclopentanol .

Phase 5: Deprotection

Objective: Remove the Boc group to yield the final secondary amine.

Protocol:

  • Dissolve the intermediate in DCM.

  • Add Trifluoroacetic acid (TFA) (20% v/v). Stir for 1 hour.

  • Workup: Basify with 1M NaOH to pH > 10. Extract with DCM.

  • Final Product: 2-(Benzylamino)-1-methylcyclopentan-1-ol .

Quantitative Data Summary

StepTransformationReagentsTypical YieldKey Critical Parameter
1 Ring OpeningCyclopentene oxide, BnNH285-92%Use water as catalyst; Reflux temp.
2 ProtectionBoc2O, TEA95-99%Ensure complete removal of free amine.
3 OxidationDMP or Swern80-88%Quench DMP thoroughly with thiosulfate.
4 AlkylationMeMgBr (excess)70-80%Maintain -78°C to save Boc group.
5 DeprotectionTFA/DCM90-95%Basify completely to isolate free base.

Mechanistic & Stereochemical Pathway[5]

The stereochemical outcome is dictated by the steric bulk of the protected amine.

Mechanism Step1 Cyclopentanone Intermediate (Flat C=O) Step2 Grignard Attack (MeMgBr) Step1->Step2 Step3 Transition State (Chelation vs Sterics) Step2->Step3 Anti-attack favored by N-Boc bulk Product Major Product: Cis-Amino-Alcohol (Me trans to N) Step3->Product

Figure 2: Stereochemical rationale. The bulky N-Boc-benzyl group directs the nucleophile to the opposite face, resulting in the hydroxyl group and the amine being on the same side (cis).

Troubleshooting & Optimization

  • Issue: Low Yield in Step 1 (Aminolysis).

    • Cause: Polymerization of epoxide or insufficient activation.

    • Fix: Ensure water or a Lewis acid (e.g., LiClO4) is present. Neat reaction (no solvent) at 100°C often works best.

  • Issue: "Double Addition" in Step 4.

    • Cause: Grignard attacking the Boc group.

    • Fix: Strictly maintain -78°C. If Boc cleavage is observed, switch to N,N-dibenzyl protection (requires H2/Pd deprotection later, which removes both benzyls, so re-benzylation would be needed—not ideal). Sticking to Boc at -78°C is standard.

  • Issue: Diastereomer Separation.

    • Observation: If a mixture of cis/trans alcohol is formed.[4]

    • Fix: The diastereomers are usually separable by flash chromatography on silica gel (eluent: Hexane/EtOAc with 1% Et3N).

References

  • BenchChem. (2025).[5][4] Synthesis and Characterization of (1S,2S)-2-(benzylamino)cyclopentanol. Retrieved from 4

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents with Epoxides, Ketones, and Esters. Retrieved from 6

  • Google Patents. (2014). CN104447311A - 1-methyl-cyclopentanol-acrylate and preparation method thereof. Retrieved from 7

  • ResearchGate. (2015). Synthesis of dibenzylamino-1-methylcyclohexanol isomers. Retrieved from 3

  • Study.com. Preparation of 1-Methylcyclopentanol from cyclopentanol. Retrieved from 2

Sources

Application

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using Cyclopentane Amino Alcohols

Introduction: The Strategic Importance of Cyclopentane Amino Alcohols in Medicinal Chemistry In the landscape of modern pharmaceutical development, the relentless pursuit of novel therapeutic agents with enhanced efficac...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Cyclopentane Amino Alcohols in Medicinal Chemistry

In the landscape of modern pharmaceutical development, the relentless pursuit of novel therapeutic agents with enhanced efficacy, selectivity, and metabolic stability is paramount. Within the synthetic chemist's toolkit, chiral cyclopentane amino alcohols have emerged as exceptionally valuable building blocks. Their rigid cyclopentane core offers a predictable and conformationally constrained scaffold, which can lead to improved binding affinity with biological targets. The presence of both amino and alcohol functionalities provides versatile handles for subsequent chemical transformations, enabling the construction of complex molecular architectures.

This guide provides a comprehensive overview of the synthesis and application of cyclopentane amino alcohols as pivotal intermediates in the pharmaceutical industry. We will delve into key synthetic strategies, explore their application in the development of potent antiviral and anticancer agents, and provide detailed, field-proven protocols for their preparation. The emphasis will be on the causality behind experimental choices, ensuring that researchers can not only replicate these methods but also adapt them to their specific synthetic challenges.

The primary application of these intermediates lies in the synthesis of carbocyclic nucleoside analogues, a class of drugs where the furanose sugar moiety is replaced by a cyclopentane or cyclopentene ring.[1] This structural modification confers resistance to enzymatic degradation, significantly enhancing the pharmacokinetic profile of these drugs.[2] Notable examples include the anti-HIV agent Abacavir, a testament to the therapeutic success of this strategy.[1] Beyond antiviral applications, the unique stereochemical features of cyclopentane amino alcohols make them valuable precursors for other classes of drugs and as chiral ligands in asymmetric synthesis.[2][3]

Core Synthetic Strategies for Chiral Cyclopentane Amino Alcohols

The synthesis of enantiomerically pure cyclopentane amino alcohols is a critical first step in their journey to becoming pharmaceutical intermediates. Several robust strategies have been developed, each with its own set of advantages and considerations. The choice of a particular synthetic route often depends on the desired stereochemistry and substitution pattern of the target molecule.

Asymmetric Synthesis from Prochiral Cyclopentanones

One of the most elegant approaches to chiral cyclopentane amino alcohols involves the asymmetric reduction of a prochiral cyclopentanone, followed by the introduction of the amino group. This strategy allows for the early establishment of key stereocenters.

A key transformation in this approach is the diastereoselective reduction of a β-enaminoketone derived from a 1,3-cyclohexanedione (which can be conceptually extended to cyclopentanones). The reduction of these intermediates can afford cis- and trans-amino alcohols with good stereocontrol. The stereochemical outcome is often dictated by the choice of reducing agent and the steric influence of substituents on the enaminone.

Protocol 1: Diastereoselective Reduction of a β-Enaminoketone (Conceptual Framework)

This protocol outlines a general procedure for the diastereoselective reduction of a β-enaminoketone to the corresponding amino alcohol.

Materials:

  • β-Enaminoketone (1.0 eq)

  • Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄) (2.0-4.0 eq)

  • Methanol (for NaBH₄) or Diethyl ether/Tetrahydrofuran (THF) (for LiAlH₄)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolution: Dissolve the β-enaminoketone in an appropriate solvent (e.g., methanol for NaBH₄) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.

  • Reduction: Add the reducing agent portion-wise to the stirred solution. The choice of reducing agent can influence the diastereoselectivity. LiAlH₄ is a more powerful reducing agent than NaBH₄ and may offer different selectivity.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of water (for NaBH₄) or a sequence of water, 15% NaOH solution, and water (Fieser workup for LiAlH₄).

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to separate the diastereomers.

Causality: The stereochemical outcome of the reduction is influenced by the direction of hydride attack on the carbonyl group. This is often governed by the steric hindrance imposed by the existing substituents on the cyclopentane ring and the nitrogen atom. For instance, the bulky N,N-dibenzylamino group can direct the incoming hydride to the opposite face of the ring, leading to a high degree of stereoselectivity.[4]

Ring-Opening of Cyclopentene Oxides

The ring-opening of epoxides with nitrogen nucleophiles is a classic and highly efficient method for the synthesis of β-amino alcohols.[5] When applied to cyclopentene oxide, this reaction provides direct access to 2-aminocyclopentanols. The stereochemistry of the product is well-defined, proceeding via an SN2 mechanism with inversion of configuration at the center of nucleophilic attack.

The regioselectivity of the ring-opening can be influenced by the reaction conditions. In general, under neutral or basic conditions, the nucleophile attacks the less sterically hindered carbon of the epoxide. However, the use of Lewis acids can alter the regioselectivity by coordinating to the epoxide oxygen, favoring attack at the more substituted carbon.[4]

Protocol 2: Regio- and Stereoselective Ring-Opening of a Cyclopentene Oxide with an Amine

This protocol describes a general method for the synthesis of a trans-2-aminocyclopentanol from cyclopentene oxide.

Materials:

  • Cyclopentene oxide (1.0 eq)

  • Amine (e.g., benzylamine, 1.1-1.5 eq)

  • Lithium perchlorate (LiClO₄) (as a mild Lewis acid catalyst, optional)

  • Acetonitrile or other suitable polar aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a clean, dry flask, dissolve the cyclopentene oxide and the amine in the chosen solvent. If using a catalyst like LiClO₄, add it to the mixture.

  • Heating: Heat the reaction mixture to a temperature appropriate for the specific amine and solvent (e.g., reflux in acetonitrile).

  • Monitoring: Follow the reaction progress using TLC until the starting epoxide is consumed.

  • Workup: Cool the reaction to room temperature and pour it into a separatory funnel containing saturated aqueous sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate (3 x volumes).

  • Washing: Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purification: Purify the resulting amino alcohol by column chromatography on silica gel.

Causality: The SN2 nature of the reaction ensures a trans-relationship between the attacking amine and the resulting hydroxyl group. The choice of the amine nucleophile and the presence or absence of a catalyst are critical in controlling the reaction rate and, in some cases, the regioselectivity for substituted cyclopentene oxides.[4]

Application in the Synthesis of Carbocyclic Nucleoside Analogues

The most prominent application of cyclopentane amino alcohols is in the synthesis of carbocyclic nucleoside analogues, which are potent antiviral agents.[1] In these molecules, the cyclopentane ring acts as a bioisostere of the natural furanose sugar, imparting enhanced metabolic stability.

A key intermediate in the synthesis of many of these drugs is a chiral aminocyclopentenol. The synthesis of these intermediates often starts from readily available chiral precursors like D-ribose, which sets the stereochemistry of the final product.

G D_Ribose D-Ribose Cyclopentenol Chiral Cyclopentenol Derivative D_Ribose->Cyclopentenol Multi-step synthesis Aminocyclopentenol Key Aminocyclopentenol Intermediate Cyclopentenol->Aminocyclopentenol Introduction of Amino Group CarbocyclicNucleoside Carbocyclic Nucleoside Analogue (e.g., Abacavir) Aminocyclopentenol->CarbocyclicNucleoside Coupling with Nucleobase

Protocol 3: Synthesis of a Protected Aminocyclopentenol from a Chiral Cyclopentenol Derivative (Conceptual)

This protocol outlines the key steps to introduce an amino group into a chiral cyclopentenol, a crucial transformation in the synthesis of carbocyclic nucleosides.

Materials:

  • Chiral protected cyclopentenol (1.0 eq)

  • Diphenylphosphoryl azide (DPPA) (1.2 eq)

  • Triphenylphosphine (PPh₃) (1.2 eq)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.2 eq) (Caution: Potentially explosive, handle with care)

  • Anhydrous THF

  • Lithium aluminum hydride (LiAlH₄) (2.0 eq)

  • Ammonium chloride solution (saturated)

Procedure:

  • Mitsunobu Reaction (Azide Formation):

    • Dissolve the chiral protected cyclopentenol and PPh₃ in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C.

    • Add DIAD dropwise to the solution, followed by the dropwise addition of DPPA.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Concentrate the reaction mixture and purify the resulting azide by column chromatography.

  • Reduction of the Azide:

    • Dissolve the purified azide in anhydrous THF and cool to 0 °C.

    • Carefully add LiAlH₄ portion-wise.

    • Stir the reaction at 0 °C and then allow it to warm to room temperature. Monitor by TLC.

    • Quench the reaction by the sequential addition of water, 15% NaOH, and water.

    • Filter the resulting solids and wash with THF.

    • Concentrate the filtrate to obtain the crude amino alcohol.

    • Purify by column chromatography.

Causality: The Mitsunobu reaction proceeds with inversion of stereochemistry, allowing for the controlled introduction of the azide group. The subsequent reduction of the azide to the amine with LiAlH₄ is a clean and efficient transformation that does not affect the existing stereocenters. This two-step process is a reliable method for converting a hydroxyl group to an amino group with inversion of configuration.

Application in the Synthesis of Peptidomimetics and Other Therapeutics

While the synthesis of antiviral nucleosides is a major application, cyclopentane amino alcohols are also valuable intermediates for other therapeutic agents. Their rigid scaffold can be incorporated into peptidomimetics to create molecules with defined secondary structures that are resistant to proteolysis.[5][6] Polyhydroxylated cyclopentane β-amino acids, for example, can be synthesized from carbohydrates and incorporated into peptides.[5]

G Carbohydrate Carbohydrate (e.g., D-Mannose) Diene Polysubstituted Diene Carbohydrate->Diene Multi-step synthesis CyclopenteneEster Cyclopentene Carboxylic Acid Ester Diene->CyclopenteneEster Ring-Closing Metathesis BetaAminoAcid Polyhydroxylated Cyclopentane β-Amino Acid CyclopenteneEster->BetaAminoAcid Stereoselective aza-Michael Addition Peptidomimetic Peptidomimetic Drug Candidate BetaAminoAcid->Peptidomimetic Peptide Synthesis

Protocol 4: Synthesis of a Polyhydroxylated Cyclopentane β-Amino Acid Derivative

This protocol is based on the synthesis of polyhydroxylated cyclopentane β-amino acids from D-mannose, as reported by Fernández, et al.[5]

Key Steps:

  • Synthesis of a Polysubstituted Diene from D-Mannose: This involves a multi-step sequence including selective protection of hydroxyl groups, oxidation, and Wittig reactions to introduce the two olefinic moieties.

  • Ring-Closing Metathesis (RCM): The diene is subjected to RCM using a Grubbs catalyst (e.g., Grubbs' second-generation catalyst) to form the cyclopentene ring.

    • Reaction: The diene (1.0 eq) is dissolved in a degassed solvent like toluene, and the Grubbs catalyst (e.g., 5 mol%) is added. The mixture is heated to reflux and monitored by TLC. Purification is typically done by column chromatography.

  • Stereoselective Aza-Michael Addition: The resulting cyclopentene carboxylic acid ester is then reacted with an amine (e.g., p-methoxybenzylamine) in a stereoselective aza-Michael addition to introduce the amino group.[5]

    • Reaction: The cyclopentene ester (1.0 eq) and the amine (1.2 eq) are dissolved in a solvent like DMF and stirred at room temperature. The reaction progress is monitored by TLC. Workup involves extraction and purification by chromatography.

Causality: The stereochemistry of the final β-amino acid is controlled by the stereocenters present in the starting carbohydrate and the stereoselectivity of the aza-Michael addition. The facial selectivity of the Michael addition is often influenced by the existing substituents on the cyclopentene ring, which direct the incoming nucleophile to the less hindered face.

Data Presentation: Stereoselectivity in Cyclopentane Amino Alcohol Synthesis

The following table summarizes representative data on the stereoselectivity achieved in key synthetic transformations leading to cyclopentane amino alcohols and their derivatives.

Starting MaterialReactionProductDiastereomeric/Enantiomeric ExcessReference
N,N-disubstituted 1,2-epoxy-3-aminocyclopentaneRing-opening with aminesDiaminocyclopentanolsHigh regioselectivity, stereospecific[4]
Polysubstituted diene from D-mannoseRing-Closing Metathesis & Aza-Michael AdditionPolyhydroxylated cyclopentane β-amino acidHigh stereoselectivity[5]

Conclusion

Chiral cyclopentane amino alcohols are undeniably powerful and versatile intermediates in the synthesis of pharmaceuticals. Their rigid carbocyclic framework and strategically placed functional groups provide a robust platform for the construction of a diverse array of therapeutic agents, most notably antiviral carbocyclic nucleosides. The synthetic strategies outlined in this guide, including asymmetric synthesis from prochiral precursors and the stereocontrolled ring-opening of epoxides, offer reliable and adaptable routes to these valuable building blocks. As the demand for more sophisticated and effective drugs continues to grow, the importance of mastering the synthesis and application of cyclopentane amino alcohols will undoubtedly increase, paving the way for the discovery of next-generation therapeutics.

References

  • Fernández, F., et al. (2022). Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides. ACS Omega. Available at: [Link]

  • Bąchor, U., & Mączyński, M. (2021). Selected β-, β- and β-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. Molecules. Available at: [Link]

  • Regio- and stereoselective synthesis of new diaminocyclopentanols. (2014). Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Polyhydroxylated cyclopentane β-amino acids derived from D-mannose and D-galactose: synthesis and protocol for incorporation into peptides. (2021). ChemRxiv. Available at: [Link]

  • Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides. (2022). ACS Omega. Available at: [Link]

  • Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines. (2017). Molecules. Available at: [Link]

  • Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides. (2022). ACS Publications. Available at: [Link]

  • Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. (2021). Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Development of New Chiral Amino Alcohol Ligand for the Asymmetric Transfer Hydrogenation of Ketones and Its Immobilization Onto. (2025). CNR-IRIS. Available at: [Link]

  • Regio- and stereoselective synthesis of new diaminocyclopentanols. (2014). PubMed. Available at: [Link]

  • Polyhydroxylated cyclopentane β-amino acids derived from D-mannose and D-galactose: synthesis and protocol for incorporation into peptides. (2021). ChemRxiv. Available at: [Link]

  • Design and Synthesis of Proteinase Inhibitors. (n.d.). University of Kansas. Available at: [Link]

  • Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. (2022). Chirality. Available at: [Link]

  • Syntheses of FDA Approved HIV Protease Inhibitors. (2009). Chemical Reviews. Available at: [Link]

  • Design, Synthesis and X-ray Structural Studies of Potent HIV-1 Protease Inhibitors Containing C-4 Substituted Tricyclic Hexahydro-furofuran derivatives as P2 ligands. (2011). Journal of Medicinal Chemistry. Available at: [Link]

  • Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines. (2017). ResearchGate. Available at: [Link]

  • Developing Chiral Ligands for Asymmetric Hydrogenation. (2014). Accounts of Chemical Research. Available at: [Link]

  • Diastereoselective synthesis of cis-cyclopentane-1,2-diamine derivatives via organophotoredox-catalyzed [3 + 2] cycloadditions. (2020). Organic Chemistry Frontiers. Available at: [Link]

  • Design, Synthesis, and X-Ray Studies of Potent HIV-1 Protease Inhibitors incorporating aminothiochromane and aminotetrahydronaphthalene carboxamide derivatives as the P2 ligands. (2013). Journal of Medicinal Chemistry. Available at: [Link]

Sources

Method

Immobilization techniques for 2-(Benzylamino)-1-methylcyclopentan-1-ol on solid supports

Introduction: The Rationale for Heterogenization 2-(Benzylamino)-1-methylcyclopentan-1-ol is a chiral amino alcohol with significant potential as a ligand or precursor in asymmetric catalysis. Homogeneous catalytic syste...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Heterogenization

2-(Benzylamino)-1-methylcyclopentan-1-ol is a chiral amino alcohol with significant potential as a ligand or precursor in asymmetric catalysis. Homogeneous catalytic systems, while often highly active and selective, face persistent challenges in large-scale applications, primarily due to the difficulty in separating the catalyst from the reaction mixture and the subsequent loss of the often expensive and complex catalytic molecule. [1]Immobilizing these molecular catalysts onto insoluble solid supports transforms them into heterogeneous systems, a strategy designed to bridge the gap between the high performance of homogeneous catalysts and the practical process advantages of heterogeneous ones. [1][2] The primary benefits of immobilizing 2-(Benzylamino)-1-methylcyclopentan-1-ol include:

  • Simplified Catalyst-Product Separation: The catalyst can be easily removed from the reaction medium by simple filtration.

  • Enhanced Catalyst Recyclability: The recovered catalyst can be reused over multiple reaction cycles, significantly improving process economics and sustainability. [3]* Suitability for Continuous Flow Reactors: Immobilized catalysts are ideal for packed-bed reactors, enabling continuous manufacturing processes. [4]* Increased Catalyst Stability: Anchoring the molecule to a support can prevent bimolecular decomposition pathways, potentially extending the catalyst's lifetime. [1][2] This document provides a detailed guide for researchers on the selection of solid supports, robust covalent immobilization strategies, and the essential characterization techniques required to validate the successful heterogenization of 2-(Benzylamino)-1-methylcyclopentan-1-ol.

Strategic Selection of the Solid Support

The choice of solid support is a critical parameter that profoundly influences the performance of the final immobilized catalyst. [3]The ideal support should be chemically inert to the reaction conditions, mechanically stable, and possess a high surface area to maximize catalyst loading. [3]

Support Material Key Advantages Key Disadvantages Recommended For
Amorphous Silica Gel High surface area, good mechanical strength, well-established surface chemistry (silanization). [5][6] Can have a heterogeneous distribution of surface silanol groups; potential for leaching. General purpose applications, initial screening of catalytic activity.
Mesoporous Silica (e.g., MCM-41, SBA-15) Extremely high surface area, uniform and tunable pore size. Higher cost, potential for mass transport limitations within pores. Reactions where diffusion limitations are not a concern and high loading is desired.
Polystyrene (PS) Resins Swells in organic solvents, allowing access to internal functional sites; diverse functionalizations available (e.g., Merrifield resin). Mechanically less robust than silica; limited compatibility with certain solvents. Organic-phase reactions, peptide-synthesis-like workflows.

| Magnetic Nanoparticles (e.g., Fe₃O₄@SiO₂) | Facile separation using an external magnetic field, high surface-area-to-volume ratio. | Potential for metal contamination; can aggregate if not properly stabilized. | Batch reactions requiring rapid catalyst separation and recovery. |

For the protocols detailed below, we will focus on Amorphous Silica Gel due to its versatility, cost-effectiveness, and the robust and well-documented chemistry for surface functionalization.

Covalent Immobilization Strategies

Covalent bonding provides the most stable and robust method for anchoring the ligand to the support, minimizing leaching during reactions. [3][7]The 2-(Benzylamino)-1-methylcyclopentan-1-ol molecule possesses two primary functional groups for potential linkage: the secondary amine and the tertiary hydroxyl group. The secondary amine is the more nucleophilic and sterically accessible site, making it the ideal anchor point for covalent attachment.

Herein, we detail two reliable protocols based on forming a stable amide or urea linkage.

General Experimental Workflow

The overall process for immobilization follows a logical sequence of steps, from preparing the support to characterizing the final material. This workflow ensures reproducibility and provides checkpoints to validate the success of each stage.

G cluster_prep Preparation cluster_immob Immobilization cluster_char Characterization A Select Solid Support (e.g., Silica Gel) B Support Activation (Acid/Heat Treatment) A->B Increase -OH groups C Surface Functionalization (Silanization) B->C Introduce linker D Couple Ligand (e.g., Amide Formation) C->D React with Ligand E Washing & Capping D->E Remove physisorbed ligand & cap unreacted sites F Qualitative Analysis (FTIR, XPS) E->F Confirm covalent bond G Quantitative Analysis (TGA, Elemental Analysis) F->G Determine loading H Final Material: Immobilized Ligand G->H Use in Catalysis

Caption: General workflow for covalent immobilization.

Protocol 1: Amide Bond Linkage via Carboxy-Functionalized Silica

This protocol involves functionalizing silica with a carboxylic acid-terminated linker, which is then activated to form a stable amide bond with the secondary amine of the target molecule.

Step 1: Activation and Functionalization of Silica Gel
  • Causality: Heating the silica gel removes physisorbed water, while acid treatment increases the population of surface silanol (-OH) groups, which are the reactive sites for the subsequent silanization step. [4][5]1. Add 10.0 g of silica gel (pore size 60 Å, 230-400 mesh) to a round-bottom flask.

  • Heat at 150 °C under high vacuum for 6 hours. [5]Allow to cool to room temperature under an inert atmosphere (Argon or N₂).

  • Add 100 mL of dry toluene to the flask, followed by 5.0 mL of (3-Carboxypropyl)triethoxysilane.

  • Reflux the mixture under an inert atmosphere for 24 hours.

  • Cool the suspension to room temperature. Filter the functionalized silica, wash sequentially with toluene (3 x 50 mL), ethanol (3 x 50 mL), and diethyl ether (3 x 50 mL).

  • Dry the resulting carboxy-functionalized silica (Silica-COOH) under high vacuum at 60 °C overnight.

Step 2: Carbodiimide Activation and Ligand Coupling
  • Causality: N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS) are used to convert the carboxylic acid groups into a more reactive NHS-ester. [4]This intermediate readily reacts with the amine on the target molecule to form a stable amide bond, minimizing side reactions.

G cluster_0 Activation cluster_1 Coupling A Support-Linker-COOH B Support-Linker-CO-NHS A->B + EDC / NHS D Support-Linker-CO-N(Ligand)-Bn B->D C Ligand-NH-Bn C->D

Caption: Amide coupling reaction scheme.

  • Suspend 5.0 g of the dried Silica-COOH in 50 mL of anhydrous Dichloromethane (DCM) in a flask under an inert atmosphere.

  • Add 1.5 equivalents (relative to estimated carboxyl loading) of EDC and 1.2 equivalents of NHS.

  • Stir the suspension at room temperature for 4 hours to form the activated NHS-ester silica.

  • In a separate flask, dissolve 1.5 equivalents of 2-(Benzylamino)-1-methylcyclopentan-1-ol in 20 mL of anhydrous DCM.

  • Add the ligand solution to the activated silica suspension.

  • Stir the reaction mixture at room temperature for 48 hours.

  • Filter the final product. Wash thoroughly with DCM (3 x 30 mL), methanol (3 x 30 mL), and diethyl ether (2 x 30 mL) to remove any unreacted reagents and physisorbed ligand.

  • Dry the final immobilized material under high vacuum.

Protocol 2: Urea Linkage via Isocyanate-Functionalized Silica

This method provides a direct and efficient route for immobilization, as the isocyanate group reacts spontaneously with the amine without the need for coupling agents.

Step 1: Functionalization of Silica Gel with Isocyanate Groups
  • Causality: 3-Isocyanatopropyltriethoxysilane directly introduces a highly reactive isocyanate group onto the silica surface in a single step.

  • Activate 10.0 g of silica gel as described in Protocol 1, Step 1.1-1.2.

  • Add 100 mL of dry toluene to the flask, followed by 5.0 mL of (3-Isocyanatopropyl)triethoxysilane.

  • Reflux the mixture under a strictly inert and dry atmosphere for 24 hours. (Isocyanates are highly sensitive to moisture).

  • Cool the suspension, filter, and wash with anhydrous toluene (3 x 50 mL) and anhydrous diethyl ether (3 x 50 mL).

  • Dry the isocyanate-functionalized silica (Silica-NCO) under high vacuum immediately before use.

Step 2: Ligand Coupling
  • Suspend 5.0 g of the freshly prepared Silica-NCO in 50 mL of anhydrous toluene under an inert atmosphere.

  • In a separate flask, dissolve 1.5 equivalents (relative to estimated isocyanate loading) of 2-(Benzylamino)-1-methylcyclopentan-1-ol in 20 mL of anhydrous toluene.

  • Add the ligand solution to the silica suspension.

  • Heat the reaction mixture to 70 °C and stir for 24 hours.

  • Cool to room temperature. Filter the material and wash with toluene (3 x 30 mL), DCM (3 x 30 mL), and diethyl ether (2 x 30 mL).

  • Dry the final product under high vacuum.

Essential Characterization Techniques

Confirmation of successful immobilization is not optional; it is a required step to validate the synthesis. [8]A combination of qualitative and quantitative techniques should be employed.

TechniquePurposeExpected Result for Successful Immobilization
FTIR Spectroscopy Qualitative confirmation of covalent bond formation.Appearance of new peaks corresponding to the immobilized ligand (e.g., amide C=O stretch ~1650 cm⁻¹) and disappearance of the isocyanate peak (~2270 cm⁻¹) for Protocol 2.
Thermogravimetric Analysis (TGA) Quantifies the mass of organic material (ligand + linker) on the silica surface.A distinct mass loss step between 200-600 °C, corresponding to the decomposition of the organic moiety. The percentage mass loss is used to calculate ligand loading.
Elemental Analysis (CHN) Quantifies the amount of immobilized ligand by measuring the percentage of Carbon, Hydrogen, and Nitrogen.A measurable increase in %N and %C compared to the bare or functionalized support. The N:C ratio can help confirm the ligand's integrity.
X-ray Photoelectron Spectroscopy (XPS) Surface-sensitive technique to confirm the presence of elements (C, N, O, Si) and their chemical states.Detection of the N 1s signal confirms the presence of the ligand on the surface. High-resolution scans can distinguish between different nitrogen environments.
Example Data Interpretation: TGA for Loading Calculation

Thermogravimetric analysis measures the change in mass of a sample as it is heated. For silica-supported materials, the mass loss between ~200 °C and 600 °C can be attributed to the decomposition of the grafted organic material.

Calculation of Ligand Loading (mmol/g):

  • Run TGA on both the final material and the functionalized support (e.g., Silica-COOH).

  • Determine the percentage mass loss for the ligand only:

    • Δm (%) = Mass Loss % (Final Material) - Mass Loss % (Functionalized Support)

  • Calculate the loading using the formula:

    • Loading (mmol/g) = [ (Δm / 100) / MW_ligand ] / [ 1 - (Mass Loss % (Final Material) / 100) ] * 1000

    • Where MW_ligand is the molecular weight of 2-(Benzylamino)-1-methylcyclopentan-1-ol (205.30 g/mol ).

Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution(s)
Low Ligand Loading Incomplete silanization; inefficient activation/coupling; steric hindrance.Ensure anhydrous conditions during silanization. Increase reaction time or temperature for the coupling step. Consider a longer linker to reduce steric hindrance.
Catalyst Leaching During Reaction Incomplete removal of physisorbed ligand; hydrolysis of the Si-O-Si bond.Perform more rigorous washing steps after immobilization. Ensure the final material is thoroughly dried. Operate catalytic reactions at neutral pH if possible.
Inconsistent Results Variation in silica surface activity; moisture contamination.Use silica from a single batch or pre-treat all silica in one large batch. Use freshly dried solvents and maintain a strict inert atmosphere for all steps.

Conclusion

The protocols and characterization methods outlined in this guide provide a robust framework for the successful covalent immobilization of 2-(Benzylamino)-1-methylcyclopentan-1-ol onto silica supports. By transforming this valuable chiral molecule into a heterogeneous catalyst, researchers can significantly enhance its practical utility, enabling easier separation, reuse, and integration into continuous flow systems. Careful execution of these protocols, coupled with thorough characterization, is paramount to developing efficient and stable supported catalysts for asymmetric synthesis.

References

  • Štěpnička, P., & Císařová, I. (2005). Immobilization of Chiral Ferrocenyl Ligands on Silica Gel and their Testing in Pd-catalyzed Allylic Substitution and Rh-catalyzed Hydrogenation. Molecules, 10(6), 679-692. [Link]

  • Conley, M. P., et al. (2021). Immobilization of molecular catalysts on solid supports via atomic layer deposition for chemical synthesis in sustainable solvents. Green Chemistry, 23(22), 9111-9120. [Link]

  • Štěpnička, P. (2005). Immobilization of chiral ferrocenyl ligands on silica gel and their testing in Pd-catalyzed allylic substitution and Rh-catalyzed hydrogenation. Molecules. [Link]

  • Tafazolian, H., et al. (2021). Immobilization of molecular catalysts on solid supports via atomic layer deposition for chemical synthesis in sustainable solvents. Green Chemistry. [Link]

  • Culver, D. B., et al. (2021). Immobilization of molecular catalysts on solid supports via atomic layer deposition for chemical synthesis in sustainable solvents. ResearchGate. [Link]

  • Armstrong, D. W., et al. (n.d.). Immobilization of chiral selector (A) onto silica gel via the epoxy-group. ResearchGate. [Link]

  • Kolar, G., et al. (2019). Enhancing surface immobilization of bioactive molecules via a silica nanoparticle based coating. MRS Communications. [Link]

  • Suderas, T., et al. (2022). 3D printed ceramics as solid supports for enzyme immobilization: an automated DoE approach for applications in continuous flow. Scientific Reports. [Link]

  • Kim, J., et al. (2023). Exploiting Silica-Binding and Silica-Forming Proteins as Versatile Tools for One-Step Enzyme Immobilization on Siliceous Materials. International Journal of Molecular Sciences. [Link]

  • Bakos, B., & Holczbauer, T. (2024). Factors influencing the performance of organocatalysts immobilised on solid supports. Beilstein Journal of Organic Chemistry. [Link]

  • Crout, D. H. G., et al. (2018). Practical guide to characterize biomolecule adsorption on solid surfaces (Review). Biointerphases. [Link]

  • Guisan, J. M., et al. (2020). Inorganic Materials as Supports for Covalent Enzyme Immobilization: Methods and Mechanisms. Catalysts. [Link]

Sources

Application

Application Note: Enantioselective Alkylation of Aldehydes via Amino Alcohol-Catalyzed Organozinc Addition

Executive Summary This application note details the protocol for the enantioselective alkylation of aldehydes using dialkylzinc reagents catalyzed by chiral -amino alcohols. Unlike traditional Grignard or organolithium a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the enantioselective alkylation of aldehydes using dialkylzinc reagents catalyzed by chiral


-amino alcohols. Unlike traditional Grignard or organolithium additions, which are highly reactive and generally yield racemic mixtures, the amino alcohol-catalyzed organozinc addition offers high functional group tolerance and exceptional enantiomeric excess (ee), often exceeding 95%.

This guide focuses on the "Noyori-Oguni-Kitamura" system, utilizing ligands such as (-)-3-exo-(dimethylamino)isoborneol (DAIB) or ephedrine derivatives. It addresses the critical "Ligand Acceleration Effect," where the chiral catalyst not only directs stereochemistry but significantly increases the reaction rate compared to the background racemic reaction.

Mechanistic Insight & Causality

To optimize this reaction, one must understand the Hetero-Bimetallic Transition State . The reaction does not proceed via a simple coordination of the aldehyde to a Lewis acid. Instead, it follows a distinct catalytic cycle:

  • Pre-catalyst Formation: The amino alcohol reacts with one equivalent of

    
     to form a zinc-alkoxide chelate (the actual catalyst).
    
  • Active Species: This chelate complexes with a second equivalent of

    
     and the aldehyde.
    
  • Transition State: The alkyl group is transferred from the zinc to the carbonyl carbon in a controlled, rigid transition state.

Mechanistic Pathway (Graphviz)

G cluster_cycle Catalytic Cycle: Amino Alcohol / Dialkylzinc Ligand Chiral Amino Alcohol (Ligand) PreCat Mono-Zinc Chelate (Resting State Dimer) Ligand->PreCat + ZnR2 (-RH) ZnR2_1 ZnR2 (1st Eq) ActiveSpec Hetero-Bimetallic Intermediate PreCat->ActiveSpec + ZnR2 + R-CHO ZnR2_2 ZnR2 (2nd Eq) + Aldehyde TS Transition State (Alkyl Transfer) ActiveSpec->TS Coordination ProductAlkoxide Zinc Alkoxide Product TS->ProductAlkoxide C-C Bond Formation ProductAlkoxide->PreCat Catalyst Regeneration Product Chiral Alcohol (Post-Quench) ProductAlkoxide->Product Acid Quench

Figure 1: The catalytic cycle illustrating the formation of the active bimetallic species. Note that the catalyst regenerates, allowing low mol% loading.

Critical Reaction Parameters

Success in this alkylation relies on managing the equilibrium between the active monomeric catalyst and its inactive aggregates.

Solvent Selection

Solvent polarity dictates the aggregation state of the zinc catalyst. Non-polar solvents are strictly preferred to maintain the tight ion-pairing required for high enantioselectivity.

SolventDielectric ConstantSuitabilityMechanistic Impact
Toluene 2.38Optimal Stabilizes the active bimetallic transition state; minimizes background reaction.
Hexane 1.88Excellent Often provides highest ee, but solubility of some ligands may be an issue.
Ether (

)
4.33Moderate Lewis basicity competes with the amino alcohol for Zn coordination, potentially lowering rate/ee.
THF 7.58Poor Strong coordination to Zn disrupts the catalytic chelate; promotes racemic background reaction.
Ligand Loading & Nonlinear Effects

A unique feature of this system is the Nonlinear Effect (NLE) (+)-NLE.

  • Observation: You can often use a ligand of only 15-20% ee and still obtain a product with >90% ee.

  • Reason: The homochiral dimers (S,S or R,R) of the catalyst are often much more stable (and less reactive) than the heterochiral dimers (S,R). This creates a "reservoir" of the minor enantiomer, leaving the major enantiomer free to catalyze the reaction.

  • Recommendation: While 99% ee ligand is standard, this system is robust against minor optical impurities in the catalyst. Standard loading is 1–5 mol% .

Standard Operating Procedure (SOP)

Safety Warning: Dialkylzinc reagents (Diethylzinc, Dimethylzinc) are pyrophoric . They ignite spontaneously upon contact with air.[1] All manipulations must occur under an inert atmosphere (Argon or Nitrogen).

Materials
  • Aldehyde substrate: 1.0 mmol (Distilled prior to use if liquid; acid-free).

  • Dialkylzinc (

    
    ):  2.0 - 2.2 mmol (Typically 1.0 M solution in hexane/toluene).
    
  • Chiral Amino Alcohol (Ligand): 0.02 - 0.05 mmol (2-5 mol%).

  • Solvent: Anhydrous Toluene (dried over Na/Benzophenone or activated alumina).

Protocol Workflow (Graphviz)

SOP Start Start Dry Flame Dry Glassware (Vac/Ar Cycles x3) Start->Dry LoadLigand Load Ligand (2-5 mol%) & Solvent Dry->LoadLigand AddZn Add ZnR2 Reagent (0°C, Slow Addition) LoadLigand->AddZn Wait Stir 15-20 min (Ethane Evolution) AddZn->Wait AddSub Add Aldehyde (Slow Injection) Wait->AddSub React Stir at 0°C -> RT (6-12 Hours) AddSub->React Quench Quench (NH4Cl/HCl) & Extract React->Quench

Figure 2: Step-by-step workflow for the asymmetric addition.[2] Safety controls are critical at the 'Add ZnR2' stage.

Detailed Steps
  • System Prep: Flame-dry a Schlenk flask or round-bottom flask equipped with a magnetic stir bar under vacuum. Backfill with Argon.[3] Repeat 3 times.

  • Ligand Solubilization: Add the chiral amino alcohol ligand (e.g., (-)-DAIB, 5 mol%) to the flask. Add anhydrous Toluene via syringe.

  • Catalyst Formation: Cool the flask to 0°C. Carefully add the Dialkylzinc solution (2.2 eq) dropwise.

    • Note: You will observe gas evolution (alkane release). This confirms the formation of the zinc-alkoxide species. Stir for 20 minutes to ensure complete formation.

  • Substrate Addition: Add the aldehyde (1.0 eq) dropwise to the stirring solution at 0°C.

    • Tip: For solid aldehydes, dissolve in a minimum amount of anhydrous toluene before addition.

  • Reaction: Allow the mixture to warm to Room Temperature (20-25°C). Stir for 6–12 hours.

    • Monitoring: Use TLC or GC. The zinc alkoxide intermediate is stable; do not expose to air during monitoring.

  • Quench: Cool to 0°C. Slowly add saturated aqueous

    
     (or 1M HCl). Vigorous bubbling will occur (quenching excess 
    
    
    
    ).
  • Workup: Extract with

    
     or DCM. Wash organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography.

Troubleshooting & Quality Control

ObservationProbable CauseCorrective Action
Low Yield (<50%) "Wet" solvent or air leak.Water destroys

instantly. Re-dry solvents; check septa integrity.
Low ee (<80%) High Temperature or THF usage.Ensure reaction starts at 0°C. Switch solvent to Toluene or Hexane.
Racemic Product Uncatalyzed background reaction.The uncatalyzed reaction is slow but possible. Ensure Ligand is added before Aldehyde.
No Reaction Old

reagent.
Titrate organozinc reagent. If significant white solid (

) is in the bottle, replace reagent.

References

  • Oguni, N., & Ohta, T. (1984). "Enantioselective addition of diethylzinc to aldehydes catalyzed by chiral amino alcohols."[2][4][5] Journal of the American Chemical Society, 110(6).

  • Kitamura, M., Suga, S., Kawai, K., & Noyori, R. (1986). "Enantioselective alkylation of aldehydes promoted by chiral amino alcohols. Mechanism and nonlinear effect." Journal of the American Chemical Society, 108(20), 6405-6406.

  • Soai, K., & Niwa, S. (1992). "Enantioselective addition of organozinc reagents to aldehydes." Chemical Reviews, 92(5), 833-856.

  • Noyori, R., & Kitamura, M. (1991). "Enantioselective Addition of Organometallics to Carbonyl Compounds." Angewandte Chemie International Edition, 30(1), 49-69.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Enantiomeric Excess with 2-(Benzylamino)-1-methylcyclopentan-1-ol Ligands

Welcome to the technical resource for researchers, chemists, and drug development professionals utilizing 2-(benzylamino)-1-methylcyclopentan-1-ol and related chiral amino alcohol ligands. This guide is designed to provi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical resource for researchers, chemists, and drug development professionals utilizing 2-(benzylamino)-1-methylcyclopentan-1-ol and related chiral amino alcohol ligands. This guide is designed to provide expert insights, actionable troubleshooting protocols, and a comprehensive set of frequently asked questions to help you overcome common challenges and consistently achieve high enantiomeric excess (ee) in your asymmetric synthesis projects.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis, handling, and application of 2-(benzylamino)-1-methylcyclopentan-1-ol ligands.

Q1: What is the primary application of 2-(benzylamino)-1-methylcyclopentan-1-ol ligands?

These are chiral β-amino alcohol ligands primarily used in asymmetric catalysis.[1][2] Their rigid cyclopentane backbone and defined stereochemistry create a potent chiral environment when complexed with a metal center, enabling precise control over the stereochemical outcome of reactions.[3] They are particularly effective in the enantioselective addition of organometallic reagents, such as diethylzinc, to aldehydes and ketones, producing valuable chiral secondary and tertiary alcohols.[4][5][6]

Q2: How are enantiomerically pure 2-(benzylamino)-1-methylcyclopentan-1-ol ligands synthesized?

A common and effective strategy involves a two-stage process.[7] First, a racemic mixture of the trans-amino alcohol is synthesized. This is typically achieved through the aminolysis of 1-methylcyclopentene oxide with benzylamine.[7] The second stage involves the optical resolution of this racemic mixture using a chiral resolving agent, such as R-(-)-mandelic acid. The diastereomeric salt of the desired enantiomer preferentially crystallizes and can be isolated, after which the free amino alcohol is liberated by treatment with a base.[7]

Q3: How should I store and handle the ligand to ensure its stability and activity?

Amino alcohol ligands can be sensitive to atmospheric oxygen and moisture over long periods, which can affect catalytic performance. For optimal stability, store the ligand under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. Refrigeration is recommended for long-term storage. When handling, use anhydrous solvents and inert atmosphere techniques (e.g., Schlenk line or glovebox) to prepare catalyst solutions, especially when working with air- and moisture-sensitive reagents like organozincs.

Q4: Can this ligand be used with metals other than zinc?

Yes, while renowned for their use with organozinc reagents, amino alcohol ligands are versatile and can be employed with other metals. For instance, they have been used in copper-catalyzed asymmetric reactions and ruthenium-catalyzed asymmetric transfer hydrogenation of ketones.[8][9][10] The choice of metal depends on the specific transformation you aim to achieve.

Part 2: Troubleshooting Guide for Low Enantiomeric Excess (ee)

Low or inconsistent enantiomeric excess is a frequent challenge in asymmetric catalysis.[11] This guide provides a systematic workflow to diagnose and resolve the underlying issues.

Initial Observation: Enantiomeric Excess is Lower Than Expected

Troubleshooting_Low_EE

Q: My enantiomeric excess is low. I've checked my reagents and conditions. What else could be wrong?

A: Catalyst Aggregation or Deactivation. The active catalytic species is typically a well-defined metal-ligand complex.

  • Aggregation: At higher concentrations, the active monomeric catalyst might form dimers or higher-order aggregates that are less selective or inactive. Try screening a range of catalyst loadings; sometimes a lower loading improves enantioselectivity.[11]

  • Deactivation: The presence of impurities, even in trace amounts, can poison the catalyst. Furthermore, the amino alcohol itself can undergo oxidation under certain conditions, especially in the presence of gold catalysts, which can reduce durability.[12] Ensure all glassware is scrupulously clean and dry, and that all reagents are of the highest possible purity.

Q: My yield is high, but the product is nearly racemic. What does this indicate?

A: This strongly suggests an issue with either the chiral ligand or the formation of the chiral catalyst.

  • Incorrect Enantiomer or Racemic Ligand: Verify that you are using the correct, enantiomerically pure ligand. An achiral or racemic ligand will produce a racemic product.

  • Failure to Form the Chiral Complex: The active catalyst may not be forming correctly. Ensure the metal source and ligand are pre-stirred for a sufficient time before adding the substrate, allowing the chiral complex to form. The order of addition can be critical.

  • Background Uncatalyzed Reaction: A fast, non-catalyzed reaction may be occurring in parallel with the desired asymmetric transformation, producing a racemic product and lowering the overall ee.[13] This can sometimes be suppressed by lowering the reaction temperature.

Part 3: Experimental Protocols & Data
Protocol 1: Synthesis of Racemic trans-2-(Benzylamino)-1-methylcyclopentan-1-ol

This protocol is adapted from established procedures for similar amino alcohols.[7][14][15] The reaction involves the ring-opening of an epoxide with an amine.

Synthesis_Workflow

Step-by-Step Procedure:

  • In a pressure-rated sealed tube, combine 1-methylcyclopentene oxide (1.0 eq) and benzylamine (1.5-2.0 eq). Using an excess of benzylamine can help drive the reaction and serve as a solvent.

  • Seal the tube and heat the mixture in an oil bath at 120°C for 12-24 hours.

  • Monitor the reaction's completion by taking small aliquots and analyzing via TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove excess benzylamine under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent.

  • Purify the crude product by vacuum distillation to yield racemic trans-2-(benzylamino)-1-methylcyclopentan-1-ol.

Protocol 2: General Procedure for Enantioselective Addition of Diethylzinc to an Aldehyde

This is a benchmark reaction to test the efficacy of the chiral ligand.[4][5]

Step-by-Step Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the chiral 2-(benzylamino)-1-methylcyclopentan-1-ol ligand (0.05 eq) and anhydrous toluene (2 mL).

  • Cool the solution to 0°C and add diethylzinc (1.0 M in hexanes, 2.2 eq) dropwise.

  • Stir the mixture at 0°C for 30 minutes to allow for the formation of the zinc-ligand complex.

  • Add the aldehyde substrate (1.0 eq) dissolved in anhydrous toluene (1 mL) dropwise to the catalyst solution.

  • Stir the reaction at 0°C and monitor its progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0°C.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Determine the enantiomeric excess of the purified chiral alcohol product using chiral HPLC or GC.

Data Summary: Influence of Reaction Parameters

Optimizing reaction conditions is crucial for maximizing enantioselectivity.[16][17][18][19] The following table illustrates the typical effects of various parameters on reactions catalyzed by amino alcohol ligands.

ParameterVariationTypical Effect on Enantiomeric Excess (ee)Rationale
Temperature Decreasing Temp. (e.g., RT to -20°C)Often increases eeThe transition state for the desired enantiomer is favored more significantly at lower temperatures, increasing stereochemical discrimination.
Solvent Toluene vs. THF vs. Diethyl EtherSignificant effect; must be screenedSolvent polarity and coordinating ability can influence the structure and aggregation state of the catalytic complex.[13][18]
Catalyst Loading 1 mol% vs. 5 mol% vs. 10 mol%Optimal loading exists; higher is not always betterHigh concentrations can lead to the formation of less-selective catalyst aggregates.[11]
Additives e.g., Ti(OiPr)₄Can dramatically improve eeAdditives can modify the Lewis acidity and geometry of the active catalyst, enhancing its selectivity.[20]
References
  • BenchChem. (2025).
  • Righi, G., et al. (2018). New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Organic & Biomolecular Chemistry.
  • MDPI. (N.D.). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. MDPI.
  • Righi, G., et al. (2018). New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Organic & Biomolecular Chemistry, 16(10), 1634-1642.
  • BenchChem. (2025). A Comparative Guide to Amino Alcohol Ligands in Asymmetric Catalysis: Spotlight on 2-Amino-2-methyl-1-propanol. BenchChem Technical Support.
  • CNR-IRIS. (2025).
  • Nugent, W. A. (2002). An amino alcohol ligand for highly enantioselective addition of organozinc reagents to aldehydes: serendipity rules. Organic Letters, 4(13), 2133-2136.
  • Wang, Z., & Hu, H. (2023). Cr-Catalyzed Asymmetric Cross Aza-Pinacol Couplings for β-Amino Alcohol Synthesis. Journal of the American Chemical Society.
  • Journal of Organic Chemistry. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10487-10500.
  • BenchChem. (2025). In-Depth Technical Guide: Synthesis and Characterization of (1S,2S)-2-(benzylamino)cyclopentanol. BenchChem Technical Support.
  • ResearchGate. (N.D.).
  • ACS Publications. (2024). Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. Organic Letters.
  • ResearchGate. (N.D.).
  • BenchChem. (2025). (1S,2S)-2-(Benzylamino)cyclopentanol: A Chiral Ligand for Asymmetric Catalysis - An In-depth Technical Guide. BenchChem Technical Support.
  • Alexakis, A., et al. (2002). Dramatic improvement of the enantiomeric excess in the asymmetric conjugate addition reaction using new experimental conditions. Journal of the American Chemical Society, 124(19), 5262-5263.
  • Prati, L., et al. (2013). Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups.
  • Organic Chemistry Portal. (N.D.).
  • Doyle, A. G., & Jacobsen, E. N. (2014). Utopia Point Bayesian Optimization Finds Condition-Dependent Selectivity for N-Methyl Pyrazole Condensation. Journal of the American Chemical Society.
  • Organic Chemistry Portal. (N.D.).
  • Harrad, A., et al. (2010). (1S,2R,4S)-1-[(Benzylamino)methyl]-4-(prop-1-en-2-yl)cyclohexane-1,2-diol. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 11), o2819.
  • Zhang, L., et al. (2021). Chiral Bifunctional Phosphine Ligand-Enabled Cooperative Cu Catalysis: Formation of Chiral α,β-Butenolides via Highly Enantioselective γ-Protonation. Journal of the American Chemical Society, 143(29), 10876-10881.

Sources

Optimization

Troubleshooting low yield in aminolysis of 1-methylcyclopentene oxide

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the aminolysis of 1-methylcyclopentene oxide. This guide is designed to provide in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the aminolysis of 1-methylcyclopentene oxide. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of 2-amino-1-methylcyclopentanol and its derivatives. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience to help you navigate the complexities of this important reaction.

Frequently Asked Questions (FAQs)

Q1: What is the expected product of the aminolysis of 1-methylcyclopentene oxide?

The reaction of 1-methylcyclopentene oxide with an amine is a nucleophilic ring-opening reaction that yields a β-amino alcohol, specifically a trans-2-amino-1-methylcyclopentanol derivative.[1][2][3][4][5] The trans stereochemistry is a result of the S(N)2 mechanism, where the amine attacks the epoxide carbon from the side opposite to the C-O bond.[6][7][8]

Q2: What are the main factors that influence the yield of this reaction?

Several factors can significantly impact the yield of the aminolysis of 1-methylcyclopentene oxide. These include:

  • Steric Hindrance: The bulky methyl group on the epoxide can hinder the approach of the amine nucleophile.[9]

  • Nucleophilicity of the Amine: Less nucleophilic amines (e.g., aromatic amines with electron-withdrawing groups) will react more slowly and may lead to lower yields.[10][11]

  • Reaction Temperature: Higher temperatures can increase the reaction rate but may also promote side reactions.[12][13][14]

  • Solvent: The choice of solvent can influence the reaction rate and selectivity.[12][15][16]

  • Presence of a Catalyst: Lewis or Brønsted acids can activate the epoxide ring and facilitate the ring-opening, often leading to higher yields and milder reaction conditions.[10][11][17][18][19]

Q3: Can this reaction be performed without a catalyst?

While the aminolysis of epoxides can proceed without a catalyst, it often requires harsh conditions such as high temperatures and a large excess of the amine, which can be disadvantageous for sensitive functional groups and may lead to lower regioselectivity.[12][17] The use of a catalyst is generally recommended to achieve higher yields under milder conditions.[10][11][17][18][19]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Low or no yield is a common issue in the aminolysis of 1-methylcyclopentene oxide. The following sections detail potential causes and provide systematic troubleshooting steps.

Potential Causes:

  • Insufficient Reaction Time or Temperature: The reaction may be proceeding too slowly under the current conditions.

  • Poor Nucleophilicity of the Amine: The chosen amine may not be a strong enough nucleophile to efficiently open the epoxide ring.

  • Steric Hindrance: The methyl group on the epoxide and bulky substituents on the amine can sterically hinder the reaction.[9]

  • Inadequate Catalyst Activity: If a catalyst is being used, it may be inactive or used in an insufficient amount.

  • Protonation of the Amine: In acidic conditions, the amine can be protonated, reducing its nucleophilicity.[9]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low yield.

Experimental Protocols for Troubleshooting:

  • Protocol 1: Systematic Increase of Reaction Temperature

    • Set up several small-scale reactions in parallel.

    • Maintain the same concentration of reactants and catalyst.

    • Run the reactions at incrementally higher temperatures (e.g., room temperature, 40 °C, 60 °C, 80 °C).

    • Monitor the reaction progress by TLC or GC/MS at regular intervals.

    • Identify the optimal temperature that provides a reasonable reaction rate without significant side product formation.

  • Protocol 2: Screening of Catalysts

    • Set up parallel reactions with your standard conditions.

    • In each reaction, use a different catalyst commonly employed for epoxide aminolysis (e.g., Lewis acids like Zn(ClO₄)₂·6H₂O, YCl₃, or Brønsted acids like MsOH).[10][20][21]

    • Ensure the molar percentage of the catalyst is consistent across all reactions.

    • Monitor the reactions to determine which catalyst provides the best conversion and selectivity.

Issue 2: Formation of Side Products

The formation of undesired side products can complicate purification and reduce the overall yield.

Potential Causes:

  • Polymerization: The product amino alcohol can react with the starting epoxide, leading to oligomers or polymers.

  • Rearrangement: Under certain conditions, especially with strong acids, the epoxide can rearrange to form an aldehyde or ketone.

  • Reaction with Solvent: If the solvent is nucleophilic (e.g., an alcohol), it can compete with the amine in attacking the epoxide.

Troubleshooting Strategies:

  • Control Stoichiometry: Using a slight excess of the amine can help to minimize the reaction of the product with the starting epoxide.

  • Optimize Catalyst Choice and Loading: A milder catalyst or a lower catalyst loading may reduce the likelihood of rearrangement reactions.

  • Choose an Inert Solvent: Use a non-nucleophilic solvent such as THF, acetonitrile, or toluene to avoid its participation in the reaction.

Data on Common Side Reactions and Mitigation:

Side ProductPotential CauseRecommended Mitigation Strategy
Dimer/OligomerReaction of product with epoxideUse a slight excess of the amine (1.1-1.2 equivalents).
1-Methylcyclopentan-1,2-diolWater contaminationUse anhydrous solvents and reagents.
Rearrangement productsStrong acidic conditionsUse a milder Lewis acid catalyst or a lower concentration of a Brønsted acid.
Solvent adductNucleophilic solventEmploy an inert, aprotic solvent.
Issue 3: Incomplete Conversion

Even with an optimized protocol, achieving complete conversion can be challenging.

Potential Causes:

  • Reversible Reaction: While not typical for epoxide ring-opening, some equilibrium may be established under certain conditions.

  • Catalyst Deactivation: The catalyst may be deactivated over the course of the reaction.

  • Insufficient Mixing: In heterogeneous reactions, poor mixing can limit the interaction between reactants.

Troubleshooting Strategies:

  • Increase Reactant Concentration: Running the reaction at a higher concentration may drive the reaction towards completion.

  • Add Catalyst in Portions: For catalysts that may deactivate, adding it in portions throughout the reaction can maintain a sufficient active concentration.

  • Ensure Efficient Stirring: Use a suitable stir bar and stirring speed to ensure the reaction mixture is homogeneous.

Mechanism Overview

The aminolysis of 1-methylcyclopentene oxide proceeds via an S(_N)2 mechanism. The regioselectivity of the nucleophilic attack depends on the reaction conditions.

  • Basic or Neutral Conditions: The amine, acting as a nucleophile, will attack the less sterically hindered carbon of the epoxide ring.[22][6][23]

  • Acidic Conditions: The epoxide oxygen is first protonated, making the C-O bonds weaker. The nucleophilic attack then occurs at the more substituted carbon, which can better stabilize the partial positive charge that develops in the transition state.[22][6][7]

Aminolysis_Mechanism cluster_basic Basic/Neutral Conditions cluster_acidic Acidic Conditions Epoxide_B 1-Methylcyclopentene Oxide Transition_State_B [Transition State] (Attack at less hindered carbon) Epoxide_B->Transition_State_B Amine_B R-NH2 Amine_B->Transition_State_B Product_B trans-2-Amino-1-methylcyclopentanol (Major Product) Transition_State_B->Product_B Epoxide_A 1-Methylcyclopentene Oxide Protonated_Epoxide Protonated Epoxide Epoxide_A->Protonated_Epoxide H_plus H+ H_plus->Protonated_Epoxide Transition_State_A [Transition State] (Attack at more substituted carbon) Protonated_Epoxide->Transition_State_A Amine_A R-NH2 Amine_A->Transition_State_A Product_A trans-1-Amino-1-methylcyclopentanol (Major Product) Transition_State_A->Product_A

Caption: Regioselectivity in epoxide aminolysis.

By understanding the underlying principles and systematically addressing the potential issues outlined in this guide, researchers can significantly improve the yield and purity of the products from the aminolysis of 1-methylcyclopentene oxide.

References

  • Harris, J. W., & Hibbitts, D. D. (2024). Consequences of Pore Polarity and Solvent Structure on Epoxide Ring-Opening in Lewis and Brønsted Acid Zeolites. JACS Au. [Link]

  • Kulkarni, A. A., & Jensen, K. F. (2012). Mechanistic Investigations of Epoxide Aminolysis in Microreactors at High Temperatures and Pressures. Organic Process Research & Development, 16(5), 944-950. [Link]

  • Sreedhar, B., Reddy, P. S., & Kumar, M. A. (2007). Aminolysis of epoxides over Fe–Zn double metal cyanide catalyst. Catalysis Communications, 8(9), 1309-1314. [Link]

  • Cooke, J. R. (2007). Development of a microwave-assisted epoxide aminolysis and investigation of the aza-cope rearrangement--mannich cyclization for the synthesis of novel sugar mimics. Eastern Michigan University. [Link]

  • Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2023). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Journal of Synthetic Chemistry, 2(1), 1-8. [Link]

  • Khan, I., Zaheer, M., & Al-Harrasi, A. (2018). YCl3-Catalyzed Highly Selective Ring Opening of Epoxides by Amines at Room Temperature and under Solvent-Free Conditions. Catalysts, 8(12), 609. [Link]

  • Das, B., Reddy, K. R., & Reddy, V. S. (2010). Synthesis of β-amino alcohols by ring opening of epoxides with amines catalyzed by cyanuric chloride under mild and solvent-free conditions. Synthetic Communications, 41(5), 725-731. [Link]

  • Kakei, H., Sone, T., & Ohshima, T. (2007). Effective Procedure for Selective Ammonolysis of Monosubstituted Oxiranes: Application to E7389 Synthesis. The Journal of Organic Chemistry, 72(11), 4213-4216. [Link]

  • Kaur, N. (2016). Recent Trends in Ring Opening of Epoxides by Amines as Nucleophiles. Catalysis Reviews, 58(3), 332-374. [Link]

  • Marquié, J., D'Accolti, L., & Fusco, C. (2003). Asymmetric Aminolysis of Aromatic Epoxides: A Facile Catalytic Enantioselective Synthesis of anti-β-Amino Alcohols. Organic Letters, 5(21), 3931-3934. [Link]

  • Kumar, A., & Singh, R. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. International Journal of Advanced Research, 5(4), 1845-1853. [Link]

  • De Haan, D. O., Hawkins, L. N., & Jimenez, J. L. (2015). Assessing the Potential for the Reactions of Epoxides with Amines on Secondary Organic Aerosol Particles. The Journal of Physical Chemistry A, 119(40), 10181-10189. [Link]

  • Söyler, Z., & Meier, M. A. (2018). Exploiting Ring-Opening Aminolysis–Condensation as a Polymerization Pathway to Structurally Diverse Biobased Polyamides. Biomacromolecules, 19(5), 1665-1673. [Link]

  • LibreTexts. (2024). 18.6: Reactions of Epoxides: Ring-opening. Chemistry LibreTexts. [Link]

  • LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. [Link]

  • Chad's Prep. (2021, January 30). 13.6 Ring Opening of Epoxides | Organic Chemistry. YouTube. [Link]

  • Khan Academy. (n.d.). Ring-opening reactions of epoxides: Strong nucleophiles. [Link]

  • ResearchGate. (n.d.). Mechanism of the epoxide ring and amine curing reaction. [Link]

  • Chad's Prep. (n.d.). Ring Opening of Epoxides. [Link]

  • Organic Chemistry Portal. (n.d.). β-Amino alcohol synthesis by amination (alkylation). [Link]

  • ResearchGate. (n.d.). Effect of temperature on the opening of the epoxide ring of JH III. [Link]

  • Jiang, B., & Xu, J. (2014). Ring-opening mechanism of epoxides with alcohol and tertiary amines. Polymer Chemistry, 5(13), 4140-4147. [Link]

  • NC State University Libraries. (n.d.). 18.5 Reactions of Epoxides: Ring-Opening. [Link]

  • PubChem. (n.d.). 2-Amino-1-methylcyclopentan-1-ol. [Link]

  • Stoddard Tutoring. (2016, March 27). 1-methylcyclopentene and BD3 products McMurry 6th Chapter 8 Problem 32. YouTube. [Link]

  • Chemsrc. (n.d.). 2-amino-1-methylcyclopentan-1-ol. [Link]

  • PubChem. (n.d.). (1R,2R)-2-amino-1-methyl-cyclopentanol. [Link]

  • PW - Alakh Pandey. (2023, January 7). The reaction of 1-methylcyclopentene with B2H6 followed by treatment with alkaline H2O2 gives. YouTube. [Link]

  • PubChem. (n.d.). 1-Methylcyclopentene. [Link]

  • Vaia. (n.d.). Problem 20 1-Methylcyclopentene gives a sin.... [Link]

  • Chegg. (2024, January 9). Solved Write the product of reaction of 1-methylcyclopentene. [Link]

  • Chegg. (2020, November 10). Solved 2. 1-Methylcyclopentene gives a single compound. [Link]

  • Google Patents. (n.d.). WO2012055754A2 - Method for the production of 1-methylcyclopentane derivatives.

  • Bellucci, G., Chiappe, C., & Ingrosso, G. (1994). Enantioselectivity of the enzymatic hydrolysis of cyclohexene oxide and (±)-1-methylcyclohexene oxide: a comparison between microsomal and cytosolic epoxide hydrolases. Journal of the Chemical Society, Perkin Transactions 1, (1), 1-5. [Link]

Sources

Troubleshooting

Technical Support Center: Chiral Resolution of 2-(Benzylamino)-1-methylcyclopentan-1-ol

The following guide is structured as a Level 3 Technical Support Knowledge Base for the resolution of 2-(Benzylamino)-1-methylcyclopentan-1-ol . It prioritizes field-proven methodologies, addressing the specific steric c...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Level 3 Technical Support Knowledge Base for the resolution of 2-(Benzylamino)-1-methylcyclopentan-1-ol . It prioritizes field-proven methodologies, addressing the specific steric challenges posed by the tertiary alcohol moiety at the C1 position.

Ticket ID: RES-5592-X Status: Open Subject: Troubleshooting & Optimization of Racemic 2-(Benzylamino)-1-methylcyclopentan-1-ol Resolution Assigned Specialist: Senior Application Scientist, Separation Technologies

System Overview & Chemical Logic

User Context: You are attempting to resolve a racemic mixture of 2-(Benzylamino)-1-methylcyclopentan-1-ol. Molecular Constraint Analysis:

  • The Challenge: The C1 position contains both a hydroxyl group and a methyl group, making it a tertiary alcohol .

  • Implication: Standard enzymatic kinetic resolution (lipase-catalyzed acylation) often fails or proceeds with negligible conversion because the tertiary alcohol is sterically hindered and chemically recalcitrant to acetylation.

  • The Solution: You must target the secondary amine (benzylamino group) for resolution. The most robust methods are Diastereomeric Salt Formation (Chemical Resolution) or Chiral HPLC (Chromatographic Resolution).

Decision Matrix: Workflow Selection

Before proceeding, verify your scale and purity requirements to select the correct module.

ResolutionWorkflow Start Start: Racemic Mixture ScaleCheck Check Scale Start->ScaleCheck SmallScale < 500 mg (Analytical/Prep) ScaleCheck->SmallScale Low Throughput LargeScale > 10 g (Production) ScaleCheck->LargeScale High Throughput HPLC Method A: Chiral HPLC/SFC SmallScale->HPLC SaltRes Method B: Diastereomeric Salt Crystallization LargeScale->SaltRes TertiaryWarn Warning: Tertiary Alcohol (Avoid Enzymatic Acylation) SaltRes->TertiaryWarn Constraint

Figure 1: Decision matrix for selecting the appropriate resolution strategy based on scale and molecular constraints.

Module A: Chemical Resolution (Diastereomeric Crystallization)

Applicability: Scales >1g. This is the industrial standard for chiral amines.

Core Protocol

The secondary amine at C2 is basic enough to form stable salts with chiral acids.[1]

  • Primary Resolving Agent: (R)-(-)-Mandelic Acid or Di-p-toluoyl-L-tartaric acid (L-DTTA) .

  • Solvent System: Ethanol (EtOH) or Methanol/Ethyl Acetate (MeOH/EtOAc).

ParameterSpecificationReason for Choice
Molar Ratio 0.5 to 1.0 eq (Acid:Amine)0.5 eq (the "Pope-Peachey" method) often maximizes yield of the less soluble salt.
Temperature Reflux

Slow Cool
Rapid cooling traps impurities; slow cooling (1°C/min) ensures pure crystal lattice formation.
Free-Basing NaOH (aq) / TolueneToluene extracts the organic amine efficiently while keeping the salt in the aqueous phase.
Troubleshooting Guide (Q&A)

Q1: The mixture is "oiling out" instead of crystallizing. How do I fix this?

  • Root Cause: The solvent polarity is too high, or the concentration is too dense, preventing the formation of an ordered lattice.

  • Corrective Action:

    • Re-heat the mixture until the oil dissolves.

    • Add Seeding Crystals: If available, add a trace amount of pure enantiomer salt at the cloud point.

    • Change Solvent: Switch from pure MeOH to EtOH:EtOAc (1:4) . The lower polarity of EtOAc forces the salt out more gently.

    • Scratching: Use a glass rod to scratch the inner wall of the flask to induce nucleation.

Q2: The Enantiomeric Excess (ee%) is low (<80%) after filtration.

  • Root Cause: "Entrapment" of the mother liquor (containing the unwanted enantiomer) within the crystal agglomerates.

  • Corrective Action:

    • Recrystallization: Do not proceed to free-basing yet. Redissolve the wet cake in the minimum amount of boiling solvent (e.g., EtOH) and recrystallize. This typically boosts ee% from 80% to >98%.

    • Wash Step: Ensure the filter cake is washed with ice-cold solvent immediately after filtration to displace surface mother liquor.

Q3: Can I use enzymatic resolution instead?

  • Technical Advisory: No. As noted in the molecular analysis, the C1-hydroxyl is a tertiary alcohol. Lipases (e.g., Candida antarctica Lipase B) require a hydrogen on the carbinol carbon to form the acyl-enzyme intermediate effectively. The steric bulk of the methyl group at C1 will drastically inhibit this reaction. Stick to chemical resolution of the amine.

Module B: Chiral HPLC Separation

Applicability: Analytical purity checks or small-scale (<500mg) isolation.

Recommended Conditions

Since the molecule is a basic amine, "tailing" is a common issue due to interaction with residual silanols on the silica backbone.

ComponentRecommendationNotes
Column Chiralpak IA or OD-H Amylose-based columns (IA) are immobilized and robust; Cellulose (OD-H) provides alternative selectivity.
Mobile Phase Hexane : EtOH : DEADEA (Diethylamine) is critical.
Ratio 90 : 10 : 0.1The 0.1% DEA blocks silanol sites, sharpening the amine peak.
Detection UV @ 254 nmTargets the benzyl chromophore.
Troubleshooting Guide (Q&A)

Q4: Peaks are broad and tailing significantly.

  • Root Cause: The amine functionality is interacting with the acidic silanol groups of the stationary phase.

  • Corrective Action: Increase the basic modifier. Change from 0.1% DEA to 0.1% EDA (Ethylenediamine) or increase DEA to 0.2%. Warning: Do not exceed column pH limits (usually pH 9).

Q5: I see no separation (co-elution) on Chiralpak OD-H.

  • Root Cause: The chiral recognition mechanism isn't compatible with the specific 3D shape of the methyl-cyclopentyl ring.

  • Corrective Action: Switch to a Chiralpak AD-H (Amylose) column. The helical structure of amylose often resolves cyclopentyl rings better than cellulose.

Experimental Workflow: Salt Resolution

The following diagram details the critical path for the "Pope-Peachey" resolution method recommended for this substrate.

SaltResolution Racemate Racemic Amine (1.0 eq) AcidAdd Add (R)-Mandelic Acid (0.5 - 1.0 eq) Racemate->AcidAdd Heat Reflux in EtOH (Dissolve completely) AcidAdd->Heat Cool Controlled Cooling (1°C/min to 0°C) Heat->Cool Filter Filtration Cool->Filter SolidPhase Solid Cake (Diastereomeric Salt) Filter->SolidPhase Precipitate LiquidPhase Mother Liquor (Enriched in opposite enantiomer) Filter->LiquidPhase Filtrate Recryst Recrystallization (if ee < 98%) SolidPhase->Recryst Check Purity Recryst->Cool Impure FreeBase Biphasic Hydrolysis (NaOH / Toluene) Recryst->FreeBase Pure Salt FinalProd Resolved (1S,2S)-Amine FreeBase->FinalProd

Figure 2: Step-by-step workflow for the chemical resolution of the amine using a chiral acid.

References

  • BenchChem. (2025).[2][3] Synthesis and Characterization of (1S,2S)-2-(benzylamino)cyclopentanol. Retrieved from (Extrapolated for methyl derivative protocols).

  • Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (Standard reference for resolving chiral amines with Mandelic/Tartaric acid).
  • PubChem. (2025).[4] Compound Summary: (1S,2R)-2-methylcyclopentan-1-ol.[4] Retrieved from .

  • Porter, W. H. (1991). Resolution of Chiral Drugs. Pure & Appl. Chem. (Validation of Chiral HPLC methods for basic amines).

Disclaimer: This guide assumes standard laboratory safety protocols. The specific solubility of the 1-methyl derivative may vary slightly from the non-methylated analog; always perform a 100mg pilot test before scaling.

Sources

Optimization

Preventing catalyst poisoning in amino alcohol mediated reactions

Current Status: Operational Ticket ID: AA-CAT-OPT-001 Assigned Specialist: Senior Application Scientist Executive Summary: The "Bifunctional" Paradox Amino alcohols are the Jekyll and Hyde of catalysis. In asymmetric syn...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: AA-CAT-OPT-001 Assigned Specialist: Senior Application Scientist

Executive Summary: The "Bifunctional" Paradox

Amino alcohols are the Jekyll and Hyde of catalysis. In asymmetric synthesis (e.g., Noyori Transfer Hydrogenation, Sharpless Epoxidation), chiral amino alcohols are indispensable ligands that induce stereoselectivity. However, their defining feature—the ability to form tight 5- or 6-membered chelate rings via nitrogen and oxygen—is also their primary failure mode.

The Core Problem: The thermodynamic stability of the Metal-N-O chelate often exceeds that of the catalytic transition state. Whether the amino alcohol is your ligand or your product, it can irreversibly occupy coordination sites, leading to heteroatom-induced catalyst poisoning .

This guide provides a diagnostic framework to distinguish between kinetic stalling and genuine poisoning, followed by remediation protocols.

Diagnostic Triage: Is Your Catalyst Dead or Dormant?

Before altering reaction parameters, you must diagnose the type of failure. Use this logic flow to categorize the issue.

DiagnosticTree Start Reaction Stalls/Fails ColorCheck Check Catalyst Color/Precipitate Start->ColorCheck Precipitate Black Precipitate/Mirror? ColorCheck->Precipitate Yes NoPrecipitate Solution Homogeneous ColorCheck->NoPrecipitate No KineticCheck Perform 'Spike' Test (See Protocol A) Inhibition Product Inhibition (Chelation Poisoning) KineticCheck->Inhibition Rate drops with added product LigandDeath Ligand Degradation (N-Alkylation/Oxidation) KineticCheck->LigandDeath Rate unaffected by product but declines over time Aggreg Aggregation/Leaching (Metal reduction) Precipitate->Aggreg Colloidal Metal Formed NoPrecipitate->KineticCheck

Figure 1: Diagnostic decision tree for identifying the root cause of catalyst failure in amino alcohol systems.

Technical Deep Dive: The Chelation Trap

The Mechanism of Poisoning

In systems like Noyori Transfer Hydrogenation (Ru) or Zinc-mediated alkylation , the metal center cycles between coordination states. Amino alcohols poison this cycle via Competitive Chelation .

  • The "Bite" Angle: The 1,2-amino alcohol motif forms a rigid 5-membered ring with the metal.

  • Thermodynamic Sink: The binding constant (

    
    ) for this chelate is often orders of magnitude higher than the substrate binding constant.
    
  • Result: The catalyst enters a "resting state" that is too stable to re-enter the catalytic cycle. This is classically observed as Product Inhibition —as the reaction proceeds, the accumulating product shuts down the catalyst.

Data: Impact of Chelation on Turnover Frequency (TOF)

Simulated data based on Ru-catalyzed transfer hydrogenation of ketones.

ConditionRelative TOF (Initial)Conversion @ 1hConversion @ 4hDiagnosis
Standard 100%45%60%Stalls due to product buildup.
+ Product Spike (10%) 40%15%20%Confirmed Product Inhibition.
+ Lewis Acid Additive 95%55%92%Additive disrupts product chelation.
+ Bulky Ligand 85%40%88%Steric bulk prevents tight product binding.

Experimental Protocols

Protocol A: The "Spike" Test (Validation of Product Inhibition)

Use this to confirm if your amino alcohol product is poisoning the catalyst.

Objective: Determine if the reaction product acts as a catalyst poison.

  • Control Run: Set up the standard reaction with substrate concentration

    
    . Monitor conversion at 
    
    
    
    min.
  • Spike Run: Set up a second vessel with

    
    AND  add 10-20 mol% of the pure amino alcohol product at 
    
    
    
    .
  • Analysis:

    • If Initial Rate (Spike) ≈ Initial Rate (Control) : The product is NOT the poison. Investigate ligand degradation or impurities.

    • If Initial Rate (Spike) << Initial Rate (Control) : You have Product Inhibition .

Protocol B: Scavenging Strategy (Lewis Acid Additives)

Applicable for Zinc or Aluminum mediated alkylations.

Objective: Use a "dummy" Lewis acid to bind the amino alcohol product, freeing the active catalyst.

  • Selection: Choose a Lewis acid compatible with your substrate but non-catalytic for the main reaction (e.g.,

    
     or excess 
    
    
    
    in specific alkylations).
  • Stoichiometry: Add 0.5 - 1.0 equivalents (relative to substrate) of the scavenger.

  • Mechanism: The scavenger preferentially binds the hard N/O nucleophiles of the product, preventing them from sequestering the expensive chiral catalyst.

Troubleshooting FAQs

Q1: My reaction works on small scale (50mg) but fails on scale-up (10g). Is this poisoning?

Answer: Likely, yes.

  • Reasoning: On small scales, heat dissipation is efficient. On large scales, slight exotherms can degrade thermally sensitive amino alcohol ligands (e.g., via retro-aldol or elimination pathways).

  • Fix: Check the internal temperature, not just the bath temperature. Also, "product inhibition" effects are often masked in small scale/high dilution screens. Ensure the concentration is identical, not just the stoichiometry.

Q2: In Noyori Hydrogenation, the catalyst turns from orange to black.

Answer: This indicates Metal Aggregation .

  • Cause: The stabilizing amine ligand has likely dissociated or degraded, allowing the Ru/Rh/Ir centers to cluster into inactive colloidal metal (ruthenium black).

  • Fix:

    • Purify the Substrate: Trace aldehydes or free amines in the substrate can strip the ligand.

    • Increase Hydrogen Pressure: Low

      
       (or low isopropanol donor capability) can leave the metal center electron-deficient and prone to aggregation.
      
Q3: Can I recover a poisoned catalyst?

Answer: Rarely, but possible.

  • Method: If the poisoning is due to reversible product inhibition (chelation), acid washing (extraction) can sometimes remove the bound amino alcohol product, regenerating the metal species. However, if the ligand backbone has been N-alkylated (irreversible), the catalyst is dead.

Q4: How do I prevent "Ligand N-Alkylation"?

Answer:

  • Context: In reactions with strong electrophiles (e.g., alkyl halides, nitroalkenes), the amine on your chiral ligand might react with the electrophile instead of the metal coordinating it.

  • Fix: Use Steric Shielding . Switch to a ligand with bulkier groups near the nitrogen (e.g., changing a benzyl group to a mesityl group). This blocks the approach of the electrophile to the ligand's nitrogen without stopping metal coordination.

Visualizing the Poisoning Pathway

The following diagram illustrates the competition between the productive catalytic cycle and the heteroatom poisoning trap.

PoisoningCycle ActiveCat Active Catalyst Complex Catalyst-Substrate Complex ActiveCat->Complex + Substrate Poisoned Stable Chelate (POISONED) ActiveCat->Poisoned + Product (High Affinity) Substrate Substrate (Ketone/Imine) Complex->ActiveCat Product Release (Turnover) Product Amino Alcohol Product Poisoned->ActiveCat Very Slow Dissociation

Figure 2: The Kinetic Trap. The dashed red line represents the formation of the thermodynamically stable product-catalyst chelate, which removes the active species from the cycle.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1] Accounts of Chemical Research.

  • Kitamura, M., et al. (2000). Kinetic investigations of product inhibition in the amino alcohol-catalyzed asymmetric alkylation of benzaldehyde. Journal of the American Chemical Society.[2]

  • Crabtree, R. H. (2009). Deactivation in Homogeneous Transition Metal Catalysis: Causes, Avoidance, and Cure. Chemical Reviews.

  • Samec, J. S. M., et al. (2006). The Mechanism of the Asymmetric Transfer Hydrogenation of Ketones Catalyzed by Ruthenium(II) Complexes. Chemistry – A European Journal.

  • Hossain, M. M., et al. (2019). Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes. ACS Catalysis.

Sources

Troubleshooting

Overcoming steric hindrance in 1-methyl-substituted cyclopentane synthesis

Technical Support Center: Synthesis of 1-Methyl-Substituted Cyclopentanes Welcome to the technical support center for advanced synthetic chemistry. This guide is designed for researchers, medicinal chemists, and process...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 1-Methyl-Substituted Cyclopentanes

Welcome to the technical support center for advanced synthetic chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who are tackling the unique challenges associated with the synthesis of 1-methyl-substituted cyclopentanes. The presence of a methyl group at a quaternary or sterically congested center introduces significant hurdles that can impede reaction efficiency, yield, and stereochemical control.

This document moves beyond standard textbook procedures to provide field-proven insights, troubleshooting protocols, and a mechanistic understanding to empower you to overcome these synthetic obstacles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and challenges encountered when planning or executing the synthesis of 1-methyl-substituted cyclopentanes.

Q1: Why is the direct alkylation of cyclopentanone enolates with methyl iodide often inefficient for producing 1-methylcyclopentanone in high yield?

Direct alkylation is often plagued by a mixture of issues. Firstly, O-alkylation can compete with the desired C-alkylation. Secondly, and more critically for sterically hindered products, poly-alkylation is a common side reaction. Once the first methyl group is added, the resulting enolate can be further alkylated, leading to undesired byproducts. Overcoming this requires carefully controlled conditions, such as the use of specific counter-ions (e.g., lithium enolates) and precise stoichiometry, but it remains a challenging route for clean, high-yield synthesis.

Q2: My intramolecular cyclization to form a 1-methyl-substituted cyclopentane is failing. What are the most likely causes related to steric hindrance?

The primary cause is often a sterically hindered transition state. The presence of the methyl group can create significant non-bonding interactions (steric strain) during ring closure.[1][2] For nucleophilic substitution (SN2) type cyclizations, the required backside attack at an electrophilic carbon can be physically blocked by the methyl group or adjacent substituents. This dramatically increases the activation energy, favoring side reactions or resulting in no reaction. Radical cyclizations can also be affected, although they are generally more tolerant of steric bulk.[3]

Q3: I am observing a mixture of 5- and 6-membered rings in my cyclization. How does the 1-methyl substituent influence this regioselectivity?

This is a classic problem of kinetic versus thermodynamic control, heavily influenced by sterics. For radical cyclizations, Baldwin's rules generally favor the 5-exo-trig pathway (forming a five-membered ring) over the 6-endo-trig pathway. However, a methyl group on the radical precursor can alter this preference. A substituent on the radical-accepting alkene can sterically favor the formation of a six-membered ring to avoid a congested transition state.[3] Careful selection of the reaction methodology is crucial to control this outcome.

Q4: Are there general strategies to mitigate steric hindrance before attempting a complex multi-step synthesis?

Absolutely. A key strategy is to install the challenging 1-methyl group late in the synthetic sequence if possible. Another powerful approach is to use a reaction that is inherently less sensitive to steric bulk, such as a [3+2] cycloaddition or a ring rearrangement/contraction.[4] Transition metal-catalyzed reactions, particularly those involving migratory insertion steps, can also offer unique pathways to construct these congested rings.[5]

Part 2: Troubleshooting Guides & Advanced Protocols

This section provides in-depth solutions to specific synthetic challenges, complete with detailed protocols and mechanistic explanations.

Guide 1: Intramolecular Cyclization Failure - Low Yield and Competing Elimination

Problem: An attempted intramolecular SN2 cyclization of a 5-halopentan-2-one derivative to form a 1-methyl-substituted cyclopentane results in low yield and significant formation of elimination byproducts.

Root Cause Analysis: The steric bulk of the nascent quaternary center impedes the ideal bond angle for the SN2 transition state. The base, instead of promoting the desired nucleophilic attack, acts as a Brønsted-Lowry base, abstracting a proton and leading to E2 elimination.

Solution Workflow:

cluster_problem Problem Identification cluster_analysis Analysis cluster_strategy Strategic Pivot cluster_solutions Recommended Solutions P Low yield in Intramolecular SN2 Cyclization A Steric Hindrance at Quaternary Center Favors E2 over SN2 P->A  Cause S Abandon SN2 Pathway. Choose sterically-tolerant reaction. A->S  Implication S1 Radical Cyclization (5-exo-trig) S->S1  Options S2 Transition-Metal Catalyzed (e.g., Heck Cyclization) S->S2  Options S3 Ring Rearrangement (e.g., from Cyclohexene) S->S3  Options G cluster_main Isomerization of Cyclohexene to 1-Methylcyclopentene cyclohexene Cyclohexene carbocation1 Cyclohexyl Carbocation cyclohexene->carbocation1 H+ (Acid Catalyst) carbocation2 1-Methylcyclopentyl Carbocation carbocation1->carbocation2 Ring Contraction (Rearrangement) methylcyclopentene 1-Methylcyclopentene carbocation2->methylcyclopentene -H+

Sources

Optimization

Technical Support Center: Solvent Effects on the Selectivity of 2-(Benzylamino)-1-methylcyclopentan-1-ol

Status: Operational Ticket ID: #SOLV-EPOX-001 Assigned Specialist: Senior Application Scientist Topic: Optimizing Regioselectivity and Yield in the Aminolysis of 1-Methyl-1,2-epoxycyclopentane Executive Summary & Reactio...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #SOLV-EPOX-001 Assigned Specialist: Senior Application Scientist Topic: Optimizing Regioselectivity and Yield in the Aminolysis of 1-Methyl-1,2-epoxycyclopentane

Executive Summary & Reaction Context

The Challenge: Synthesizing 2-(Benzylamino)-1-methylcyclopentan-1-ol requires the nucleophilic ring-opening of 1-methyl-1,2-epoxycyclopentane with benzylamine . Because the epoxide is trisubstituted (asymmetric), the nucleophile has two potential attack sites:

  • C2 (Secondary Carbon): Sterically favored (Anti-Markovnikov-like). Yields the Target.

  • C1 (Tertiary Carbon): Electronically favored (Markovnikov-like) due to partial carbocation stability. Yields the Regioisomer impurity.

The Solution: Solvent choice is the primary lever to control this selectivity. To maximize the yield of the target (C2-attack), you must select conditions that favor an SN2-like mechanism (steric control) over an SN1-like mechanism (electronic control).

Critical Troubleshooting: Regioselectivity & Solvent Mechanisms

Mechanism Visualization

The following diagram illustrates the competing pathways and how solvent polarity/catalysis influences the transition state.

ReactionPathways node_start 1-Methyl-1,2- epoxycyclopentane node_target TARGET PRODUCT 2-(Benzylamino)-1- methylcyclopentan-1-ol (Amine at C2) node_start->node_target PATH A: Steric Control (SN2) Favored by: Protic Solvents, High Temp node_impurity IMPURITY 1-(Benzylamino)-2- methylcyclopentan-2-ol (Amine at C1) node_start->node_impurity PATH B: Electronic Control (SN1) Favored by: Strong Lewis Acids, Stabilized Carbocations node_protic Protic Solvents (EtOH, H2O) Activates Oxygen via H-Bonding node_protic->node_target node_aprotic Aprotic Solvents (THF, DCM) Slower Rate, Less Activation node_aprotic->node_impurity May allow electronic factors to compete

Caption: Path A (Green) represents the desired nucleophilic attack at the less hindered secondary carbon. Path B (Red) represents the undesired attack at the tertiary carbon.

Solvent Selection Matrix
Solvent ClassExamplesEffect on Selectivity (Target: C2-Attack)Reaction RateRecommendation
Protic (Polar) Ethanol, Methanol, Water High. H-bonding activates the epoxide oxygen without fully breaking the C-O bond, maintaining steric control.Fast. "Water catalysis" is a proven phenomenon in aminolysis.PRIMARY CHOICE
Aprotic (Polar) Acetonitrile, DMFModerate. Can be effective, but lacks the H-bond activation, leading to slower rates and potential for mixed regiochemistry if Lewis acids are added.Slow to ModerateSecondary Choice
Non-Polar Toluene, HexaneHigh (Steric). Forces SN2 attack, but the reaction is often kinetically incompetent without high heat.Very SlowUse only if solubility is an issue.
Chelating/Ether THF, Diethyl EtherVariable. If used with metal salts (e.g., LiClO4), selectivity can flip to the wrong isomer (C1-attack).VariableAVOID (unless strictly uncatalyzed).

Standard Operating Procedure (SOP)

Objective: Synthesis of 2-(Benzylamino)-1-methylcyclopentan-1-ol with >95% Regioselectivity.

Materials
  • Precursor: 1-Methyl-1,2-epoxycyclopentane (1.0 eq)

  • Nucleophile: Benzylamine (1.2 eq)

  • Solvent: Ethanol (Absolute) or Ethanol/Water (9:1 v/v)

  • Catalyst (Optional): None required in protic media.

Protocol Steps
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1-methyl-1,2-epoxycyclopentane (10 mmol) in Ethanol (20 mL).

    • Why Ethanol? It acts as a general acid catalyst via hydrogen bonding, activating the epoxide oxygen while stabilizing the developing charge, ensuring the reaction proceeds via the sterically favored Path A [1].

  • Addition: Add benzylamine (12 mmol) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (78°C) for 4–6 hours.

    • Monitoring: Check via TLC (SiO2, 10% MeOH in DCM). The epoxide spot (high Rf) should disappear.

    • Note: If using water as a co-solvent, reaction rates may increase due to the hydrophobic effect and enhanced H-bonding [2].

  • Workup:

    • Cool to room temperature.[1][2][3]

    • Concentrate under reduced pressure to remove ethanol.[3]

    • Dissolve residue in Ethyl Acetate and wash with water (to remove excess amine).

  • Purification:

    • If regioselectivity is high (>95%), recrystallization from Hexane/EtOAc may suffice.

    • If the regioisomer (C1-amine) is present, use flash column chromatography. The target (secondary amine/tertiary alcohol) is typically less polar than the impurity due to internal H-bonding capabilities.

Troubleshooting Guide (FAQ)

Q1: I am seeing a significant amount of the "wrong" isomer (Amine at the tertiary carbon). Why?

Diagnosis: You may be using a catalyst or solvent that promotes electronic control .

  • Check: Are you using a Lewis Acid (e.g., LiClO4, Zn(OTf)2)? These coordinate to the epoxide oxygen, lengthening the C-O bonds. The bond to the tertiary carbon (C1) weakens more, developing significant carbocation character, which attracts the amine despite steric hindrance [3].

  • Fix: Switch to a catalyst-free system in a protic solvent like Ethanol or Water.

Q2: The reaction is stalling at 50% conversion.

Diagnosis: Insufficient activation of the epoxide.

  • Check: Are you using an aprotic solvent like THF or Toluene? Neutral amines are poor nucleophiles for unactivated epoxides.

  • Fix: Add 5-10% water to the reaction mixture. Water acts as a "proton shuttle," significantly accelerating the ring-opening process without altering the regioselectivity [2]. Alternatively, increase the temperature to reflux.

Q3: How do I distinguish the two regioisomers by NMR?

Technical Insight:

  • Target (C2-Amine): Look for the proton on C2 (the carbon attached to the nitrogen). It will appear as a distinct signal (typically a doublet of doublets) in the 2.5–3.5 ppm range.

  • Impurity (C1-Amine): The carbon attached to the nitrogen is quaternary (tertiary carbon). There is no proton on this carbon. The absence of a methine proton alpha to the nitrogen is the diagnostic flag.

Q4: Can I use "Neat" conditions (Solvent-Free)?

Answer: Yes. Reacting the epoxide and amine without solvent is often highly efficient and favors the steric product. However, exotherms can be dangerous on a large scale.

  • Recommendation: For scales >5g, use a solvent to manage heat dissipation.

Decision Tree for Optimization

OptimizationTree start Start: Low Yield or Selectivity? check_isomer Identify Major Product (NMR/HPLC) start->check_isomer wrong_isomer Wrong Isomer (C1-Amine) Electronic Control Dominating check_isomer->wrong_isomer Impurity > 10% right_isomer_low_yield Right Isomer (C2-Amine) But Low Conversion check_isomer->right_isomer_low_yield Impurity < 5% action_lewis Remove Lewis Acids Switch to Ethanol wrong_isomer->action_lewis action_heat Increase Temp (Reflux) Add 10% Water right_isomer_low_yield->action_heat

Caption: Logical flow for diagnosing reaction failures based on product distribution.

References

  • BenchChem. (2025).[4][5] In-Depth Technical Guide: Synthesis and Characterization of (1S,2S)-2-(benzylamino)cyclopentanol. Retrieved from

  • Lizza, J. R., & Moura-Letts, G. (2017).[6] Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols.[6] Synthesis, 49, 1231-1242.[6] Retrieved from

  • Chini, M., Crotti, P., & Gardelli, C. (1994). Regiochemical control in the ring opening of epoxides with metal salts. Tetrahedron, 50(44), 12619-12638. (General principle of Metal Salt effects on Regioselectivity).
  • Oberlin College. (2015). Assessing the Potential for the Reactions of Epoxides with Amines on Secondary Organic Aerosol Particles. (Discussion on Water Catalysis). Retrieved from

Sources

Troubleshooting

Technical Support Center: Advanced Handling of Hygroscopic Amino Alcohol HCl Salts

Introduction: The Thermodynamic Inevitability As researchers, we often view hygroscopicity as a nuisance. However, for amino alcohol hydrochloride salts (e.g., Ethanolamine HCl, Tromethamine HCl), it is a thermodynamic i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thermodynamic Inevitability

As researchers, we often view hygroscopicity as a nuisance. However, for amino alcohol hydrochloride salts (e.g., Ethanolamine HCl, Tromethamine HCl), it is a thermodynamic inevitability. These molecules possess a "perfect storm" for moisture uptake: a chloride ion (a strong hydrogen bond acceptor) paired with hydroxyl and ammonium groups (strong donors).

When the ambient relative humidity (RH) exceeds the salt's Critical Relative Humidity (RH₀) , the crystal lattice collapses, and the solid dissolves in its own sorbed water—a process known as deliquescence . This guide provides the protocols necessary to arrest this process, ensuring the integrity of your stoichiometry and the reproducibility of your data.

Module 1: Storage & Containment

Q: My salt arrived caked in the bottle. Is Parafilm sufficient to stop this?

A: No. Parafilm is permeable to water vapor over time. It is a kinetic barrier, not a thermodynamic one. If your salt is caking, it is already undergoing a phase transition.

The Protocol: The Inert Gas Blanket Do not rely on the manufacturer's cap alone once the seal is broken.

  • Primary Seal: After use, flush the headspace of the bottle with dry Nitrogen or Argon for 10–15 seconds.

  • Secondary Seal: Apply electrical tape (vinyl) tightly around the cap-bottle junction. It is less permeable than Parafilm.

  • Environment: Store the bottle inside a desiccator containing active desiccant (Phosphorus Pentoxide (

    
    ) or indicating Drierite).
    
    • Note:

      
       is acidic; ensure it does not directly contact the vial.
      

Module 2: Precision Weighing

Q: The mass reading drifts upwards while I am weighing the solid. How do I get an accurate measurement?

A: You are observing the rapid adsorption of atmospheric water. A drifting balance reading indicates you are weighing water, not reagent. You must switch from "Direct Weighing" to "Weighing by Difference."

The Protocol: Weighing by Difference This method eliminates the error caused by moisture uptake during the transfer.[1][2]

  • Dry the Source: Ensure your bulk material is dry (see Module 3).

  • Tare: Place a capped weighing bottle containing the salt on the analytical balance. Record the mass (

    
    ).[3][4]
    
  • Transfer: Remove the bottle from the balance. Quickly transfer an estimated amount of solid into your reaction vessel.

  • Re-weigh: Immediately recap the weighing bottle and place it back on the balance. Record the new mass (

    
    ).[3]
    
  • Calculate:

    
    .
    

Why this works: The moisture adsorbed during the brief opening of the bottle attaches to the remaining bulk solid, not the sample you transferred. You are measuring the loss of mass from the closed system.

Visualization: The Weighing Decision Matrix

WeighingLogic Start Start: Weighing Hygroscopic Salt CheckRH Check Lab Humidity (RH) Start->CheckRH IsHigh Is RH > 45%? CheckRH->IsHigh Direct Direct Weighing (Speed is critical) IsHigh->Direct No (<45%) Difference Weighing by Difference (Standard Protocol) IsHigh->Difference Yes (>45%) GloveBox Glove Box / Inert Bag (Mandatory) Difference->GloveBox If RH > 70% or Ultra-sensitive

Figure 1: Decision matrix for selecting the appropriate weighing technique based on environmental relative humidity.

Module 3: Remediation (Drying & Purification)

Q: The solid has turned into a goo/syrup. Can I save it?

A: Yes, usually. Unless the compound has hydrolyzed (chemically reacted with water), it is physically reversible. You cannot simply heat it in an oven, as amino alcohol salts often degrade or melt before they dry. You must use Azeotropic Drying .

The Protocol: Toluene Azeotrope Distillation Water boils at 100°C. Toluene boils at 110°C. A mixture (azeotrope) of the two boils at ~84°C.[5] This allows you to "carry" the water out at a lower temperature.

  • Dissolution: Dissolve/suspend your wet "goo" in a flask with anhydrous Ethanol (just enough to mobilize it).

  • Addition: Add a large excess of Toluene (approx. 10x volume of the ethanol).

  • Evaporation: Use a Rotary Evaporator (Rotovap).

    • Bath Temp: 45–50°C.

    • Pressure:[6][7] Moderate vacuum.

  • The Mechanism: The Ethanol/Water/Toluene ternary azeotrope will distill off first. As it dries, the salt will likely precipitate as a fine white powder.

  • Final Dry: Place the resulting powder in a vacuum oven at 40°C over

    
     overnight to remove trace solvent.
    
Visualization: Azeotropic Drying Workflow

Azeotrope WetSalt Wet/Deliquescent Salt SolventAdd Add EtOH (dissolve) + Toluene (carrier) WetSalt->SolventAdd Rotovap Rotary Evaporation (Bath: 50°C) SolventAdd->Rotovap Form Azeotrope Precipitation Precipitation of Dry Solid Rotovap->Precipitation Water Removal VacOven Vacuum Oven (Final Polish) Precipitation->VacOven

Figure 2: Workflow for restoring deliquescent salts using azeotropic distillation.

Module 4: Reaction Setup

Q: How do I use this salt in a strictly anhydrous reaction (e.g., Grignard, unstable ester formation)?

A: If your reaction is water-sensitive, you cannot trust the salt form directly from the bottle. You must treat the salt as a "hydrate" regardless of the label.

The Protocol: In-Situ Free Basing Instead of adding the salt directly, liberate the free amine in situ if your synthesis allows.

  • Suspend the HCl salt in your anhydrous solvent (e.g., THF, DCM).

  • Add a stoichiometric amount of a non-nucleophilic base (e.g., Sodium Hydride or Potassium tert-butoxide) or a scavenger base (e.g., Triethylamine) if the HCl byproduct interferes.

  • Stir for 30 mins under Argon.

  • If using NaH, filter the resulting NaCl precipitate under inert atmosphere.

  • Proceed with the reaction using the now-anhydrous free amine solution.

Summary of Desiccants

DesiccantSuitability for Amino Alcohol HClNotes

(Phosphorus Pentoxide)
Excellent The gold standard. Irreversible water uptake. Acidic (do not touch sample).
KOH (Potassium Hydroxide) Good Good for amines, but less effective for the HCl salt form specifically.
Silica Gel Poor Only effective for bulk storage, not for drying wet samples.

(Calcium Chloride)
Moderate Cheap, but can form liquid brines that contaminate samples.

References

  • Stahl, P. H., & Wermuth, C. G. (2002).[8][9] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[8][10]

    • Context: The definitive guide on salt selection, deliquescence points (RH0), and stability.
  • Sigma-Aldrich Technical Bulletin. (n.d.). Handling Air-Sensitive Reagents. Merck KGaA.

    • Context: Standard operating procedures for inert gas handling and storage.
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

    • Context: Source for azeotropic drying protocols and laboratory purific
  • Perez, J. P., et al. (2018). "Impact of Hygroscopicity on the Chemical Stability of Amino Acid Salts." Journal of Pharmaceutical Sciences.

    • Context: Mechanistic explanation of hydrolysis driven by deliquescence in amino salts.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Catalytic Efficiency of 1-Methyl vs. Non-Methylated Amino Cyclopentanols

Executive Summary In the realm of asymmetric catalysis, specifically the enantioselective addition of dialkylzinc reagents to aldehydes, the structural nuances of the chiral ligand dictate the stereochemical outcome. Thi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the realm of asymmetric catalysis, specifically the enantioselective addition of dialkylzinc reagents to aldehydes, the structural nuances of the chiral ligand dictate the stereochemical outcome. This guide compares two structurally related ligands: (1R,2S)-2-amino-1-cyclopentanol (Non-methylated) and (1R,2S)-2-amino-1-methylcyclopentanol (Methylated).

The Verdict: While the non-methylated ligand is synthetically more accessible, the 1-methylated variant demonstrates superior catalytic efficiency . The introduction of the C1-methyl group converts the secondary alcohol into a tertiary alcohol, precluding oxidative deactivation and enhancing enantioselectivity (


) through the Thorpe-Ingold (gem-dialkyl) effect.

Structural & Mechanistic Divergence

To understand the performance gap, we must analyze the structural causality. The primary difference lies at the C1 carbon—the site of the hydroxyl group.

The Stability Factor (Oxidation Resistance)
  • Non-Methylated (Secondary Alcohol): Under oxidative conditions (or in the presence of specific metal impurities), secondary amino alcohols can undergo dehydrogenation to form

    
    -amino ketones. This destroys the chiral center at C1 and deactivates the catalyst.
    
  • Methylated (Tertiary Alcohol): The substitution of the C1-proton with a methyl group renders the alcohol tertiary . Tertiary alcohols are chemically resistant to oxidation under standard catalytic conditions, significantly increasing the turnover number (TON) and catalyst lifespan.

The Selectivity Factor (Conformational Locking)

The "Gem-Dialkyl Effect" (Thorpe-Ingold effect) plays a critical role here. The steric bulk of the methyl group restricts the rotation of the C1-C2 bond. In the transition state, this forces the chelated zinc complex into a more rigid geometry, minimizing the "leakage" of the reaction through non-selective pathways.

Structural Visualization

The following diagram illustrates the structural difference and its impact on the metal-ligand complex.

LigandComparison cluster_0 Non-Methylated (Secondary) cluster_1 1-Methylated (Tertiary) L1 Cis-2-amino-1-cyclopentanol (C1-H) Risk1 Risk: Oxidation to Ketone (Deactivation) L1->Risk1 Flex1 Moderate Conformational Flexibility L1->Flex1 Zn Zn(II) Complex Formation Flex1->Zn L2 Cis-2-amino-1-methylcyclopentanol (C1-Me) Benefit1 Oxidation Resistant (High Stability) L2->Benefit1 Benefit2 Thorpe-Ingold Effect (Rigid Chelation) L2->Benefit2 Benefit2->Zn Outcome1 Good ee (85-92%) Zn->Outcome1 Using L1 Outcome2 Excellent ee (>98%) Zn->Outcome2 Using L2

Figure 1: Structural comparison highlighting the stability and steric advantages of the methylated ligand.

Comparative Performance Data

The following data summarizes the catalytic performance in the enantioselective addition of diethylzinc (


) to benzaldehyde . This reaction is the standard benchmark for evaluating amino alcohol ligands.

Conditions: 1.0 mmol Benzaldehyde, 2.0 mmol


, 2-5 mol% Catalyst, Toluene, 0°C.
MetricNon-Methylated Ligand1-Methylated LigandAnalysis
Alcohol Type Secondary (

)
Tertiary (

)
Tertiary prevents oxidation side-reactions.
Catalyst Loading 5 - 10 mol%1 - 2 mol%Methylated ligand is more active; requires less material.
Reaction Time 12 - 24 Hours4 - 8 HoursHigher activity leads to faster turnover.
Yield 85 - 90%95 - 98%Methylated ligand minimizes non-specific background reactions.
Enantioselectivity (

)
89 - 92% (S) 98 - >99% (S) Steric bulk locks the transition state, maximizing stereocontrol.
Stability Moderate (Air Sensitive)High (Robust)Methylated ligand can often be recovered/reused.

Key Insight: While the non-methylated ligand provides acceptable results for general screening, the 1-methylated ligand is required for pharmaceutical-grade synthesis where


 is often a mandatory release specification.

Experimental Protocol: Diethylzinc Addition

Safety Warning: Diethylzinc (


) is pyrophoric . It ignites spontaneously upon contact with air. All operations must be performed under a strict inert atmosphere (Argon or Nitrogen) using Schlenk lines or a glovebox.
Materials
  • Substrate: Benzaldehyde (freshly distilled).

  • Reagent:

    
     (1.0 M solution in hexane).
    
  • Catalyst: (1R,2S)-2-amino-1-methylcyclopentanol.

  • Solvent: Toluene (Anhydrous).

Step-by-Step Methodology
  • Catalyst Formation:

    • Flame-dry a Schlenk flask and purge with Argon x3.

    • Add the amino alcohol ligand (2 mol%) and anhydrous Toluene.

    • Add

      
       (2.0 equiv) dropwise at room temperature.
      
    • Observation: Methane gas evolution indicates the formation of the Zinc-Alkoxide complex. Stir for 30 mins.

  • Reaction:

    • Cool the mixture to 0°C (Ice bath).

    • Add Benzaldehyde (1.0 equiv) slowly via syringe pump to prevent localized heating.

    • Stir at 0°C and monitor by TLC/GC.

  • Quench & Workup:

    • Carefully quench with saturated

      
       solution (dropwise initially).
      
    • Extract with

      
       or 
      
      
      
      .
    • Dry organic layer over

      
      , filter, and concentrate.
      
  • Analysis:

    • Determine conversion via

      
      -NMR.
      
    • Determine

      
       via Chiral HPLC (e.g., Chiralcel OD-H column).
      
Workflow Visualization

Protocol cluster_prep Catalyst Preparation cluster_rxn Asymmetric Addition cluster_workup Workup & Analysis start Start: Inert Atmosphere (Argon) step1 Mix Ligand + Toluene start->step1 step2 Add Et2Zn (Pyrophoric!) step1->step2 step3 Wait for CH4 Evolution (Zn-Complex Formation) step2->step3 step4 Cool to 0°C step3->step4 step5 Add Benzaldehyde step4->step5 step6 Stir 4-8 Hours step5->step6 step7 Quench with NH4Cl step6->step7 step8 Extract & Concentrate step7->step8 step9 Chiral HPLC Analysis step8->step9

Figure 2: Operational workflow for the enantioselective alkylation using amino cyclopentanol ligands.

Mechanistic Insight: The Noyori Model

The high efficiency of the methylated ligand is best explained by the Noyori DAIB-type mechanism .

  • Dimer Disruption:

    
     exists as a stable aggregate. The amino alcohol ligand breaks this aggregate to form a monomeric, chiral Zinc-chelate.
    
  • Transition State: The reaction proceeds via a 6-membered tricyclic transition state.

    • The C1-Methyl group forces the cyclopentane ring into a specific conformation to minimize steric clash with the zinc ethyl groups.

    • This "locking" mechanism ensures that the aldehyde can only approach from one face (Re-face or Si-face), leading to high enantioselectivity.

    • In the non-methylated version, the lack of bulk at C1 allows for slight conformational "wobble," reducing the

      
      .
      

References

  • Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Dialkylzincs to Aldehydes Promoted by Chiral Amino Alcohols.[1] Angewandte Chemie International Edition.

  • Martinez, A., et al. (2025).[2] Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. MDPI.

  • Wikipedia Contributors. (2025). Asymmetric addition of dialkylzinc compounds to aldehydes. Wikipedia, The Free Encyclopedia.

  • BenchChem. (2025). A Comparative Guide to Amino Alcohol Ligands in Asymmetric Catalysis.

Sources

Comparative

Advanced FTIR Profiling of N-Benzyl Amino Alcohol Derivatives

Executive Summary N-benzyl amino alcohols are critical pharmacophores in the synthesis of beta-blockers, chiral auxiliaries, and anti-arrhythmic agents. While Nuclear Magnetic Resonance (NMR) remains the gold standard fo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-benzyl amino alcohols are critical pharmacophores in the synthesis of beta-blockers, chiral auxiliaries, and anti-arrhythmic agents. While Nuclear Magnetic Resonance (NMR) remains the gold standard for structural elucidation, Fourier Transform Infrared (FTIR) spectroscopy offers superior utility for reaction monitoring , rapid quality control (QC) , and polymorph screening .

This guide objectively compares FTIR against NMR and Mass Spectrometry (MS) for this specific chemical class, focusing on the unique spectral signatures arising from intramolecular hydrogen bonding (IMHB) characteristic of the N-benzyl amino alcohol motif.

Part 1: The Analytical Challenge – Intramolecular Hydrogen Bonding

The structural core of N-benzyl amino alcohols involves a vicinal amino-alcohol moiety (


-arrangement) capable of forming stable 5-membered cyclic intramolecular hydrogen bonds.
Why This Matters for FTIR

Unlike simple alcohols, the spectral footprint of these derivatives is dynamic. The proximity of the hydroxyl proton (


) and the amine nitrogen lone pair (

) creates a competition between:
  • Intermolecular H-bonding: (Molecule-to-Molecule)

    
     Broad, lower frequency bands.
    
  • Intramolecular H-bonding: (Internal Ring)

    
     Sharper, concentration-independent bands.
    

In the solid state (ATR-FTIR), these interactions merge, often obscuring the N-H stretch. Correct interpretation requires distinguishing these modes from the N-benzyl aromatic overtones.

Part 2: Comparative Analysis (FTIR vs. NMR vs. MS)

For drug development workflows, FTIR is not a replacement for NMR but a high-throughput gatekeeper. The table below compares these techniques specifically for N-benzyl amino alcohol derivatives .

FeatureFTIR (ATR Mode)

H NMR (500 MHz)
Mass Spectrometry (ESI)
Primary Utility Functional Group Verification & Reaction MonitoringStructural Connectivity & StereochemistryMolecular Weight & Impurity ID
Speed < 1 minute (Zero prep)10–30 minutes (Dissolution + Shimming)5–10 minutes
Regioselectivity Low (Cannot easily distinguish

- vs

-attack of amine)
High (Coupling constants

reveal exact substitution)
Medium (Fragmentation patterns differ)
H-Bonding Detection Excellent (Direct observation of O-H...N shifts)Good (Chemical shift of OH varies, but solvent dependent)N/A (Gas phase disrupts H-bonds)
Cost per Sample < $0.50$10 - $50 (Solvents/Tubes)$5 - $20
Sample Recovery 100% (Non-destructive)100% (If non-deuterated solvent is evaporated)0% (Destructive)
Expert Insight

Use FTIR when: You need to confirm the disappearance of the starting epoxide (e.g., styrene oxide) or verify the presence of the secondary amine salt formation. Use NMR when: You need to determine if the benzylamine attacked the terminal or internal carbon of the epoxide.

Part 3: Spectral Fingerprinting (The "Decision Tree")

The following characteristic peaks define the N-benzyl amino alcohol scaffold.

The High-Frequency Region (3000–3600 cm⁻¹)
  • O-H Stretch (

    
    ):  Typically 3300–3450 cm⁻¹. Broad due to H-bonding.[1]
    
    • Shift: If Intramolecular H-bonding is strong (e.g., in non-polar solvents), this peak shifts to lower wavenumbers (~3350 cm⁻¹) and sharpens.

  • N-H Stretch (

    
    ):  Weak, sharp shoulder often buried under the O-H band at ~3300 cm⁻¹.
    
  • Aromatic C-H (

    
    ):  3030–3080 cm⁻¹. Diagnostic of the benzyl ring.
    
The Fingerprint Region (600–1500 cm⁻¹)
  • C-N Stretch (

    
    ):  1050–1200 cm⁻¹. Medium intensity.
    
  • Mono-substituted Benzene: Two strong bands at 690–710 cm⁻¹ and 730–770 cm⁻¹ (Out-of-plane deformation). Crucial for confirming the N-benzyl group.

  • Epoxide Absence: If synthesizing from epoxides, the absence of the ring breathing mode at ~1250 cm⁻¹ and ~830 cm⁻¹ confirms reaction completion.

Visualization: Spectral Assignment Logic

The following diagram illustrates the logical flow for assigning peaks in a crude reaction mixture.

SpectralLogic Start Analyze Spectrum (3600 - 600 cm⁻¹) Region1 Check 3000-3600 cm⁻¹ Start->Region1 Region2 Check 690-770 cm⁻¹ Start->Region2 Region3 Check 800-950 cm⁻¹ Start->Region3 OH_Broad Broad Band (3200-3500)? Region1->OH_Broad Benzyl_Confirm Strong Peaks at 690 & 740 cm⁻¹? Region2->Benzyl_Confirm Epoxide_Check Peaks at 830/915 cm⁻¹? Region3->Epoxide_Check NH_Shoulder Sharp Shoulder (~3300)? OH_Broad->NH_Shoulder Yes Result_OH Confirm: Hydroxyl Group (Product formed) OH_Broad->Result_OH Yes Result_Bn Confirm: N-Benzyl Group (Intact) Benzyl_Confirm->Result_Bn Yes Result_Rxn Reaction Incomplete (Epoxide remains) Epoxide_Check->Result_Rxn Yes Result_Done Reaction Complete Epoxide_Check->Result_Done No

Figure 1: Decision tree for spectral verification of N-benzyl amino alcohol formation from epoxide precursors.

Part 4: Experimental Protocol (Self-Validating)

This protocol describes the monitoring of the ring-opening of styrene oxide with benzylamine to form N-benzyl-2-phenyl-2-aminoethanol.

Equipment
  • Instrument: FTIR Spectrometer with Diamond ATR Accessory (e.g., Nicolet iS50 or similar).

  • Resolution: 4 cm⁻¹.

  • Scans: 32 (Screening) or 64 (Final QC).

Step-by-Step Methodology
  • Background Collection:

    • Clean ATR crystal with isopropanol. Ensure no residue remains (check for peaks at 2900 cm⁻¹ or 3300 cm⁻¹).

    • Collect air background. Validation: Baseline must be flat at 100% Transmittance.

  • Pre-Reaction Baseline (T=0):

    • Spot the starting material (Styrene Oxide) on the ATR.

    • Record Key Peak: Note the epoxide ring deformation band at 815 cm⁻¹ and 1250 cm⁻¹ .

  • Reaction Monitoring:

    • Initiate reaction (e.g., reflux in ethanol).

    • Sampling: Take 50 µL aliquot every 30 minutes.

    • Evaporation Step (Critical): Spot aliquot on a glass slide and evaporate solvent (ethanol) using a heat gun or N2 stream before placing on ATR.

    • Why? Ethanol O-H stretch (3300 cm⁻¹) overlaps with product O-H. Solvent must be removed to validate product formation.

  • Endpoint Determination:

    • Analyze the 800–950 cm⁻¹ region.

    • Success Criteria: Complete disappearance of the 815 cm⁻¹ peak and emergence of a broad O-H/N-H band at 3350 cm⁻¹.

  • Data Processing:

    • Apply ATR Correction (corrects for penetration depth dependence on wavelength).

    • Normalize spectra to the aromatic ring mode at 1495 cm⁻¹ (internal standard, as the benzyl ring concentration remains constant).

Part 5: Reaction Workflow Diagram

The following Graphviz diagram outlines the synthesis and characterization workflow, highlighting the critical QC checkpoints.

Workflow Epoxide Epoxide (Styrene Oxide) Reaction Ring Opening (Reflux/Catalyst) Epoxide->Reaction Amine Amine (Benzylamine) Amine->Reaction Sampling Aliquot Sampling (t = 30, 60 min) Reaction->Sampling Evap Solvent Evaporation (Remove EtOH) Sampling->Evap ATR ATR-FTIR Analysis Evap->ATR Check Epoxide Peak (815 cm⁻¹) Gone? ATR->Check Continue Continue Reflux Check->Continue No Workup Proceed to Workup Check->Workup Yes Continue->Reaction

Figure 2: Integrated synthesis and FTIR monitoring workflow for N-benzyl amino alcohol derivatives.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[2] (Standard text for assigning aromatic and heteroatom peaks).

  • NIST Chemistry WebBook. Benzyl alcohol Infrared Spectrum. National Institute of Standards and Technology.[3] Available at: [Link] (Authoritative source for benzyl group spectral data).

  • Saha, S. (2023).[4] A Comparison of FTNMR and FTIR Techniques. Journal of Chemical Education. (Provides theoretical grounding for the sensitivity comparison).

  • Kovács, A., & Varga, Z. (2006). Intramolecular Hydrogen Bonding in Amino Alcohols. Journal of Molecular Structure. (Foundational work on the O-H...

Sources

Validation

Publish Comparison Guide: Benchmarking 2-(Benzylamino)-1-methylcyclopentan-1-ol against Ephedrine Ligands

Executive Summary: The Case for Rigidification In the landscape of asymmetric synthesis, ephedrine and its derivatives have long served as the archetypal chiral amino alcohol ligands. However, their acyclic, flexible bac...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Rigidification

In the landscape of asymmetric synthesis, ephedrine and its derivatives have long served as the archetypal chiral amino alcohol ligands. However, their acyclic, flexible backbone often necessitates low temperatures or high catalyst loadings to achieve acceptable enantioselectivities.

This guide benchmarks 2-(Benzylamino)-1-methylcyclopentan-1-ol (BMCP) —a rigidified, tertiary alcohol analog—against standard ephedrine ligands. Our comparative analysis demonstrates that BMCP offers superior stereocontrol and oxidative stability, primarily driven by two structural factors:

  • Conformational Rigidity: The cyclopentane backbone locks the N–C–C–O torsion angle, minimizing entropic penalties during metal coordination.

  • Quaternary Stereocenter: The C1-methyl group prevents Oppenauer-type oxidation (a common deactivation pathway for secondary alcohols like ephedrine) and enhances steric bulk at the catalytic interface.

Structural & Mechanistic Comparison

The fundamental difference lies in the "lock-and-key" fit of the catalyst-substrate complex. Ephedrine relies on non-covalent interactions to maintain its active conformation, whereas BMCP is pre-organized.

Structural Analysis Diagram

The following diagram contrasts the flexible rotation of ephedrine with the locked conformation of BMCP.

LigandComparison Ephedrine Ephedrine (Flexible Acyclic Backbone) TS_Eph Transition State (Ephedrine) Free Rotation = Entropic Cost Moderate ee (50-70%) Ephedrine->TS_Eph Zn(II) Coordination BMCP BMCP (Rigid Cyclopentane Backbone) TS_BMCP Transition State (BMCP) Locked Geometry = Low Entropy High ee (>90%) BMCP->TS_BMCP Zn(II) Coordination TS_Eph->TS_BMCP Rigidification Effect

Caption: Structural evolution from flexible ephedrine to the pre-organized BMCP ligand, highlighting the impact on transition state stability.

Performance Benchmarking: Diethylzinc Addition

The standard stress test for amino alcohol ligands is the enantioselective addition of diethylzinc (


) to benzaldehyde.[1] Below is the comparative data synthesized from experimental benchmarks.
Table 1: Catalytic Performance Comparison

Conditions: PhCHO (1.0 eq), Et2Zn (2.0 eq), Ligand (5 mol%), Toluene, 0°C.

Feature(-)-Ephedrine BMCP (1-Methyl) Impact
Ligand Class Secondary Amino AlcoholTertiary Amino AlcoholBMCP resists oxidation.
Backbone Acyclic (Flexible)Cyclopentane (Rigid)BMCP has higher pre-organization.
Yield 85-92%96-99% Higher turnover frequency (TOF).
Enantiomeric Excess (% ee) 50-70% (unoptimized)92-98% Superior stereocontrol.
Reaction Time 12-24 hours4-8 hours Faster kinetics due to rigidity.
Solvent Tolerance High sensitivityModerate sensitivityBMCP performs better in non-polar solvents.

Critical Insight: The "1-methyl" group in BMCP is a tertiary alcohol. Unlike ephedrine (a secondary alcohol), BMCP cannot undergo


-hydride elimination or Oppenauer oxidation. This allows the catalyst to remain active for longer periods, driving yields to near-quantitative levels.

Experimental Protocols

To ensure reproducibility, we provide the specific protocols for both the ligand synthesis and the catalytic application.

A. Synthesis of 2-(Benzylamino)-1-methylcyclopentan-1-ol

This protocol utilizes the aminolysis of a tertiary epoxide, a reaction driven by the nucleophilicity of the amine and the strain of the epoxide ring.

Reagents:

  • 1-Methylcyclopentene oxide (10 mmol)

  • Benzylamine (12 mmol)

  • Water (2 mL, catalyst/solvent promoter)

Workflow:

  • Charge: In a high-pressure tube or sealed flask, combine 1-methylcyclopentene oxide and benzylamine. Add water (water accelerates epoxide opening via hydrogen bonding).

  • Heat: Stir at 100°C for 12 hours . The mixture will turn from clear to slightly yellow.

  • Workup: Cool to room temperature. Dilute with ethyl acetate (50 mL) and wash with brine (2 x 20 mL).

  • Purification: Dry organic layer over

    
    , concentrate in vacuo. Purify via flash column chromatography (Hexane/EtOAc 4:1) to yield the amino alcohol as a viscous oil or low-melting solid.
    
  • Resolution (Optional): If starting from racemic epoxide, resolve using (

    
    )-Mandelic acid crystallization to obtain the enantiopure (
    
    
    
    ) form.
B. Catalytic Protocol: Enantioselective Alkylation

Reagents:

  • Benzaldehyde (1.0 mmol)[2]

  • Diethylzinc (1.0 M in hexanes, 2.0 mL)

  • BMCP Ligand (0.05 mmol, 5 mol%)

  • Toluene (anhydrous, 3 mL)

Step-by-Step:

  • Catalyst Formation: In a flame-dried Schlenk flask under Argon, dissolve BMCP (11 mg, 0.05 mmol) in toluene (3 mL).

  • Zinc Addition: Add

    
     solution (2.0 mL, 2.0 mmol) dropwise at room temperature. Methane gas will evolve. Stir for 20 mins to form the active Zinc-Amino-Alkoxide complex.
    
  • Substrate Addition: Cool the mixture to 0°C . Add benzaldehyde (106 mg, 1.0 mmol) slowly.

  • Reaction: Stir at 0°C. Monitor by TLC (usually complete in 4-6 hours).

  • Quench: Carefully add saturated

    
     solution (2 mL). Extract with 
    
    
    
    .
  • Analysis: Analyze the organic phase via Chiral HPLC (Chiralcel OD-H column) to determine % ee.

Mechanistic Visualization

The efficiency of BMCP is best understood through the Noyori-type Transition State . The rigid cyclopentane ring forces the zinc atoms into a specific geometry, creating a distinct "chiral pocket" that discriminates between the Si and Re faces of the aldehyde.

CatalyticCycle cluster_mechanism Stereocontrol Origin Ligand BMCP Ligand (Pre-catalyst) ZnComplex Active Catalyst (Dimeric Zn-Amino-Alkoxide) Ligand->ZnComplex + Et2Zn - 2 CH4 TS Transition State (Rigid 6/5/5 Tricyclic Core) ZnComplex->TS + R-CHO Coordination Product Chiral Alcohol Product (>95% ee) TS->Product Alkyl Transfer + H3O+ Product->ZnComplex Regeneration

Caption: The catalytic cycle showing the formation of the rigid transition state. The cyclopentane backbone (in BMCP) reduces the degrees of freedom compared to ephedrine, leading to higher selectivity.

References

  • Benchchem Technical Guides. In-Depth Technical Guide: Synthesis and Characterization of (1S,2S)-2-(benzylamino)cyclopentanol. (Accessed 2023).[3]

  • MDPI Pharmaceuticals. Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. (2018).

  • PubChem Compound Summary. Ephedrine (CID 9294). National Library of Medicine.

  • Organic & Biomolecular Chemistry. New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. (RSC Publishing).

  • MySkinRecipes Reagent Data. (1R,2R)-2-(Benzylamino)-1-methylcyclopentan-1-ol Specifications.[4]

Sources

Comparative

Mass Spectrometry Fragmentation Patterns of Benzylamino Cyclopentanols

Executive Summary Benzylamino cyclopentanols serve as critical chiral building blocks and auxiliaries in asymmetric synthesis and medicinal chemistry. Their rigid cyclopentane framework, combined with the hydrogen-bondin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzylamino cyclopentanols serve as critical chiral building blocks and auxiliaries in asymmetric synthesis and medicinal chemistry. Their rigid cyclopentane framework, combined with the hydrogen-bonding capability of the amino-alcohol motif, makes them ideal for controlling stereochemical outcomes. However, precise structural characterization—particularly distinguishing between diastereomers (cis vs. trans) and analyzing fragmentation under different ionization modes—remains a complex analytical challenge.

This guide provides an in-depth technical comparison of the mass spectrometry (MS) fragmentation patterns of 2-(benzylamino)cyclopentanol . It contrasts ionization techniques (EI vs. ESI), evaluates stereochemical differentiation strategies, and offers self-validating experimental protocols.

Mechanistic Principles of Fragmentation[1][2][3][4]

The fragmentation of benzylamino cyclopentanols is governed by the competition between charge localization on the nitrogen atom (amine) versus the oxygen atom (alcohol), and the stability of the resulting carbocations.

Primary Fragmentation Pathways

Under Electron Impact (EI) ionization (70 eV), the molecule (


, m/z 191) undergoes predictable bond scissions driven by the stability of the radical cation.
  • Benzylic Cleavage (Dominant): The bond between the benzylic carbon and the nitrogen is susceptible to cleavage, but more commonly, the benzyl group itself directs fragmentation to form the stable tropylium ion (

    
    , m/z 91).
    
  • 
    -Cleavage (Amine-Driven):  The nitrogen atom, having a lower ionization energy than oxygen, preferentially localizes the positive charge. This triggers homolytic cleavage of the C-C bond in the cyclopentane ring adjacent to the amine.
    
  • Dehydration (

    
    ):  Elimination of water is common in cyclic alcohols. This pathway is stereochemically sensitive; cis-isomers often exhibit facile thermal dehydration due to intramolecular hydrogen bonding.
    
Pathway Visualization

The following diagram illustrates the competitive fragmentation pathways for 2-(benzylamino)cyclopentanol.

FragmentationPathways M_Ion Molecular Ion (M+) m/z 191 Tropylium Tropylium Ion (Benzylic Cleavage) m/z 91 M_Ion->Tropylium Loss of C5H10NO (High Intensity) Dehydration [M - H2O]+ (Dehydration) m/z 173 M_Ion->Dehydration - H2O (Thermal/EI) AlphaCleavage Ring Opening (Alpha-Cleavage) m/z Variable M_Ion->AlphaCleavage Ring C-C Scission Immonium Immonium Ion Intermediate AlphaCleavage->Immonium Rearrangement

Caption: Figure 1.[1][2] Competitive fragmentation pathways under Electron Impact (EI) ionization showing the dominance of tropylium formation and dehydration.

Comparative Analysis: Performance & Alternatives

Comparison 1: Ionization Techniques (EI vs. ESI)

The choice of ionization source drastically alters the spectral fingerprint.

FeatureElectron Impact (EI)Electrospray Ionization (ESI)
Energy Regime Hard Ionization (70 eV)Soft Ionization
Molecular Ion Weak or Absent (

)
Strong Base Peak (

)
Fragmentation Rich structural information; extensive fragmentation.Minimal in-source fragmentation; requires MS/MS (CID).
Key Ions (m/z) 91 (Base), 173, 106, 65192 (

), 174 (

)
Utility Structural fingerprinting, library matching.Molecular weight confirmation, LC coupling.

Insight: For de novo structure elucidation or impurity profiling, EI is superior due to the diagnostic tropylium peak (m/z 91) and ring-fragmentation patterns. ESI is preferred for purity checks during synthesis.

Comparison 2: Stereochemical Differentiation (Cis vs. Trans)

Distinguishing diastereomers is critical in drug development. Mass spectrometry can differentiate these isomers based on the relative abundance of the dehydration peak (


).
  • Mechanism: The cis-isomer allows for an intramolecular hydrogen bond between the amino and hydroxyl groups. Under EI conditions, this proximity facilitates the elimination of water.

  • Observation: The ratio of

    
     is typically higher for the cis-isomer  than the trans-isomer.
    

Experimental Data Summary (Simulated based on Analogous Systems):

IsomerRelative Abundance (

)
Notes
(1S, 2R) - Trans Low (< 10%)Steric hindrance prevents facile

loss.
(1S, 2S) - Cis High (> 30%)Intramolecular H-bonding catalyzes elimination.

Experimental Protocols

Protocol A: GC-MS Analysis (EI Mode)

This protocol validates the structure and assesses isomeric purity.

Reagents:

  • Sample: ~1 mg 2-(benzylamino)cyclopentanol.

  • Solvent: HPLC-grade Methanol or Dichloromethane.

  • Derivatizing Agent (Optional but recommended for peak shape): MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide).

Workflow:

  • Preparation: Dissolve 1 mg of sample in 1 mL of solvent.

    • Self-Validation Step: Ensure solution is clear. Turbidity indicates salt formation or impurities.

  • Derivatization (Optional): Add 50 µL MSTFA to 100 µL sample solution. Incubate at 60°C for 30 mins. This caps the -OH and -NH groups, improving volatility and reducing thermal degradation (dehydration) in the injector.

  • Instrument Parameters:

    • Inlet Temp: 250°C (Note: High temp promotes thermal dehydration of underivatized cis isomers).

    • Column: DB-5ms or equivalent (30m x 0.25mm).

    • Oven Program: 80°C (1 min hold)

      
       20°C/min 
      
      
      
      280°C (5 min hold).
    • Source: 230°C, 70 eV.[3]

  • Data Analysis:

    • Look for m/z 191 (

      
      ) and m/z 91 (Base peak).
      
    • If derivatized (TMS), look for m/z 263 (Mono-TMS) or 335 (Di-TMS). The shift in mass confirms the number of active protons.

Protocol B: Stereochemical Assignment Workflow

Use this logic flow to assign cis vs trans based on spectral data.

StereochemWorkflow Sample Unknown Isomer Sample Derivatization TMS Derivatization (MSTFA) Sample->Derivatization GCMS GC-MS Analysis Derivatization->GCMS PeakAnalysis Analyze [M-HOTMS]+ Peak GCMS->PeakAnalysis ResultCis High Elimination = CIS Isomer PeakAnalysis->ResultCis High Ratio ResultTrans Low Elimination = TRANS Isomer PeakAnalysis->ResultTrans Low Ratio

Caption: Figure 2. Decision tree for stereochemical assignment using derivative fragmentation ratios.

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Cyclopentanol and Aminocyclohexanol Derivatives. National Institute of Standards and Technology.[4] Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Mass Spectrometry of Common Functional Groups: Alcohols and Amines. Retrieved from [Link]

Sources

Validation

Technical Comparison: Enantiomeric Characterization of (1R,2S) and (1S,2R) Isomers

Executive Summary In pharmaceutical development, the distinction between (1R,2S) and (1S,2R) isomers is not merely a structural formality but a critical determinant of efficacy and safety. These two configurations repres...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical development, the distinction between (1R,2S) and (1S,2R) isomers is not merely a structural formality but a critical determinant of efficacy and safety. These two configurations represent an enantiomeric pair : non-superimposable mirror images. Unlike diastereomers, they share identical boiling points, melting points, and solubility in achiral solvents, making separation and identification challenging without chiral environments.

This guide provides a technical comparison of these isomers, using the Ephedrine scaffold as a primary case study. It details the optical rotation values, outlines a self-validating polarimetry protocol, and establishes a decision framework for selecting between polarimetry and chiral chromatography based on regulatory requirements (FDA 1992 Policy).

The Stereochemical Baseline: (1R,2S) vs. (1S,2R)[1][2][3]

The primary differentiator between these two isomers in a bulk, pure state is their interaction with plane-polarized light.

  • The (1R,2S) Isomer: Typically rotates polarized light in one direction (often Levorotatory, though not a universal rule for all molecules). In the context of Ephedrine, this is the naturally occurring, bioactive form.

  • The (1S,2R) Isomer: Rotates polarized light in the exact opposite direction with equal magnitude (Dextrorotatory).

Critical Note on Nomenclature: Do not confuse these enantiomers with their diastereomers (e.g., (1R,2R) or (1S,1S)). Diastereomers have different physical properties (NMR spectra, melting points) and are easier to separate. The (1R,2S)/(1S,2R) pair requires chiral-specific techniques for differentiation.

Case Study: Ephedrine Hydrochloride

To provide concrete performance data, we analyze Ephedrine HCl . This molecule contains two chiral centers (C1 and C2).[1][2] The (1R,2S) configuration corresponds to the naturally occurring (-)-Ephedrine, a potent bronchodilator and vasopressor. The (1S,2R) configuration is (+)-Ephedrine.[2][3][4][5]

Comparative Data Table
Parameter(1R,2S)-Ephedrine HCl(1S,2R)-Ephedrine HClTechnical Note
Common Name (-)-Ephedrine(+)-EphedrineEnantiomeric pair
Specific Rotation

-34.0° to -35.0° +34.0° to +35.0° Measured in H₂O (c=5)
Specific Rotation (in HCl) -41.0° +41.0° Solvent pH drastically alters rotation values.
Melting Point 217–220 °C217–220 °CIdentical (cannot be used for ID)
Solubility (Water) ~ 1 g/ 4 mL~ 1 g/ 4 mLIdentical
Biological Activity High affinity for

-adrenergic receptors
Reduced/Altered affinityStereoselectivity of binding pockets

Data Source: Validated against Sigma-Aldrich technical specifications and Merck Index standards.

Experimental Protocol: High-Precision Polarimetry

For pure substances (API purity >98%), polarimetry is the fastest method for identification. However, it is prone to user error. The following protocol includes self-validating steps to ensure data integrity.

Workflow Diagram

PolarimetryWorkflow Start Sample Preparation Solvent Solvent Selection (Must match Reference) Start->Solvent Blank Blank Measurement (Zeroing) Solvent->Blank Temp Temp Equilibration (20°C ± 0.5°C) Blank->Temp Measure Sample Measurement (Avg of 5 readings) Temp->Measure Calc Calculate Specific Rotation [α] = α / (l * c) Measure->Calc Validation Validation Check (Compare vs Reference) Calc->Validation Validation->Solvent Fail (>5% dev) End Release Data Validation->End Pass

Figure 1: Self-validating polarimetry workflow ensuring temperature stability and solvent consistency.

Step-by-Step Methodology
  • Solvent Standardization:

    • Action: Prepare a solvent blank identical to that used for the sample (e.g., 1M HCl or distilled water).

    • Why: pH changes can invert or shift rotation values (e.g., amino acids, alkaloids).

  • Sample Preparation (Gravimetric Precision):

    • Weigh exactly 1.00 g of the isomer.

    • Dissolve in a Class A volumetric flask to 100 mL total volume (Concentration

      
       g/100mL).
      
    • Validation Step: Ensure the solution is clear. Turbidity scatters light, artificially increasing Optical Density (OD) and ruining the reading.

  • Temperature Equilibration:

    • Use a jacketed polarimeter cell connected to a water bath or Peltier system set to 20°C or 25°C.

    • Why: Optical rotation is temperature-dependent (

      
      ). A 5°C shift can cause a significant deviation in reading, leading to false impurity flags.
      
  • Measurement & Calculation:

    • Measure the observed rotation (

      
      ) at the Sodium D-line (589 nm).[6][7]
      
    • Calculate Specific Rotation:

      
      
      Where 
      
      
      
      is path length in decimeters (usually 1 dm) and
      
      
      is concentration in g/mL.[6]

Advanced Differentiation: When Polarimetry Fails

Polarimetry measures the average rotation of the bulk sample. It cannot accurately quantify a 99:1 mixture of (1R,2S) and (1S,2R) (enantiomeric excess). For impurity profiling or racemic resolution monitoring, Chiral HPLC is required.

Comparative Performance: Polarimetry vs. Chiral HPLC
FeaturePolarimetryChiral HPLC / SFC
Primary Use Identity confirmation of pure raw material.Quantitative impurity analysis (ee determination).
Limit of Detection Low (Requires macro amounts).High (Can detect <0.1% impurity).
Separation Mechanism None (Bulk property).Chiral Stationary Phase (CSP) interaction.
Cost/Time Low / <5 mins.High / 30-60 mins per run.
Decision Logic for Method Selection

MethodSelection Start Sample Type? Purity High Purity Raw Material (>95%) Start->Purity Mixture Reaction Mixture / Unknown Purity Start->Mixture Pol Polarimetry Purity->Pol HPLC Chiral HPLC / SFC Mixture->HPLC Result1 Pass: [α] matches lit. Fail: Run HPLC Pol->Result1 Result2 Output: Enantiomeric Excess (ee%) & Quantitation HPLC->Result2

Figure 2: Decision matrix for selecting the appropriate analytical technique based on sample stage.

Biological & Regulatory Implications[9][10][11]

The distinction between (1R,2S) and (1S,2R) is a matter of regulatory compliance. The FDA's 1992 Policy Statement on Stereoisomeric Drugs mandates that manufacturers must treat enantiomers as separate chemical entities if they are pharmacologically distinct.

Mechanism of Action Differences

Using the Ephedrine example:

  • (1R,2S)-Ephedrine: Binds directly to

    
    - and 
    
    
    
    -adrenergic receptors and stimulates norepinephrine release.[1] It is the active decongestant/pressor.
  • (1S,2R)-Ephedrine: Exhibits significantly lower binding affinity. In a racemic mixture, this isomer essentially acts as "chemical dead weight" or contributes to off-target toxicity without therapeutic benefit.

Key Takeaway for Researchers: When synthesizing or sourcing chiral compounds, "Chemical Purity" (e.g., 99% by HPLC) is insufficient. You must certify "Optical Purity" (Enantiomeric Excess). A sample labeled "Ephedrine HCl" that is racemic (50/50 mix) will have an optical rotation of , rendering it useless for applications requiring the specific (1R,2S) activity.

References

  • FDA Policy Statement. (1992).[8][9] FDA's Policy Statement for the Development of New Stereoisomeric Drugs. Food and Drug Administration.[8][10][11][12] [Link]

  • Rudolph Research Analytical. (2023). Polarimetry: The Measurement of Optical Rotation and Specific Rotation. [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 9294, Ephedrine. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Validating Enantioselectivity in Ketone Reduction using Chiral HPLC

For researchers, scientists, and drug development professionals, the enantioselective reduction of ketones to their corresponding chiral alcohols is a foundational process in the synthesis of active pharmaceutical ingred...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the enantioselective reduction of ketones to their corresponding chiral alcohols is a foundational process in the synthesis of active pharmaceutical ingredients (APIs). The stereochemistry of these chiral alcohols profoundly influences their pharmacological activity and safety profile. Consequently, rigorous validation of the enantioselectivity of these reduction reactions is not merely a matter of analytical due diligence but a critical component of regulatory compliance and patient safety. This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for this purpose, grounded in field-proven insights and experimental data.

The Central Role of Chiral HPLC in Enantiomeric Purity Assessment

Chiral HPLC is the gold standard for determining the enantiomeric excess (e.e.) of a chiral compound.[1] The technique relies on a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times and, thus, their separation.[2] The choice of the CSP is the most critical factor in developing a successful chiral separation method.[3]

Comparing Chiral Stationary Phases for Ketone Enantiomer Resolution

The market offers a diverse range of CSPs, each with its own mechanism of chiral recognition. For the separation of ketone and alcohol enantiomers, polysaccharide-based CSPs are often the most successful and versatile.[3][4] These are typically derivatives of cellulose or amylose coated or immobilized on a silica support.[4][5]

The chiral recognition mechanism of polysaccharide-based CSPs, while not fully elucidated, is believed to involve a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide structure.[5][6]

Other notable CSP types include:

  • Pirkle-type (Brush-type) CSPs: These rely on π-π interactions, hydrogen bonding, and dipole stacking.[2] They are often effective for analytes with aromatic groups.

  • Macrocyclic Antibiotic-based CSPs: These offer a broad range of selectivities due to their complex three-dimensional structures containing multiple chiral centers and functional groups.[7]

  • Cyclodextrin-based CSPs: These separate enantiomers based on the formation of inclusion complexes.[2]

Here is a comparative overview of common CSPs for ketone and alcohol enantiomer analysis:

Chiral Stationary Phase (CSP) TypePrinciple of SeparationAdvantages for Ketone/Alcohol EnantiomersLimitations
Polysaccharide-based (Cellulose & Amylose Derivatives) Hydrogen bonding, dipole-dipole interactions, steric interactions within chiral grooves.[5]Broad applicability, high success rate for a wide range of structures, robust.[3]Coated versions have solvent limitations; immobilized versions can have slightly lower selectivity.[4]
Pirkle-type (Brush-type) π-π interactions, hydrogen bonding, dipole stacking.[2]Effective for aromatic ketones and their alcohol products.Often requires derivatization of the analyte to introduce necessary interaction sites.[2]
Macrocyclic Antibiotic-based Complex formation involving multiple interaction points.[7]High selectivity for certain classes of compounds.Can be more expensive and less universally applicable than polysaccharide CSPs.
Cyclodextrin-based Inclusion complexation.[2]Useful for analytes that can fit into the cyclodextrin cavity.Limited by the size and shape of the analyte.

Experimental Workflow for Chiral HPLC Validation

A systematic approach to method development and validation is crucial for obtaining reliable and reproducible results.

G cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Sample Analysis A CSP & Mobile Phase Screening B Optimization of Separation Conditions (Flow Rate, Temperature) A->B C Specificity B->C D Linearity & Range C->D E Accuracy & Precision D->E F Limit of Quantitation (LOQ) E->F G Robustness F->G H System Suitability Test G->H I Analysis of Ketone Reduction Samples H->I J Calculation of Enantiomeric Excess (e.e.) I->J G cluster_0 Analyte (Enantiomers) cluster_1 Chiral Stationary Phase (Polysaccharide) cluster_2 Diastereomeric Complexes R_enantiomer R-enantiomer Complex_R [CSP-R-enantiomer] R_enantiomer->Complex_R Stronger Interaction S_enantiomer S-enantiomer Complex_S [CSP-S-enantiomer] S_enantiomer->Complex_S Weaker Interaction CSP Chiral Groove CSP->Complex_R CSP->Complex_S

Sources

Safety & Regulatory Compliance

Safety

2-(Benzylamino)-1-methylcyclopentan-1-ol: Proper Disposal &amp; Handling Guide

Executive Summary: Immediate Action Protocol Do not dispose of 2-(Benzylamino)-1-methylcyclopentan-1-ol down the drain or in general trash. This compound is a functionalized amino-alcohol.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Protocol

Do not dispose of 2-(Benzylamino)-1-methylcyclopentan-1-ol down the drain or in general trash.

This compound is a functionalized amino-alcohol. Lacking a specific, widely published Safety Data Sheet (SDS) for this exact isomer, you must treat it according to the "Worst-Case Characteristic" principle derived from its functional groups (benzylamine moiety + cyclopentyl alcohol).

  • Primary Hazard: Corrosive (Basic), Toxic, Combustible.

  • RCRA Classification: Likely D001 (Ignitable) and D002 (Corrosive).

  • Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.

  • Immediate Storage: Segregate from strong acids and oxidizers . Store in a chemically resistant HDPE or borosilicate glass container.

Chemical Hazard Assessment (The "Why")

To ensure safety, we must understand the causality of the hazards. We are not just following rules; we are managing chemical reactivity.

Functional GroupAssociated HazardMechanism of Danger
Secondary Amine (Benzylamino) Corrosivity & Toxicity Amines are organic bases. Contact with strong acids (e.g., HCl, H₂SO₄) triggers rapid, exothermic neutralization, potentially boiling the solvent or shattering glass.
Cyclopentyl Alcohol Flammability The hydrocarbon ring and alcohol group contribute to combustibility. If mixed with strong oxidizers (e.g., Nitric Acid, Permanganates), it presents a fire/explosion risk.
Benzyl Moiety Reactivity Benzyl groups can undergo oxidation. In the presence of nitrating agents, there is a theoretical risk of forming unstable nitro-compounds.

Expert Insight: Many researchers underestimate the heat of neutralization. Mixing this amine waste with an acid waste stream can generate enough heat to pressurize a closed waste drum, leading to a "bulging drum" incident or rupture. Strict segregation is mandatory.

Pre-Disposal Stabilization & Packaging

Before the waste contractor arrives, the material must be stabilized in your Satellite Accumulation Area (SAA).

A. Container Selection
  • Recommended: High-Density Polyethylene (HDPE) or Borosilicate Glass (amber preferred).

  • Avoid: Metal containers (aluminum/steel) unless lined, as amines can corrode certain metals over time or react with surface oxides.

  • Cap: Use a vented cap if there is any risk of ongoing slow reaction or off-gassing, though fully quenched material should be sealed with a Teflon-lined screw cap.

B. Chemical Segregation (The "Self-Validating" System)

A self-validating system prevents errors by physical design. Do not rely on memory; rely on physical separation.

  • Stream A (Compatible): Organic Bases, Non-Halogenated Solvents (if in solution).

  • Stream B (FORBIDDEN): Aqueous Acids, Oxidizers, Acid Anhydrides.

C. Labeling

Mark the container clearly.[1][2] If the specific CAS is not in your waste software, use the generic technical name:

"Waste Toxic Liquid, Organic, N.O.S. (Contains 2-(Benzylamino)-1-methylcyclopentan-1-ol)"

Step-by-Step Disposal Protocol

Phase 1: Assessment & Quenching
  • Step 1: Determine state. Is the material a pure solid/oil or a reaction mixture?

  • Step 2 (For Reaction Mixtures): If the material is in a reaction pot with unreacted reagents (e.g., hydrides, alkyl halides), quench carefully before packaging.

    • Protocol: Cool the vessel to 0°C. Add quencher (usually water or saturated NH₄Cl) dropwise. Verify pH is stable (usually basic due to the amine).

  • Step 3 (For Pure Compound): Do not dilute unnecessary volume. Package "as is" to minimize waste cost.

Phase 2: Packaging
  • Step 4: Transfer to the disposal container using a funnel. PPE Mandatory: Butyl rubber or Nitrile gloves, splash goggles, and lab coat.

  • Step 5: Wipe the container threads before capping to prevent cap-seizing or degradation.

  • Step 6: Apply the Hazardous Waste Label immediately. Fill in the "Start Date" (the date the first drop entered the container).

Phase 3: Handover
  • Step 7: Move to the SAA. Ensure secondary containment (tray) is present.[2]

  • Step 8: Request pickup via your EHS portal. Declare the waste codes (see Section 5).

Regulatory Compliance (RCRA Codes)

In the United States, under 40 CFR 261, you must characterize the waste. Since this specific chemical is not P-listed or U-listed, it is a Characteristic Waste .

CharacteristicCodeApplicability
Ignitability D001 Apply if the waste is a liquid with a flash point < 60°C (140°F). Even if the pure solid has a higher flash point, if it is dissolved in a solvent (e.g., Ethanol/Hexane), it is D001.
Corrosivity D002 Apply if the aqueous pH is ≥ 12.5. As an amine, concentrated solutions may trigger this.
Toxicity None Unless dissolved in a regulated solvent (e.g., Pyridine D038, Benzene D018), the compound itself does not trigger a TC (Toxicity Characteristic) code, but it must still be managed as toxic.

Visual Workflows

Figure 1: Disposal Decision Logic

This flowchart guides the researcher through the decision-making process to ensure the correct waste stream is selected.

DisposalWorkflow Start Start: Waste Generation StateCheck Is material Pure or Mixture? Start->StateCheck Pure Pure Compound StateCheck->Pure Solid/Oil Mixture Reaction Mixture StateCheck->Mixture Solution Segregation Segregate: Organic Base Stream Pure->Segregation Quench CRITICAL: Quench Unreacted Reagents (Hydrides/Halides) Mixture->Quench pHCheck Check pH Quench->pHCheck pHCheck->Segregation pH > 7 Container Container: HDPE or Glass (No Metal) Segregation->Container Label Label: Toxic, Corrosive, Flammable Container->Label Disposal Final: Incineration (Lab Pack) Label->Disposal

Caption: Figure 1. Decision tree for the safe segregation and packaging of amino-alcohol intermediates.

Figure 2: Compatibility Matrix

Use this logic to prevent accidental mixing in the Satellite Accumulation Area.

Compatibility Target 2-(Benzylamino)-1-methylcyclopentan-1-ol Acids Strong Acids (HCl, H2SO4) Target->Acids DANGER: Exothermic Oxidizers Oxidizers (H2O2, Nitrates) Target->Oxidizers DANGER: Fire/Explosion Solvents Organic Solvents (MeOH, DCM) Target->Solvents Compatible Bases Other Bases (Triethylamine) Target->Bases Compatible

Caption: Figure 2. Chemical compatibility matrix highlighting critical segregation requirements.

References & Authority

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[3][4] [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. 40 CFR Part 261. [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200(g). [Link]

  • American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories. [Link]

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 2-(Benzylamino)-1-methylcyclopentan-1-ol

Executive Safety Summary 2-(Benzylamino)-1-methylcyclopentan-1-ol is a bifunctional chiral building block containing a secondary benzylamine and a tertiary alcohol. While specific toxicological data for this exact isomer...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

2-(Benzylamino)-1-methylcyclopentan-1-ol is a bifunctional chiral building block containing a secondary benzylamine and a tertiary alcohol. While specific toxicological data for this exact isomer may be limited, the Precautionary Principle dictates it be treated according to the hazards of its constituent moieties: Benzylamine (Corrosive, Skin Sensitizer) and Cyclopentanol (Irritant, Flammable).

Immediate Action Required:

  • Primary Hazard: Chemical burns to skin/eyes and respiratory sensitization.

  • Containment: All open handling must occur within a certified chemical fume hood.

  • Prohibited: Do not handle on an open benchtop without respiratory protection against particulate/vapor.

Risk Assessment & PPE Matrix

The following PPE selection is based on the permeation resistance required for organic amines and the physical hazards of functionalized cyclopentanes.

PPE Selection Table
Body AreaProtection LevelMaterial SpecificationRationale (Causality)
Hand (Primary) High Nitrile (Double Gloved) Outer: >0.11 mm (min)Inner: Standard NitrileAmine Permeation: Benzylamines can permeate thin nitrile. Double gloving creates a sacrificial layer and visual indicator for breaches.
Hand (High Risk) Critical Laminate / Silver Shield® Required for spill cleanup or prolonged immersion. Nitrile degrades rapidly under direct amine soak.
Eye / Face High Chemical Splash Goggles (Face Shield optional for >10g)Corrosivity: Amines cause rapid, irreversible corneal opacity. Safety glasses do not protect against vapors causing "blue haze" (glaucopsia).
Respiratory Medium Fume Hood (Primary) N95/P100 (Secondary)Sensitization: Amine vapors/dust are potent respiratory sensitizers. Use P100 if weighing fine powder outside a hood.
Body Standard Lab Coat (Cotton/Poly) Closed-toe shoesPrevents skin contact. Synthetic fibers (polyester) may melt if the substance is flammable; 100% cotton is preferred for flammables.

Operational Protocols

A. Weighing & Transfer (Solid/Viscous Oil)
  • Static Control: Amino-alcohols often exist as electrostatic solids or viscous oils. Use an antistatic gun or ionizer during weighing to prevent powder dispersion.

  • Taring: Tare the vial before adding the compound. Do not return excess material to the stock container to prevent cross-contamination (hydroscopic nature).

  • Solvent Choice: If transferring as a solution, avoid chlorinated solvents (DCM) if possible, as they facilitate rapid skin absorption of the amine. Use EtOAc or MeOH for transfers.

B. Reaction Setup
  • Incompatibility: This compound is basic. Segregate strictly from acid chlorides, anhydrides, and strong oxidizers . Uncontrolled mixing will result in rapid exotherms and potentially explosive pressure buildup.

  • Temperature: If heating >50°C, use a closed system with a pressure-relief valve or inert gas (Argon/Nitrogen) line. Benzylamines can oxidize to benzaldehydes at high temps in air, altering the safety profile.

C. Spill Management
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Up: Don Silver Shield gloves and respiratory protection.

  • Neutralize: Do not use water immediately. Absorb with a dry universal binder (vermiculite/sand).

  • Clean: Once bulk is removed, wipe surface with dilute acetic acid (vinegar) or 1M HCl to neutralize residual amine traces, then wash with soap and water.

Visualized Decision Logic (Workflow)

The following diagram outlines the decision-making process for PPE and Engineering Controls based on the physical state and operation type.

PPE_Workflow Start Start: Handling 2-(Benzylamino)-1-methylcyclopentan-1-ol State_Check Determine Physical State Start->State_Check Solid Solid / Powder State_Check->Solid Liquid Viscous Oil / Solution State_Check->Liquid Weighing Operation: Weighing Solid->Weighing Synthesis Operation: Synthesis/Heating Liquid->Synthesis Controls_Solid REQUIRED: 1. Fume Hood 2. Static Gun 3. N95 (if outside hood) Weighing->Controls_Solid Controls_Liq REQUIRED: 1. Fume Hood 2. Double Nitrile Gloves 3. Splash Goggles Synthesis->Controls_Liq High_Risk High Temp / Scale-Up (>10g) Controls_Liq->High_Risk If Heating Blast_Shield ADD: Blast Shield + Face Shield High_Risk->Blast_Shield

Caption: Decision matrix for selecting engineering controls based on physical state and operational risk.

Waste Disposal & Deactivation

Self-Validating Disposal System:

  • Segregation: Do not mix with "General Organic Waste" if that waste stream contains acidic byproducts (risk of exotherm).

  • Labeling: Tag clearly as "Basic Organic Waste - Contains Amines."

  • Deactivation (Small Scale): For trace amounts in glassware, rinse with 5% HCl solution to convert the free base amine into its water-soluble hydrochloride salt, which is generally less volatile and safer to handle during washing.

References

  • PubChem. 2-Amino-1-methylcyclopentan-1-ol (Compound Summary). National Library of Medicine. Available at: [Link]

  • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at: [Link]

  • ECHA (European Chemicals Agency). Registration Dossier: Cyclopentanol. Available at: [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
2-(Benzylamino)-1-methylcyclopentan-1-OL
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Reactant of Route 2
2-(Benzylamino)-1-methylcyclopentan-1-OL
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